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  • Product: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid
  • CAS: 216394-04-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Introduction (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a valuable bifunctional molecule increasingly utilized by researchers in medicinal chemistry and materials science. Its unique structure, featuring both a boronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a valuable bifunctional molecule increasingly utilized by researchers in medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid moiety and a nitrovinyl group, allows for a diverse range of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1][2] This functionality makes it an essential building block for constructing complex organic molecules, including many pharmacologically active compounds.[2] The electron-withdrawing nature of the nitrovinyl group, on the other hand, opens avenues for Michael additions and other nucleophilic attacks, further expanding its synthetic utility.

The growing interest in boronic acids in drug discovery is significant.[3] Several boronic acid-containing drugs have received FDA approval, underscoring the therapeutic potential of this class of compounds.[3] Molecules like (E)-(4-(2-Nitrovinyl)phenyl)boronic acid serve as key intermediates in the synthesis of novel drug candidates, enabling the exploration of new chemical space and the development of next-generation therapeutics.[1][4] This guide provides a comprehensive, in-depth protocol for the synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Strategy: The Henry-Knoevenagel Condensation

The most direct and widely employed method for synthesizing (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is through a Henry-Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[5][6][7][8] In this specific synthesis, 4-formylphenylboronic acid serves as the aldehyde component, and nitromethane acts as the nitroalkane.

Mechanistic Insights

The reaction proceeds via a well-established mechanism.[5] First, a base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-formylphenylboronic acid, forming a β-nitro alkoxide intermediate. Subsequent protonation yields a β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes dehydration to afford the final product, the more thermodynamically stable (E)-nitroalkene. The equilibrium of the reaction is driven towards the product by the removal of water.

Henry_Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products 4-formylphenylboronic_acid 4-Formylphenylboronic Acid product (E)-(4-(2-Nitrovinyl)phenyl)boronic acid 4-formylphenylboronic_acid->product Henry-Knoevenagel Condensation (Base Catalyst) nitromethane Nitromethane nitromethane->product water Water

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and purification strategies to ensure a high-purity final product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-Formylphenylboronic acidC₇H₇BO₃149.94≥97%Sigma-Aldrich
NitromethaneCH₃NO₂61.04≥96%Acros Organics
Ammonium AcetateC₂H₇NO₂77.08≥98%Fisher Scientific
Acetic Acid, GlacialC₂H₄O₂60.05ACS GradeVWR
MethanolCH₃OH32.04ACS GradeJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeEMD Millipore
HexanesC₆H₁₄86.18ACS GradePharmco-Aaper
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylphenylboronic acid (10.0 g, 66.7 mmol), nitromethane (18.0 mL, 333.5 mmol), and ammonium acetate (5.14 g, 66.7 mmol).

    • To this mixture, add 100 mL of glacial acetic acid. The acetic acid serves as both the solvent and a co-catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product will have a lower Rf value than the starting aldehyde. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. This will cause the crude product to precipitate out of solution.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water to remove any residual acetic acid and ammonium acetate.

    • Dry the crude product in a vacuum oven at 50 °C overnight.

Purification

Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines.[9] Recrystallization is often the most effective method for obtaining high-purity (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes before being filtered hot to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum to yield the pure (E)-(4-(2-Nitrovinyl)phenyl)boronic acid as a yellow solid.

An alternative purification strategy involves an acid-base extraction.[10][11] Boronic acids are Lewis acids and can be converted to their anionic tetrahedral form in a basic aqueous solution.[1] This allows for separation from non-acidic organic impurities.

Experimental_Workflow Start Reaction Setup Reaction Henry-Knoevenagel Condensation (Reflux in Acetic Acid) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Precipitation in Ice Water & Filtration Monitoring->Workup Reaction Complete Purification Recrystallization from Methanol Workup->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization Final_Product Pure (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Characterization->Final_Product

Caption: A streamlined workflow of the synthesis process.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the vinyl protons, and the boronic acid protons. The coupling constant (J-value) between the two vinyl protons will be indicative of the (E)- or trans-configuration (typically around 16 Hz).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C=C double bond of the vinyl group, and the O-H stretch of the boronic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Expected Yield and Purity
ParameterExpected Value
Yield 60-75%
Appearance Yellow solid
Purity (by HPLC) ≥97%
Melting Point >300 °C (decomposes)

Safety Considerations

  • Nitromethane: Nitromethane is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Refluxing Solvents: Always use a heating mantle with a temperature controller and ensure that the reflux apparatus is properly assembled to avoid solvent leaks.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently produce this valuable building block for their drug discovery and materials science endeavors. The versatility of this compound, stemming from its dual functionality, ensures its continued importance in the development of novel and impactful chemical entities.

References

  • Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des sciences, 120, 1265-1268.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Silva, A. M., et al. (2021).
  • Organic Chemistry Portal. Henry Reaction. Retrieved from [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Wisniak, J. (2013). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 24(1), 11-20.
  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (E)-(4-(2-Nitrovinyl)phenyl)boronic acid: Physicochemical Properties and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. By sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing its known and inferred physicochemical properties, this document offers field-proven insights into its characterization, handling, and potential applications.

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid belongs to the versatile class of organoboron compounds, which have become indispensable building blocks in modern organic synthesis. The presence of the boronic acid moiety, a bioisostere of the carboxylic acid group, coupled with the electron-withdrawing nitrovinyl substituent, imparts unique chemical reactivity and biological activity to this molecule.[1] Boronic acids are well-recognized for their stability, low toxicity, and their remarkable ability to form reversible covalent bonds with diols, a characteristic that has been widely exploited in the design of sensors and drug delivery systems.[2] The incorporation of the nitrovinyl group, a known Michael acceptor, introduces a potential for covalent interactions with biological nucleophiles, making this compound a particularly intriguing candidate for targeted therapeutic strategies.

Molecular Structure and Key Physicochemical Properties

The core structure of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid features a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a trans-configured 2-nitrovinyl group [-CH=CHNO₂]. This specific arrangement of functional groups dictates its chemical behavior and physical characteristics.

Table 1: Key Physicochemical Properties of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and Related Analogues

Property(E)-(4-(2-Nitrovinyl)phenyl)boronic acid4-Nitrophenylboronic acid (Analogue)4-Vinylphenylboronic acid (Analogue)Phenylboronic acid (Parent Compound)
CAS Number 98555-37-4[3]24067-17-2[4]2156-04-9[5]98-80-6[6]
Molecular Formula C₈H₈BNO₄[3]C₆H₆BNO₄[4]C₈H₉BO₂[5]C₆H₇BO₂[6]
Molecular Weight 192.96 g/mol [3]166.93 g/mol [4]147.97 g/mol [5]121.93 g/mol [6]
Appearance Solid[7]Solid[4]Crystalline Powder or Crystals[5]White to yellow powder[6]
Melting Point (°C) No data available285-290 (dec.)[4]190-193[5]216[6]
pKa No data available~7.1 (inferred from substituted phenylboronic acids)8.62 (Predicted)[5]8.83[6]
Solubility No data availableSlightly soluble in water; Soluble in polar organic solvents.Slightly soluble in water; Soluble in ethanol, DMSO, THF, diethyl ether.[5]Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[6][8]

Note: "dec." indicates decomposition. Data for analogues are provided for estimation and comparison.

Acidity (pKa)
Solubility Profile

The solubility of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is anticipated to follow the general trends observed for other phenylboronic acid derivatives. It is expected to exhibit limited solubility in water and nonpolar organic solvents, but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and tetrahydrofuran (THF).[6][8] This solubility profile is crucial for its use in various synthetic reactions and for the preparation of stock solutions for biological assays.

Stability Considerations

Boronic acids are generally stable compounds but can be susceptible to oxidative degradation, particularly at physiological pH.[9] The electron-deficient nature of the phenyl ring in (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, due to the nitrovinyl group, may enhance its stability against certain degradation pathways compared to electron-rich phenylboronic acids.[10] However, like most boronic acids, it is prone to dehydration to form cyclic anhydrides (boroxines), especially upon heating.[2] Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere.

Synthesis and Characterization

The synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid can be achieved through a Henry-Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde with a nitroalkane, catalyzed by a base.[11][12]

Proposed Synthetic Protocol

A plausible synthetic route involves the condensation of 4-formylphenylboronic acid with nitromethane.

Synthesis reactant1 4-Formylphenylboronic acid reagents Base (e.g., Ammonium acetate) Solvent (e.g., Acetic Acid) Heat reactant1->reagents reactant2 Nitromethane reactant2->reagents product (E)-(4-(2-Nitrovinyl)phenyl)boronic acid reagents->product Henry-Knoevenagel Condensation

Figure 1: Proposed synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-formylphenylboronic acid in a suitable solvent, such as glacial acetic acid.

  • Addition of Reagents: Add an excess of nitromethane to the solution, followed by a catalytic amount of a base, such as ammonium acetate.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution or can be obtained by pouring the mixture into ice-water. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization Workflow

The identity and purity of the synthesized (E)-(4-(2-Nitrovinyl)phenyl)boronic acid should be confirmed using a combination of spectroscopic techniques.

Characterization start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) start->nmr Structural Elucidation ms Mass Spectrometry (HRMS) start->ms Molecular Weight Confirmation ir FT-IR Spectroscopy start->ir Functional Group Analysis mp Melting Point Analysis start->mp Purity Assessment final Confirmed Structure & Purity nmr->final ms->final ir->final mp->final

Figure 2: Analytical workflow for product characterization.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the trans configuration of the vinyl protons (indicated by a large coupling constant, typically >15 Hz).

  • ¹¹B NMR Spectroscopy: To characterize the boron center. The chemical shift will distinguish the sp²-hybridized boronic acid from potential sp³-hybridized boronate esters or borate complexes.[13][14]

  • Mass Spectrometry (MS): To determine the exact molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the B-O-H, C=C, and NO₂ stretches.

Applications in Drug Development

The unique structural features of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid make it a promising candidate for various applications in drug discovery and development.

Enzyme Inhibition

Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a covalent, yet reversible, bond with the catalytic serine residue.[2] The nitrovinyl group, as a Michael acceptor, can potentially engage in covalent interactions with other nucleophilic residues in an enzyme's active site, such as cysteine. This dual-action potential makes the compound an interesting scaffold for the development of novel enzyme inhibitors.

Anticancer Drug Discovery

Phenylboronic acid derivatives have gained significant attention in cancer therapy.[5][15] They can selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells.[16] This targeting ability can be harnessed for the development of cancer-specific drug delivery systems.[17] Furthermore, the nitrovinyl moiety has been incorporated into compounds with demonstrated anticancer activity.

DrugDiscovery compound (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Boronic Acid Moiety Nitrovinyl Moiety target1 Enzyme Inhibition (e.g., Serine Proteases) compound:ba->target1 Reversible Covalent Interaction target2 Cancer Cell Targeting (Sialic Acid Binding) compound:ba->target2 Diol Binding target3 Covalent Modification (Michael Addition) compound:nv->target3 Irreversible Covalent Interaction

Figure 3: Potential mechanisms of action in drug discovery.

Conclusion

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a molecule with significant potential in the field of medicinal chemistry. Its unique combination of a boronic acid and a nitrovinyl group offers multiple avenues for therapeutic intervention, including enzyme inhibition and targeted drug delivery. While further experimental data is needed to fully elucidate its physicochemical properties, the information synthesized in this guide from related compounds provides a solid foundation for researchers to explore the full potential of this promising molecule. The proposed synthetic and analytical protocols offer a clear path for its preparation and characterization, paving the way for its application in innovative drug discovery programs.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Organic Syntheses. Nitrostyrene. [Link]

  • Kar, S., Smith, P. T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021111118. [Link]

  • Leszczyński, P., Hofman, T., Kaczorowska, E., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Google Patents. CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
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  • Wikipedia. Boronic acid. [Link]

  • Google Patents. US8067647B2 - Method for producing β-nitrostyrene compound.
  • Pop-Georgievski, O., & Popelka, A. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 14(3), 1147–1166. [Link]

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  • ScienceDirect. 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. [Link]

  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • RSC Publishing. Phenylboronic acid-modified nanoparticles for cancer treatment. [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

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  • ChemBK. 4-Vinylphenylboronic acid. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid by NMR

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and an electron-withdrawing nitrovinyl group, which can participate in various chemical transformations and modulate the electronic properties of the molecule. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This in-depth guide provides a comprehensive overview of the NMR spectroscopic data of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, detailing the theoretical basis for signal assignments and providing practical insights for its characterization.

Synthesis and Structural Confirmation

The synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is most commonly achieved through a Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1] In this case, 4-formylphenylboronic acid is reacted with nitromethane.

Experimental Protocol: Synthesis via Henry Reaction

  • Reactant Preparation: Dissolve 4-formylphenylboronic acid in a suitable solvent, such as methanol or ethanol.

  • Base Addition: Add a catalytic amount of a base, for example, sodium hydroxide or potassium fluoride, to the solution.

  • Nitromethane Addition: Slowly add an excess of nitromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain (E)-(4-(2-Nitrovinyl)phenyl)boronic acid as a solid.

The successful synthesis of the target molecule is confirmed by a combination of spectroscopic techniques, with NMR being the most definitive.

Principles of NMR Spectroscopy for Structural Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques used for structural elucidation.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. Key parameters include:

    • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is influenced by the electron density around the proton.

    • Integration: The area under a signal, which is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring protons (spin-spin coupling).

    • Coupling Constant (J): The distance between the peaks in a multiplet, which provides information about the dihedral angle between coupled protons.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Key parameters include:

    • Chemical Shift (δ): The position of a signal, which is influenced by the hybridization and electronic environment of the carbon atom.

Predicted ¹H NMR Spectroscopic Data

Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in a solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-α (vinyl)~ 7.6 - 7.8Doublet~ 13.51H
H-β (vinyl)~ 8.0 - 8.2Doublet~ 13.51H
Aromatic H (ortho to -B(OH)₂)~ 7.8 - 8.0Doublet~ 8.02H
Aromatic H (meta to -B(OH)₂)~ 7.5 - 7.7Doublet~ 8.02H
-B(OH)₂~ 8.0 - 8.5Broad Singlet-2H

Causality Behind Predicted Chemical Shifts:

  • Vinyl Protons (H-α and H-β): The large coupling constant of ~13.5 Hz is characteristic of a trans configuration of the double bond. The downfield chemical shifts are due to the deshielding effect of the conjugated system and the electron-withdrawing nitro group. H-β is expected to be further downfield than H-α due to the direct attachment of the electron-withdrawing nitro group.

  • Aromatic Protons: The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the boronic acid group are typically shifted downfield compared to the meta protons.

  • Boronic Acid Protons: The protons of the boronic acid group are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and water content. They typically appear as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O, leading to the disappearance of the signal.[2]

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid are summarized in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-α (vinyl)~ 138 - 142
C-β (vinyl)~ 135 - 139
C1 (aromatic, attached to -B(OH)₂)~ 130 - 135 (often broad or unobserved)
C2/C6 (aromatic)~ 135 - 138
C3/C5 (aromatic)~ 128 - 132
C4 (aromatic, attached to vinyl group)~ 140 - 145

Causality Behind Predicted Chemical Shifts:

  • Vinyl Carbons (C-α and C-β): These carbons resonate in the alkene region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the boronic acid group (C1) can be difficult to observe due to quadrupolar broadening by the boron nucleus.[3]

  • Quaternary Carbons: The quaternary carbons (C1 and C4) will generally show weaker signals compared to the protonated carbons.

Experimental Workflow for NMR Analysis

Caption: A typical workflow for the NMR analysis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

Molecular Structure and Atom Numbering

Caption: Molecular structure of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid with atom numbering for NMR assignment.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. By carefully analyzing the chemical shifts, coupling constants, and integration of the ¹H and ¹³C NMR spectra, researchers can confirm the successful synthesis of this important building block and ensure its purity for subsequent applications in drug discovery and materials science. The predicted data and experimental protocols provided in this guide serve as a valuable resource for scientists working with this and related compounds.

References

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  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... [Link]

  • NIH. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. [Link]

  • ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]

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Exploratory

A Guide to the Structural Elucidation of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid: A Practical Approach for Drug Discovery and Materials Science

Introduction: The Significance of Structural Insight (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a molecule of significant interest, integrating the versatile reactivity of a boronic acid with the unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Insight

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a molecule of significant interest, integrating the versatile reactivity of a boronic acid with the unique electronic properties of a nitrostyrene moiety. Boronic acids are privileged structures in medicinal chemistry and materials science, known for their roles as covalent inhibitors, sensors, and building blocks in cross-coupling reactions. The nitrovinyl group, a potent Michael acceptor, further enhances the molecule's potential for targeted covalent interactions and imparts distinct optoelectronic characteristics.

A definitive three-dimensional crystal structure is paramount for unlocking the full potential of this compound. It provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding its reactivity and physical properties.[1] Furthermore, the crystal packing reveals the landscape of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern its solid-state behavior, including solubility, stability, and polymorphism. For drug development professionals, this information is critical for rational drug design and understanding drug-target interactions. For materials scientists, it informs the design of novel functional materials with tailored properties.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This section details the synthetic route to (E)-(4-(2-nitrovinyl)phenyl)boronic acid and outlines a systematic approach to its crystallization.

Synthetic Pathway

The synthesis of (E)-(4-(2-nitrovinyl)phenyl)boronic acid can be achieved through a Henry reaction (also known as a nitro-aldol reaction), which involves the condensation of 4-formylphenylboronic acid with nitromethane. This reaction is typically base-catalyzed and can be followed by dehydration to yield the desired β-nitrostyrene.[2][3][4]

Experimental Protocol: Synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylphenylboronic acid (1 equivalent) and nitromethane (1.5 equivalents) in a suitable solvent such as glacial acetic acid or a lower alcohol.

  • Catalyst Addition: Add a catalytic amount of a suitable base. Common choices include ammonium acetate, methylamine, or an alkali hydroxide like sodium hydroxide.[2][3][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude product.[6] The solid is then collected by filtration, washed with water, and dried. Purification is crucial and can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[5]

Crystallization Strategy

Obtaining diffraction-quality crystals is often the most challenging step. A systematic screening of various crystallization conditions is essential.

Diagram: Crystallization Screening Workflow

G cluster_prep Material Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization cluster_final Final Crystal Growth prep Synthesized & Purified (E)-(4-(2-Nitrovinyl)phenyl)boronic acid solvents Solvent System Screening (e.g., Ethanol, Methanol, Acetonitrile, Acetone, Toluene, Water mixtures) prep->solvents methods Method Screening (Slow Evaporation, Vapor Diffusion, Cooling Crystallization) solvents->methods analysis Microscopic Examination of Crystal Formation methods->analysis optimization Optimization of Conditions (Concentration, Temperature, Solvent Ratios) analysis->optimization growth Scale-up of Optimal Conditions for Diffraction-Quality Crystals optimization->growth

Caption: A systematic workflow for the crystallization of the target compound.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents of varying polarity in which the compound has moderate solubility.

  • Method Application:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.

  • Observation and Optimization: Regularly inspect the vials under a microscope for the formation of single crystals. Once initial crystals are obtained, refine the conditions (e.g., concentration, temperature, solvent ratios) to improve crystal size and quality.

X-ray Diffraction Analysis: From Crystal to Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[1][7]

Diagram: Single-Crystal X-ray Diffraction Workflow

G cluster_exp Experiment cluster_process Data Processing cluster_solve Structure Solution & Refinement cluster_validate Validation & Deposition crystal_mount Mounting a Single Crystal data_collection Data Collection (X-ray Diffractometer) crystal_mount->data_collection integration Integration of Diffraction Spots data_collection->integration scaling Scaling and Merging of Data integration->scaling solution Structure Solution (e.g., Direct Methods) scaling->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation deposition Deposition in CSD validation->deposition

Caption: The workflow from a single crystal to a validated crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. Anisotropic displacement parameters for non-hydrogen atoms are refined.

  • Validation and Deposition: The final structure is validated using software like PLATON and CheckCIF to ensure its geometric and crystallographic sensibility. The validated structure should then be deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[8][9][10]

Anticipated Structural Features and Intermolecular Interactions

While the specific crystal structure of (E)-(4-(2-nitrovinyl)phenyl)boronic acid is yet to be determined, we can hypothesize about its likely structural motifs based on related compounds.

Table: Key Crystallographic and Structural Parameters (Hypothetical)

ParameterExpected Value/FeaturesJustification
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules.
Space Group Centrosymmetric (e.g., P2₁/c, P-1)Molecules lacking chirality often crystallize in centrosymmetric space groups.
Boronic Acid Conformation syn/anti or anti/antiThe relative orientation of the hydroxyl groups can vary.
Key Intermolecular Interactions - Boronic acid homodimers (R²₂(8) motif)- Hydrogen bonds involving the nitro group- π-π stacking of phenyl ringsBoronic acids frequently form hydrogen-bonded dimers.[11] The nitro group is a strong hydrogen bond acceptor. The planar phenyl rings are likely to engage in stacking interactions.

The boronic acid moiety is a strong hydrogen bond donor and is well-known to form robust, hydrogen-bonded homodimers in the solid state, creating a characteristic R²₂(8) graph set motif.[11] It is highly probable that this will be a dominant feature in the crystal packing of the title compound.

Furthermore, the nitro group is a potent hydrogen bond acceptor. It is plausible that the boronic acid hydroxyl groups could also engage in hydrogen bonding with the nitro groups of adjacent molecules, potentially leading to the formation of extended one-dimensional chains or two-dimensional sheets. The planarity of the nitrostyrene and phenyl groups also suggests the likelihood of π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.

Computational Modeling as a Predictive Tool

In the absence of experimental data, or as a complementary approach, computational modeling can provide valuable insights into the structure and properties of (E)-(4-(2-nitrovinyl)phenyl)boronic acid. Density Functional Theory (DFT) calculations can be employed to:

  • Optimize the molecular geometry: Predict bond lengths, angles, and torsional angles in the gas phase.

  • Calculate vibrational frequencies: To be compared with experimental IR and Raman spectra for structural confirmation.

  • Predict electronic properties: Determine the HOMO-LUMO gap, which is related to the molecule's reactivity and electronic transitions.

  • Simulate crystal packing: While challenging, crystal structure prediction methods can generate plausible packing arrangements based on minimizing the lattice energy.

Conclusion and Future Outlook

The determination of the crystal structure of (E)-(4-(2-nitrovinyl)phenyl)boronic acid is an essential step in harnessing its full potential in medicinal chemistry and materials science. This guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By following these established protocols, researchers can obtain the critical structural data needed to drive rational design and innovation. The anticipated hydrogen-bonding motifs and potential for π-π stacking make this an intriguing target for solid-state characterization. The deposition of this structure into public databases will be a valuable contribution to the scientific community.

References

  • Organic Syntheses Procedure. (n.d.). Nitrostyrene.
  • Wikipedia. (2023, October 29). Cambridge Structural Database. Retrieved from en.wikipedia.
  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from

  • Organic Syntheses Procedure. (n.d.). m-Nitrostyrene.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from

  • PubChem. (n.d.). 4-Vinylphenylboronic acid. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/2734393
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Rhodium.ws. (n.d.). The Synthesis of beta-Nitrostyrenes. Retrieved from

  • Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. Retrieved from

  • ECHEMI. (n.d.). [4-[(E)-2-nitroethenyl]phenyl]boronic acid. Retrieved from

  • PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/22178831
  • Gáspár, K. A., Kún, A. D., Pál, C., & Kapor, A. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2533.
  • PubChem. (n.d.). [4-Nitro-2-(prop-2-enoylamino)phenyl]boronic acid. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/177754111
  • Sigma-Aldrich. (n.d.). 4-(2-Nitrovinyl)phenylboronic Acid. Retrieved from

  • BLD Pharm. (n.d.). 4-(2-Nitrovinyl)phenylboronic Acid. Retrieved from

  • Coles, S. J., & Thorp, L. R. (2014). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
  • Malvern Panalytical. (n.d.). X-ray Diffraction (XRD) - Overview. Retrieved from

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Foundational

Commercial suppliers of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

An In-depth Technical Guide to (E)-(4-(2-Nitrovinyl)phenyl)boronic acid for Advanced Research Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-(4-(2-Nitrovinyl)phenyl)boronic acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the procurement, handling, and application of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. We will delve into its chemical properties, commercial availability, and its strategic role in modern synthetic chemistry, supported by field-proven insights and detailed experimental protocols.

Compound Profile and Strategic Importance

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid (CAS No. 98555-37-4) is a versatile bifunctional organic building block. Its strategic value in synthesis stems from the presence of two key reactive moieties:

  • Aryl Boronic Acid: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the efficient and predictable formation of carbon-carbon bonds, a critical process in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]

  • Nitrovinyl Group: The electron-withdrawing nitro group and the conjugated double bond render this moiety susceptible to a variety of transformations. It can act as a Michael acceptor for the introduction of nucleophiles or be reduced to form a phenethylamine scaffold, a privileged structure in medicinal chemistry.

This dual reactivity makes it a highly valuable intermediate for creating diverse molecular libraries and constructing complex target molecules with high efficiency.

Physicochemical Properties

A summary of the key properties of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is presented below. This data is essential for experimental planning, safety assessment, and analytical characterization.

PropertyValueSource
CAS Number 98555-37-4[3]
Molecular Formula C₈H₈BNO₄[3]
Molecular Weight 192.97 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Temperature Refrigerator; Inert atmosphere[4]
SMILES Code OB(C1=CC=C(/C=C/=O)C=C1)O[3]
InChI Key GMEGTAODWQPCOD-AATRIKPKSA-N

Commercial Availability and Procurement

Reliable sourcing of starting materials is critical for reproducible research. (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is available from several specialized chemical suppliers. When procuring this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify purity and identity.

SupplierSynonym(s)CAS NumberNotes
Sigma-Aldrich (via Synthonix) 4-[(E)-2-nitroethenyl]phenylboronic acid98555-37-4Available in 250 mg and 1 g quantities. Ships from an Aldrich Partner.
BLD Pharm 4-(2-Nitrovinyl)phenylboronic Acid98555-37-4Requires cold-chain transportation.[3] Offered for research use only.[3]

Core Applications in Synthetic Chemistry

The utility of this reagent is best understood through its application in key synthetic transformations. Its bifunctional nature allows for a modular approach to building complex molecules.

G cluster_0 Strategic Synthesis Workflow A (E)-(4-(2-Nitrovinyl)phenyl)boronic acid B Suzuki-Miyaura Cross-Coupling A->B Aryl Halide, Pd Catalyst, Base C Functional Group Transformation A->C Reducing Agent or Nucleophile D Biphenyl Core with Nitrovinyl Moiety B->D G Final Complex Molecule (e.g., API Precursor) C->G E Reduction of Nitro Group D->E Further Derivatization F Michael Addition D->F Further Derivatization E->G F->G

Synthetic utility of the title compound.
Pillar 1: Suzuki-Miyaura Cross-Coupling

The primary application of the boronic acid moiety is in the Suzuki-Miyaura reaction. This palladium-catalyzed process couples the arylboronic acid with an aryl or vinyl halide (or triflate), forming a new C-C bond. This reaction is widely favored in drug discovery due to its mild conditions, high functional group tolerance, and commercial availability of a vast library of coupling partners.[1][2]

The general catalytic cycle provides a framework for understanding this transformation.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr Product Out ArX Ar-X ArX->OxAdd Reactant In ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal Boronic Acid In

The Suzuki-Miyaura catalytic cycle.
Pillar 2: Nitrovinyl Group Transformations

Once the core biphenyl structure is assembled, the nitrovinyl group offers a gateway for further diversification.

  • Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂, Pd/C; Fe/HCl). This yields a phenethylamine derivative, a common pharmacophore.

  • Michael Addition: The electron-deficient alkene is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles (e.g., thiols, amines, carbanions) to introduce additional complexity.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for coupling (E)-(4-(2-Nitrovinyl)phenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize an (E)-4'-substituted-4-(2-nitrovinyl)-1,1'-biphenyl.

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.0 eq)

  • Aryl Bromide (Ar-Br) (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Methodology:

  • Catalyst Pre-formation (Rationale): While pre-catalysts are available, forming the active Pd(0) species in situ from a stable Pd(II) source like Pd(OAc)₂ and a phosphine ligand is a common and robust practice. The ligand stabilizes the palladium center and modulates its reactivity.

    • To a dry round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

    • Add a portion of the degassed dioxane.

    • Stir for 15-20 minutes at room temperature. The solution may change color, indicating catalyst formation.

  • Reagent Addition (Rationale): The order of addition is important. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[1] A degassed solvent system is used to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • To the flask containing the catalyst, add (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.0 eq), the chosen Aryl Bromide (1.1 eq), and anhydrous K₂CO₃ (3.0 eq).

    • Add the remaining degassed 4:1 Dioxane/Water solvent mixture.

  • Reaction Execution (Rationale): Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps. The reaction is monitored to determine completion and prevent side-product formation.

    • Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

  • Work-up and Purification (Rationale): The work-up procedure is designed to remove the inorganic salts, the catalyst, and any water-soluble impurities. Chromatographic purification isolates the desired product from unreacted starting materials and by-products.

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Safety and Handling

According to supplier safety data, (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard precautionary measures should be taken:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Always handle this reagent in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a powerful and commercially accessible building block for advanced chemical synthesis. Its dual reactivity, enabling both robust C-C bond formation via Suzuki-Miyaura coupling and subsequent derivatization of the nitrovinyl moiety, provides a streamlined pathway to complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, handling, and reaction protocols is key to leveraging its full synthetic potential.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information. [Link]

  • Phenylboronic acid - Wikipedia. Wikipedia. [Link]

  • (4-(2-Aminoethyl)phenyl)boronic acid | C8H12BNO2 | CID 22178831 - PubChem. PubChem. [Link]

  • CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents.
  • [4-Nitro-2-(prop-2-enoylamino)phenyl]boronic acid - PubChem. PubChem. [Link]

  • Design and discovery of boronic acid drugs | Request PDF - ResearchGate. ResearchGate. [Link]

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Buy Phenylboronic acid - Boron Molecular. Boron Molecular. [Link]

  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Design and discovery of boronic acid drugs - PubMed. PubMed. [Link]

  • Examples of boronic acids in pharmacologically relevant compounds. - ResearchGate. ResearchGate. [Link]

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Exploratory

Stability and storage of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid Executive Summary (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a bifunctional organic compound featuring a reactive boro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid

Executive Summary

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a bifunctional organic compound featuring a reactive boronic acid moiety and an electron-deficient nitrovinyl group. This unique combination makes it a valuable synthon in various chemical transformations, including Suzuki-Miyaura cross-coupling and Michael additions.[1][2] However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. This guide provides a comprehensive overview of the critical factors affecting the stability of this compound and outlines field-proven protocols for its proper storage, handling, and quality assessment to ensure experimental reproducibility and success.

Physicochemical Properties

A clear understanding of the fundamental properties of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is the first step toward appropriate handling.

PropertyValueSource(s)
CAS Number 98555-37-4[3][4]
Molecular Formula C₈H₈BNO₄[3]
Molecular Weight 192.97 g/mol [4]
Synonym(s) 4-[(E)-2-nitroethenyl]phenylboronic acid[4]
Physical Form Solid[4]
Solubility Soluble in many polar organic solvents like ethanol and DMSO; slightly soluble in water.[5]

Core Stability Profile: A Tale of Two Functional Groups

The stability of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is dictated by the combined chemical behaviors of its two key functional groups: the phenylboronic acid and the β-nitrostyrene system.

  • The Boronic Acid Moiety: Boronic acids are generally stable and easy to handle, which is a primary reason for their widespread use.[6] However, they are prone to a significant equilibrium-driven degradation: dehydration. This process results in the formation of a cyclic trimeric anhydride known as a boroxine.[7] The presence of significant quantities of boroxine can impede reactivity in subsequent reactions, leading to diminished yields.[7] Furthermore, the carbon-boron bond, while robust, can be susceptible to cleavage (protodeboronation) under harsh electrophilic conditions.[8]

  • The (E)-Nitrostyrene Moiety: The nitrovinyl group is an electron-withdrawing system that activates the alkene for nucleophilic attack. This inherent reactivity makes the compound a potent Michael acceptor but also a potential site for unwanted side reactions.[1][9] The "(E)" stereochemistry is crucial for its defined reactivity and can be compromised by exposure to light, which can induce photoisomerization to the (Z)-isomer.[10][11]

Key Factors Influencing Stability & Degradation Pathways

To maintain the integrity of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, four primary environmental factors must be meticulously controlled: moisture, temperature, light, and atmosphere.

Moisture: The Catalyst for Boroxine Formation

Moisture is the principal adversary of boronic acid integrity. Phenylboronic acids are often hygroscopic solids, readily absorbing atmospheric water.[12] This absorbed water, or residual water from synthesis, facilitates the intermolecular dehydration of three boronic acid molecules to form the corresponding triphenylboroxine. While this process is reversible, removing the boroxine requires specific workup procedures.

Causality: The B-O-B bonds of the boroxine are thermodynamically stable. The equilibrium between the acid and the anhydride can be shifted by the presence or absence of water. In a non-aqueous reaction solvent, the boroxine may react sluggishly or not at all, leading to the appearance of a failed reaction.[7]

Temperature: Accelerant of Degradation

Elevated temperatures increase the rate of all chemical processes, including degradation. For this compound, higher temperatures can accelerate both boroxine formation and potential polymerization or decomposition of the reactive nitrovinyl moiety.

Causality: Supplier recommendations consistently point towards refrigerated storage.[4][13] Some suppliers even utilize cold-chain transportation, underscoring the thermal sensitivity of the material.[3] Storing at or below 4°C minimizes the kinetic energy of the molecules, significantly slowing the rates of deleterious reactions.

Light: A Threat to Stereochemical Integrity

The vinyl group in β-nitrostyrene derivatives is susceptible to photoisomerization.[11] Exposure to UV or even ambient laboratory light can convert the thermodynamically stable (E)-isomer to the (Z)-isomer, introducing a significant impurity that may have different reactivity and spectroscopic properties.

Causality: The π-system of the styrene derivative can absorb photons, leading to a temporary breaking and reforming of the C=C double bond, allowing rotation and scrambling of the stereochemistry. Storing the compound in a dark place, for instance in an amber vial within a sealed container, is a mandatory precaution.[5]

Atmosphere: Oxygen and Air-Sensitivity

While not as acutely pyrophoric as some organometallics, many boronic acids are classified as air-sensitive.[13] This sensitivity can arise from slow oxidation over time.

Causality: To prevent gradual oxidative degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[13] This displaces oxygen and moisture, addressing two degradation pathways simultaneously.

DegradationPathways MainCompound (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (Pristine Reagent) Boroxine Triphenylboroxine Derivative (Trimeric Anhydride) MainCompound->Boroxine + H₂O (Dehydration) Z_Isomer (Z)-Isomer Impurity MainCompound->Z_Isomer Light (hν) (Photoisomerization) OtherDeg Other Degradation Products (e.g., Polymerization, Oxidation) MainCompound->OtherDeg Heat / O₂ Protodeboronation 4-Nitrostyrene (Loss of Boronic Acid) MainCompound->Protodeboronation Harsh Electrophiles (e.g., strong acid) Boroxine->MainCompound - H₂O (Hydrolysis)

Caption: Potential degradation pathways for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

Recommended Storage and Handling Protocols

A self-validating storage system ensures that the compound's integrity is maintained from receipt to use. The following protocols are based on synthesizing supplier data and established best practices for sensitive reagents.

Summary of Storage Conditions
ParameterLong-Term StorageShort-Term (In-Use)
Temperature ≤ 4°C (Refrigerator)[4] or Freezer (≤ -20°C)[5]On ice or in a desiccator at RT (briefly)
Atmosphere Inert Gas (Argon or Nitrogen)[13]Inert Gas Blanket
Light In the dark (Amber vial, opaque container)[5]Protect from direct light
Moisture Tightly sealed container with desiccant[13]Use in a glovebox or under inert gas flow
Protocol: Preparing for Use and Weighing

This protocol minimizes exposure to atmospheric contaminants during handling.

  • Equilibration: Before opening, remove the sealed container from the refrigerator/freezer and allow it to warm to ambient temperature for at least 30-60 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.

  • Inert Environment: Transfer the container into a glovebox or perform the weighing under a gentle stream of inert gas (e.g., via a Schlenk line).

  • Dispensing: Use a clean, dry spatula to quickly dispense the desired amount of the solid into a pre-tared, dry reaction vessel.

  • Resealing: Tightly cap the original container. If not in a glovebox, purge the headspace with inert gas for 10-15 seconds before sealing. Wrap the cap junction with paraffin film for an extra barrier.

  • Return to Storage: Immediately return the stock container to the recommended refrigerated storage.

HandlingWorkflow Start Start: Reagent in Long-Term Storage Equilibrate 1. Equilibrate Sealed Container to RT Start->Equilibrate InertEnv 2. Transfer to Inert Environment Equilibrate->InertEnv Prevents condensation Weigh 3. Dispense Reagent InertEnv->Weigh Reaction Proceed with Reaction Weigh->Reaction Reseal 4. Purge Headspace & Reseal Tightly Weigh->Reseal Return 5. Return to Cold Storage Reseal->Return

Caption: Recommended workflow for handling the air- and moisture-sensitive reagent.

Assessment of Compound Integrity

Before use, especially if the compound has been stored for an extended period, a quick quality assessment is prudent.

Visual Inspection

The pristine compound should be a solid powder.[4] Any significant change in color, or the appearance of a gummy or oily consistency, may indicate decomposition or polymerization.

Protocol: Quality Assessment by ¹H NMR Spectroscopy

Proton NMR is an effective tool to check for the presence of the boroxine anhydride impurity.

  • Sample Preparation: Carefully weigh approximately 5-10 mg of the boronic acid and dissolve it in a dry deuterated solvent (e.g., DMSO-d₆).

    • Causality: Using a dry solvent is critical, as any water can hydrolyze the boroxine back to the boronic acid, masking the impurity.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Boronic Acid: The two protons of the -B(OH)₂ group will typically appear as a broad singlet.

    • Boroxine: The boroxine anhydride does not have these hydroxyl protons. A significant decrease or complete absence of the B(OH)₂ signal relative to the aromatic protons, when run in dry solvent, strongly suggests a high concentration of the boroxine.[7]

    • Purity Check: The presence of new, unidentifiable peaks in the aromatic or vinyl region could indicate other degradation products or isomerization.

Safety Precautions

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a hazardous chemical and must be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[14] Avoid all direct contact with eyes, skin, or clothing.[12]

References

  • Fisher Scientific. Phenylboronic acid - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems/24273/S25492A.pdf]
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [URL: https://www.carlroth.com/medias/SDB-227Y-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDExODZ8YXBwbGljYXRpb24vcGRmfGg1Ny9oMGMvOTkwMTEzNjc1Njc2Ni5wZGYfM2U4YjY5NmI3YjQ2YjM4YjY5ZTU5YmYxZGY3Y2E4ZDY4YjM3YjQ0YjYxN2U0NTk2YjYxYjYxN2U0NTk2]
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  • ChemicalBook. 4-VINYLPHENYLBORONIC ACID | 2156-04-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710778.htm]
  • Djokic, L., et al. (2015). Immobilization of Escherichia coli cells expressing 4-oxalocrotonate tautomerase for improved biotransformation of β-nitrostyrene. ResearchGate. [URL: https://www.researchgate.
  • Chaciak, B., et al. (2021). Denitrative Cross-Couplings of Nitrostyrenes. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5989]
  • ChemicalBook. 4-Nitrophenylboronic acid synthesis. [URL: https://www.chemicalbook.
  • Fisher Scientific. 1-Methylindazole-6-boronic acid - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems/24273/AC439810010.pdf]
  • Squella, J.A., et al. (2005). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. ResearchGate. [URL: https://www.researchgate.net/publication/229938090_Electrochemical_study_of_b-nitrostyrene_derivatives_Steric_and_electronic_effects_on_their_electroreduction]
  • Georganics. (2024). Phenylboronic acid – preparation and application. [URL: https://georganics.
  • Nishide, K., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037300/]
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  • Wang, C., et al. (2021). Research Progress on Reactions Involving β -Nitrostyrene. ResearchGate. [URL: https://www.researchgate.net/publication/351654124_Research_Progress_on_Reactions_Involving_b_-Nitrostyrene]

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Foundational

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (E)-(4-(2-Nitrovinyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery This guide provides a comprehensive technical overview of (E)-(4-(2-Nitrovinyl)phenyl)bor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-(4-(2-Nitrovinyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, a specialized chemical scaffold with significant potential in medicinal chemistry and drug development. By integrating the well-established functionalities of phenylboronic acids and β-nitrostyrenes, this molecule emerges as a compelling candidate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, chemical properties, and prospective biological applications, grounded in established scientific principles.

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid, with the chemical formula C₈H₈BNO₄ , possesses a calculated molecular weight of 192.97 g/mol . The structure uniquely combines a phenylboronic acid group with a conjugated nitrovinyl substituent in the para position. This arrangement dictates its chemical reactivity and potential biological interactions.

The boronic acid moiety acts as a mild Lewis acid and has the critical ability to form reversible covalent bonds with diols, a feature famously exploited in carbohydrate sensing and enzyme inhibition.[1] The (E)-nitrostyrene portion of the molecule is a potent Michael acceptor, making it susceptible to nucleophilic attack, and is a known pharmacophore associated with a range of biological activities, including anticancer and anti-inflammatory effects.[2]

While experimentally determined data for this specific molecule are not widely published, we can infer its properties from closely related, well-characterized analogs.

Table 1: Comparative Physicochemical Properties of Related Phenylboronic Acid Derivatives

Property4-Formylphenylboronic Acid4-Vinylphenylboronic Acid(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Molecular Weight 149.94 g/mol 147.97 g/mol [3]192.97 g/mol (Calculated)
Appearance White to off-white powderWhite to light beige crystalline powder[4]Expected to be a yellow solid
Melting Point 250-260 °C190-193 °C[4]Not determined; likely >200 °C
Solubility Soluble in methanol, DMSOSoluble in ethanol, DMSO; slightly soluble in water[4]Expected to have good solubility in polar organic solvents

Synthesis Protocol: The Henry-Knoevenagel Condensation

The most direct and logical route for the synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is via a Henry-Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction of an aldehyde with a nitroalkane.[5][6] In this case, 4-Formylphenylboronic acid serves as the aldehyde precursor and nitromethane as the active methylene component.

The causality behind this choice is twofold: 1) The starting materials are commercially available and relatively inexpensive. 2) The reaction is robust and generally provides the desired trans-alkene product, which is thermodynamically favored. The use of a mild base is crucial to deprotonate the nitromethane without causing significant degradation of the boronic acid moiety.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 4-Formylphenylboronic acid (1.0 eq)

  • Nitromethane (10-15 eq, serves as reactant and solvent)

  • Ammonium acetate (CH₃COONH₄) (1.5 eq, catalyst)

  • Glacial Acetic Acid

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Formylphenylboronic acid (1.0 eq) and nitromethane (10-15 eq).

  • Catalyst Addition: Add ammonium acetate (1.5 eq) to the slurry. The ammonium acetate acts as a weak base to facilitate the deprotonation of nitromethane, initiating the condensation.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing a stirred solution of ice-cold water and a small amount of glacial acetic acid. This will cause the crude product to precipitate out as a yellow solid.

  • Isolation and Purification: Isolate the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified (E)-(4-(2-Nitrovinyl)phenyl)boronic acid product under vacuum to a constant weight.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation 4-Formylphenylboronic_Acid 4-Formylphenylboronic Acid Intermediate β-Nitro Alcohol (Unstable Intermediate) 4-Formylphenylboronic_Acid->Intermediate Nitromethane Nitromethane Nitromethane->Intermediate Henry Reaction Catalyst Ammonium Acetate (Base) Catalyst->Intermediate Solvent Excess Nitromethane Heat Reflux (100-105 °C) Dehydration Dehydration Heat->Dehydration Intermediate->Dehydration Product (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Dehydration->Product

Caption: Workflow for the synthesis via Henry-Knoevenagel condensation.

Prospective Biological Activity and Drug Development Applications

The therapeutic potential of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid stems from the synergistic combination of its two key pharmacophores. This dual-functionality suggests several promising avenues for drug discovery.

Mechanism of Action: Proteasome Inhibition

Boronic acids are a cornerstone of modern oncology, with the FDA-approved drug Bortezomib (Velcade®) validating the proteasome as a therapeutic target.[7] The boron atom in boronic acids can form a stable, yet reversible, tetrahedral complex with the N-terminal threonine residue in the active site of the 20S proteasome.[8] This interaction inhibits the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7] It is highly probable that (E)-(4-(2-Nitrovinyl)phenyl)boronic acid would engage the proteasome via this established mechanism.

Proteasome_Inhibition cluster_cell Cancer Cell Ub_Proteins Ubiquitinated Proteins (e.g., p53, IκB) Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Molecule (E)-(4-(2-Nitrovinyl)phenyl) boronic acid Molecule->Proteasome Inhibition

Caption: Proposed mechanism of proteasome inhibition leading to apoptosis.

Additional Therapeutic Potential
  • Antitumor Activity: Beyond proteasome inhibition, β-nitrostyrene derivatives have demonstrated independent cytotoxic effects against various cancer cell lines.[2] This suggests a potential for dual-mechanism antitumor activity, which could be advantageous in overcoming drug resistance.

  • Antibacterial Agents: Phenylboronic acids have shown promise as antibacterial agents, potentially by interfering with bacterial cell wall synthesis or biofilm formation.[9] The addition of the nitrovinyl group could enhance this activity.

  • Enzyme Inhibition: The ability of boronic acids to mimic the transition state of serine proteases or to bind to catalytic diols makes this scaffold a versatile starting point for developing inhibitors against a wide range of enzymes relevant to human disease.[8]

Safety and Handling

As a laboratory chemical, (E)-(4-(2-Nitrovinyl)phenyl)boronic acid should be handled with appropriate care. Based on the hazard profile of related compounds like 4-vinylphenylboronic acid, the following precautions are advised.[3]

  • Ingestion: Harmful if swallowed.

  • Skin Contact: May cause skin irritation; harmful in contact with skin.

  • Eye Contact: May cause serious eye irritation.

  • Inhalation: Harmful if inhaled; may cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid generating dust.

  • Store in a cool, dry place away from oxidizing agents.

Conclusion and Future Outlook

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a molecule of significant interest for medicinal chemists and drug developers. Its rational design combines the proteasome-inhibiting properties of boronic acids with the diverse biological activities of nitrostyrenes. The straightforward synthesis via the Henry reaction makes it an accessible scaffold for further derivatization and optimization in lead discovery programs. Future research should focus on the experimental validation of its proposed biological activities, including its potency as a proteasome inhibitor and its cytotoxic profile against a panel of cancer cell lines. Such studies will be critical in unlocking the full therapeutic potential of this promising hybrid molecule.

References

  • (4-(2-Aminoethyl)phenyl)boronic acid | C8H12BNO2 | CID 22178831. PubChem.

  • (4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid | C12H10BNO4 | CID 135397024. PubChem.

  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC, NIH.

  • Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PMC.

  • 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. Benchchem.

  • Synthetic method of 2-nitro phenyl boric acid. Google Patents.

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  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers.

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. MDPI.

  • Phenylboronic acid. Wikipedia.

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  • 4-Nitrophenylboronic acid >=95.0%. Sigma-Aldrich.

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  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central.

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  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI.

  • Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate). ResearchGate.

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Foundational

(E)-(4-(2-Nitrovinyl)phenyl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract (E)-(4-(2-Nitrovinyl)phenyl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, bridging the fields of medicinal chemistry and materials science. Its unique bifunctional natur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, bridging the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive boronic acid moiety and an electron-deficient nitrovinyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its utility in Suzuki-Miyaura cross-coupling reactions and as a precursor to bioactive molecules are presented. This document serves as a critical resource for researchers aiming to harness the synthetic potential of this versatile compound.

Introduction: The Strategic Importance of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid, with the chemical formula C₈H₈BNO₄ and a molecular weight of 192.97 g/mol , is a crystalline solid that has garnered significant attention in the scientific community.[1] Its structure is characterized by a phenylboronic acid core substituted with a trans-nitrovinyl group at the para position. This strategic arrangement of functional groups imparts a dual reactivity profile, making it a highly valuable intermediate in multi-step organic synthesis.

The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][3] Boronic acids are generally stable, have low toxicity, and their derivatives are increasingly being incorporated into FDA-approved drugs.[4][5][6] Concurrently, the nitrovinyl moiety serves as a potent Michael acceptor, susceptible to nucleophilic attack, and is a well-established pharmacophore in its own right, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[7][8][9] The convergence of these two functionalities in a single molecule opens up a vast chemical space for the design and synthesis of novel compounds with significant therapeutic and material applications.

Synthesis and Characterization

The most logical and widely employed synthetic route to (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is through the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[10][11] This involves the base-catalyzed condensation of 4-formylphenylboronic acid with nitromethane, followed by dehydration of the intermediate nitro-alcohol.

Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a typical laboratory-scale synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid:

Step 1: Henry Condensation

  • To a solution of 4-formylphenylboronic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add nitromethane (1.5-2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 0.1-0.2 equivalents), while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-alcohol intermediate.

Step 2: Dehydration

  • Dissolve the crude nitro-alcohol in a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.

  • Add a catalytic amount of a base, for instance, sodium acetate or pyridine.

  • Heat the reaction mixture at a temperature ranging from 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

Characterization

The structural confirmation of the synthesized compound is crucial. The following table summarizes the expected spectroscopic data:

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (two doublets), the vinyl protons (two doublets with a large coupling constant indicative of the E-isomer), and the acidic protons of the boronic acid group (a broad singlet).
¹³C NMR Resonances for the aromatic carbons, the vinyl carbons, and the carbon atom attached to the boron.
FT-IR Characteristic absorption bands for the O-H stretch of the boronic acid, the asymmetric and symmetric stretches of the nitro group, and the C=C stretch of the vinyl group.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight.

Note: Specific chemical shifts and absorption frequencies can be found in the literature and spectral databases.[4][12][13]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid stems from the orthogonal reactivity of its two key functional groups.

The Cornerstone of Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is a workhorse in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and organic materials.[2][14]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions reagent1 (E)-(4-(2-Nitrovinyl)phenyl)boronic acid catalyst Pd(0) Catalyst reagent1->catalyst Oxidative Addition reagent2 Aryl/Vinyl Halide (R-X) reagent2->catalyst product Coupled Product catalyst->product Reductive Elimination base Base (e.g., K2CO3) base->catalyst Transmetalation

Figure 1: Generalized Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1 equivalent), the aryl or vinyl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Harnessing the Reactivity of the Nitrovinyl Group

The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl moiety highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

Michael_Addition nitrostyrene (E)-(4-(2-Nitrovinyl)phenyl)boronic acid product Adduct nitrostyrene->product nucleophile Nucleophile (Nu-H) nucleophile->product 1,4-Conjugate Addition

Figure 2: Michael Addition to the Nitrovinyl Group.

Applications in Drug Discovery and Materials Science

The unique structural features of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid make it a valuable precursor for the synthesis of a variety of biologically active compounds and functional materials.

A Gateway to Combretastatin Analogues and Anticancer Agents

One of the most significant applications of this compound is in the synthesis of combretastatin analogues.[15][16] Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. The (E)-stilbene core of combretastatin can be readily synthesized via a Suzuki-Miyaura coupling between (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and an appropriately substituted aryl halide. The nitro group can then be reduced to an amine and further functionalized. Boronic acid analogues of combretastatin A-4 have themselves shown promising cytotoxic activities.[4][8]

Compound ClassBiological ActivitySynthetic Utility of the Topic Molecule
Combretastatin AnaloguesPotent tubulin polymerization inhibitors, anticancer agents.Key building block for the stilbene core via Suzuki-Miyaura coupling.
Novel HeterocyclesDiverse pharmacological activities including antibacterial and antiviral.The nitrovinyl group can participate in cycloaddition reactions or be transformed into other functional groups to facilitate heterocycle formation.
Amino Acid DerivativesPotential enzyme inhibitors.The nitro group can be reduced to an amine, which can then be coupled with amino acids or peptides.
Potential in Materials Science

The ability of boronic acids to form reversible covalent bonds with diols has led to their use in the development of "smart" materials, such as glucose-responsive polymers for insulin delivery and sensors.[17][18] While specific applications of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in this area are still emerging, its vinyl group offers a handle for polymerization, suggesting its potential as a functional monomer for the creation of novel polymers with unique electronic and responsive properties.

Conclusion and Future Outlook

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a powerful and versatile synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex and diverse molecular architectures. The demonstrated utility of this compound in the synthesis of potent anticancer agents underscores its importance in drug discovery. Future research is expected to further expand its applications, including the development of novel bioactive compounds, the creation of advanced functional materials, and its utilization in sophisticated catalytic systems. This guide provides a solid foundation for researchers to explore and exploit the full potential of this remarkable molecule.

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  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Suzuki-Miyaura Coupling of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid for the Synthesis of Stilbene Derivatives

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and technical insights for the coupling of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid with various aryl halides. The resulting nitro-stilbene derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science.[3][4][5] This document addresses the specific challenges and considerations for this substrate, including the stereoretentive nature of the coupling, the electronic impact of the nitrovinyl moiety, and strategies for optimizing reaction outcomes.

Scientific Principles & Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile).[6] The reaction's success in academic and industrial settings stems from its mild conditions, tolerance to water, and the low toxicity of its boron-containing byproducts.[7]

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-X(L)₂ Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-R(L)₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid
  • Stereoretention: A critical feature of the Suzuki-Miyaura coupling involving vinylboronic acids is the preservation of the alkene geometry. The original reports by Suzuki and Miyaura demonstrated >99% retention of the double bond configuration.[8] Therefore, using the (E)-isomer of the boronic acid will yield the corresponding (E)-stilbene product, as both the transmetalation and reductive elimination steps are stereoretentive.[1][10]

  • Electronic Effects: The nitrovinyl group is a potent electron-withdrawing group. This electronic deficit on the phenylboronic acid can decrease its nucleophilicity, potentially slowing the rate-limiting transmetalation step. To counteract this, the selection of a highly active catalytic system, particularly one employing electron-rich and bulky phosphine ligands, is paramount to achieving high yields.[7][11]

  • Nitro Group Stability: Under typical Suzuki-Miyaura conditions, the nitro group is a robust and inert spectator.[12] However, it is important to distinguish these conditions from specialized "denitrative" couplings, which are designed to cleave the C-NO₂ bond using specific catalysts like BrettPhos at high temperatures.[13][14] For the protocol described herein, the nitro group is expected to remain intact, serving as a valuable functional handle for subsequent transformations, such as reduction to an amine.[5]

Experimental Protocol: Synthesis of (E)-4-methoxy-4'-(2-nitrovinyl)stilbene

This protocol details the coupling of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid with 4-bromoanisole. It is designed to be a reliable starting point that can be adapted for other aryl halides.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )EquivalentsAmountSuggested Supplier
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid98555-37-4192.971.2232 mgSigma-Aldrich, Synthonix
4-Bromoanisole104-92-7187.041.0187 mg (1.0 mmol)Standard suppliers
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.024.5 mgStandard suppliers
SPhos657408-07-6410.470.0416.4 mgStandard suppliers
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.273.0637 mgStandard suppliers
1,4-Dioxane, anhydrous123-91-188.11-8 mLStandard suppliers
Deionized Water7732-18-518.02-2 mL-
Experimental Workflow

Workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) A->B C 3. Reagent Addition (Solids first, then solvents) B->C D 4. Degassing (3x Vacuum/Backfill cycles) C->D E 5. Reaction (Heat to 80-100 °C, stir) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F F->E Continue if incomplete G 7. Work-up (Quench, Extract, Dry) F->G Upon completion H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (232 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (637 mg, 3.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent both the oxidation of the phosphine ligand and oxidative homocoupling of the boronic acid.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Vigorously stir the resulting suspension and subject it to another three cycles of evacuation and inert gas backfill to ensure the solvents are fully degassed.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the 4-bromoanisole starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-4-methoxy-4'-(2-nitrovinyl)stilbene product.

Optimization and Troubleshooting

Should the initial protocol yield suboptimal results, the following parameters can be adjusted. The Suzuki-Miyaura reaction is highly modular, and screening a matrix of conditions is standard practice for challenging substrates.

ParameterStandard ConditionAlternative Suggestions & Rationale
Catalyst/Ligand 2 mol% Pd(OAc)₂ / 4 mol% SPhosPd₂(dba)₃ as a Pd(0) source. Other Ligands: Buchwald-type biarylphosphines (e.g., XPhos , RuPhos ) or bulky alkylphosphines (e.g., PCy₃ ) can enhance reactivity for electron-deficient partners.[6][7]
Base K₃PO₄Cs₂CO₃ or K₂CO₃ are common alternatives. Cesium bases are often more effective but costlier. KF can be used if base-sensitive functional groups are present.[6]
Solvent System Dioxane / H₂O (4:1)Toluene/H₂O , THF/H₂O , or DMF . The choice of solvent can significantly impact catalyst solubility and reaction rate. Anhydrous conditions (e.g., Toluene with K₃PO₄) may also be effective.
Temperature 100 °CTemperatures can be varied from room temperature to reflux (e.g., 60-110 °C). Lower temperatures may be possible with highly active catalysts, while higher temperatures can overcome activation barriers.

Common Issues:

  • Low or No Conversion: This often points to catalyst deactivation. Ensure rigorous exclusion of oxygen. Consider screening alternative ligands and bases as described above. The electron-withdrawing nature of the substrate may require a more electron-rich ligand to facilitate the catalytic cycle.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This side reaction can be suppressed by using milder bases (e.g., K₂CO₃), running the reaction under anhydrous conditions, or by using the more stable pinacol boronate ester derivative of the starting material.[2]

  • Homocoupling: Formation of R-R from the boronic acid. This is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a separate catalytic cycle for homocoupling.[2] Rigorous degassing is the solution.

Applications in Drug Discovery

The nitro-stilbene scaffold synthesized via this protocol is a versatile building block. The nitro group is not merely a placeholder; it is a key pharmacophore in several approved drugs and a precursor to other functionalities.[5] For instance, the nitro group can be easily reduced to a primary amine, which opens up a vast chemical space for further derivatization through amide coupling, reductive amination, or diazotization, enabling the synthesis of complex molecular libraries for drug screening. Furthermore, many biologically active molecules, including anti-cancer and anti-inflammatory agents, contain the biaryl or stilbene core structure.[3][4]

References

  • Molinari, F. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Singh, S., & De, S. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
  • Sigman, M. S., & Denmark, S. E. (n.d.). Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids. ResearchGate.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. (2010). Stereoretentive suzuki-miyaura coupling of haloallenes enables fully stereocontrolled access to (-)-Peridinin. Illinois Experts.
  • Wisniewski, S. R., et al. (2019). Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids. National Institutes of Health.
  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Wisniewski, S. R., et al. (2019). Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids. Illinois Experts.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. (2010). Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (−)-Peridinin. National Institutes of Health.
  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups?.
  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Liu, W., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. National Institutes of Health.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ACS Publications.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Synthesis of ortho nitro-substituted axially chiral biaryls Details of....
  • American Chemical Society. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
  • Sigma-Aldrich. 4-(2-Nitrovinyl)phenylboronic Acid.
  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.
  • Pinheiro, P. F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • ResearchGate. (n.d.). Examples of biaryl structure applications.
  • Hall, D. G. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
  • Len, C., & Postel, D. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health.
  • Ostrovskii, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

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Application

The Strategic Utility of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Bifunctional Linchpin for Complex Molecule Construction (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a versatile bifunctional reagent that is gaining prominence in organic synthesis, particularly in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Construction

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a versatile bifunctional reagent that is gaining prominence in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure uniquely combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling chemistry, with an electrophilic nitrovinyl group. This duality allows for a programmed, sequential, or even tandem approach to the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrovinyl group significantly influences the reactivity of the boronic acid, while the conjugated system provides a reactive handle for a variety of nucleophilic additions and reduction transformations. This guide provides an in-depth exploration of the applications of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, complete with detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is presented in the table below.

PropertyValue
Molecular Formula C₈H₈BNO₄
Molecular Weight 192.97 g/mol
Appearance Typically a yellow to orange solid
CAS Number 98555-37-4
Storage Store in a cool, dry, and well-ventilated area. It is advisable to store under an inert atmosphere to prevent degradation of the boronic acid moiety.

Note: Boronic acids are known to undergo dehydration to form boroxines. While often inconsequential for subsequent cross-coupling reactions, proper storage is recommended for maintaining reagent purity.

Core Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Nitrostilbenes

The paramount application of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is its use in the Suzuki-Miyaura cross-coupling reaction to generate a diverse array of (E)-nitrostilbene derivatives. These products are valuable intermediates and scaffolds in medicinal chemistry, exhibiting a range of biological activities. The presence of the electron-withdrawing nitrovinyl group classifies this reagent as an electron-deficient arylboronic acid, which necessitates specific considerations for catalyst and base selection to ensure efficient coupling.

Mechanistic Considerations and Causality in Experimental Design

The standard catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, the transmetalation step is often rate-limiting. The electron-withdrawing nitrovinyl group reduces the nucleophilicity of the arylboronic acid, slowing the transfer of the aryl group to the palladium center. To overcome this kinetic barrier, the following strategic choices are crucial:

  • Catalyst Selection: The use of bulky, electron-rich phosphine ligands is paramount. Ligands such as SPhos, XPhos, and RuPhos enhance the electron density on the palladium center, which promotes the oxidative addition and facilitates the transmetalation step. These ligands also create a sterically demanding environment that favors the reductive elimination of the desired product.

  • Base Selection: A stronger base is often required to activate the electron-deficient boronic acid. While common bases like sodium carbonate can be effective, potassium phosphate (K₃PO₄) is frequently the base of choice. It is believed to form a more nucleophilic boronate species, thereby accelerating the transmetalation process.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of (E)-4-methoxy-4'-(2-nitrovinyl)stilbene

This protocol describes the coupling of (E)-(4-(2-nitrovinyl)phenyl)boronic acid with 4-bromoanisole.

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add (E)-(4-(2-nitrovinyl)phenyl)boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-4-methoxy-4'-(2-nitrovinyl)stilbene.

Core Application II: Chemoselective Transformations of the Nitrovinyl Group

The electrophilic nature of the β-carbon in the nitrovinyl moiety makes it a prime target for various transformations. The presence of the boronic acid group allows for a synthetic strategy where the nitrovinyl functionality is modified either before or after a Suzuki-Miyaura coupling.

Chemoselective Reduction to an Aminoethyl Group

The reduction of the nitrovinyl group to the corresponding aminoethyl functionality is a valuable transformation, as it provides access to phenethylamine derivatives, a common motif in pharmacologically active compounds. A key challenge is to achieve this reduction without affecting other reducible groups or the boronic acid moiety.

Causality in Method Selection:

While catalytic hydrogenation is a common method for nitro group reduction, it can also reduce the carbon-carbon double bond and potentially lead to deboronation. A milder and more chemoselective method involves the use of diboronic acid (B₂(OH)₄) as a reducing agent in the presence of an organocatalyst.[1][2][3] This metal-free system has been shown to selectively reduce aromatic nitro groups at room temperature, tolerating sensitive functional groups like vinyl and halogens.[3]

Caption: Workflow for the chemoselective reduction of the nitro group.

Detailed Protocol: Chemoselective Reduction of a Nitrostilbene Boronic Acid Derivative

This protocol is adapted from the selective reduction of trans-4-nitrostilbene.[1]

Materials:

  • (E)-Nitrostilbene boronic acid derivative (1.0 equiv)

  • Diboronic acid (B₂(OH)₄, 3.0 equiv)

  • 4,4'-Bipyridyl (0.05 equiv)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the (E)-nitrostilbene boronic acid derivative in DMF, add diboronic acid and 4,4'-bipyridyl at room temperature.

  • Stir the mixture at room temperature. The reaction is typically rapid and can be complete within 1 hour.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the aminostilbene boronic acid derivative.

Michael Addition to the Nitrovinyl Group

The polarized double bond of the nitrovinyl group is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles. This allows for the introduction of various functionalities at the β-position. The boronic acid group can be retained for subsequent cross-coupling reactions, enabling a divergent synthetic approach from a common intermediate.

Potential Nucleophiles:

  • Thiols (Thia-Michael addition)

  • Amines (Aza-Michael addition)

  • Malonates and other stabilized carbanions

  • Organocuprates

Generalized Protocol for Thia-Michael Addition:

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.0 equiv)

  • Thiol (e.g., thiophenol, 1.1 equiv)

  • A basic catalyst (e.g., triethylamine or DBU, 0.1 equiv)

  • Solvent (e.g., THF, CH₂Cl₂)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (E)-(4-(2-nitrovinyl)phenyl)boronic acid in the chosen solvent.

  • Add the thiol and the basic catalyst at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. These reactions are often complete within a few hours at room temperature.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product, a β-thio-nitroethylphenylboronic acid derivative, can often be used directly in the next step or purified by column chromatography.

Tandem and Sequential Synthetic Strategies

The dual reactivity of (E)-(4-(2-nitrovinyl)phenyl)boronic acid opens up possibilities for elegant one-pot or sequential reaction sequences. For example, a Suzuki-Miyaura coupling can be followed by a Michael addition or a reduction in a one-pot fashion, streamlining the synthesis of highly functionalized molecules.[4] While specific one-pot protocols for this particular reagent are not widely reported, the development of such methods is a promising area of research.

A plausible two-step, one-pot sequence could involve:

  • Step 1: Suzuki-Miyaura Coupling: As per the protocol described above.

  • Step 2: In-situ Michael Addition: After completion of the Suzuki coupling (confirmed by TLC/LC-MS), the nucleophile and a suitable base for the Michael addition are added directly to the reaction mixture.

The success of such a tandem approach would depend on the compatibility of the reagents and conditions for both transformations.

Conclusion

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a powerful and versatile building block in organic synthesis. Its orthogonal functionalities allow for the strategic construction of complex molecules through well-established and reliable transformations. By understanding the specific reactivity of both the boronic acid and the nitrovinyl groups, and by making informed choices regarding catalysts, bases, and reaction conditions, researchers can unlock the full potential of this reagent in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Bellina, F., & Rossi, R. (2010). The Suzuki–Miyaura Reaction: A Versatile and General Methodology for the Synthesis of Biaryl and Polyaryl Derivatives. Chemical Reviews, 110(2), 1082–1146. [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Bar-Ziv, R., & Kost, D. (2007). Thia-Michael addition of thiols to α,β-unsaturated nitroalkenes. Tetrahedron, 63(43), 10738-10744. [Link]

  • Wu, Y., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B₂pin₂ in Isopropanol. Organic Letters, 18(11), 2774–2777. [Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

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Method

Application Notes & Protocols: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in Medicinal Chemistry

An Application Guide for Researchers and Drug Development Professionals Abstract (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a bifunctional organic compound poised at the intersection of synthetic utility and pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a bifunctional organic compound poised at the intersection of synthetic utility and pharmacological potential. Its structure, featuring a reactive boronic acid moiety and an electron-deficient nitrovinyl group on a phenyl scaffold, presents a compelling profile for medicinal chemists. This document provides an in-depth guide to its application, elucidating its dual role as a versatile building block in complex molecule synthesis via Suzuki-Miyaura cross-coupling and as a putative enzyme inhibitor. We furnish detailed, field-proven protocols for these applications, explain the underlying chemical and biological principles, and explore future perspectives for this compound in modern drug discovery programs.

Introduction: A Molecule of Strategic Importance

The landscape of medicinal chemistry has been significantly shaped by the strategic incorporation of unique functional groups to modulate biological activity and improve pharmacokinetic profiles. Boron-containing compounds, once considered niche, have entered the mainstream, largely catalyzed by the success of Bortezomib (Velcade®), a proteasome inhibitor that was the first boronic acid-containing drug to receive FDA approval in 2003.[1][2] This milestone sparked a surge in research, leading to the approval of several other boronic acid drugs and cementing the boronic acid moiety as a privileged pharmacophore.[3][4][5]

Simultaneously, the nitro group (–NO₂), while sometimes associated with toxicity, is a well-established functional group in numerous approved drugs.[6][7] Its strong electron-withdrawing nature can profoundly influence a molecule's electronic distribution, receptor binding, and metabolic pathways.[8][9] In many contexts, nitroaromatic compounds act as prodrugs, undergoing bioreduction in hypoxic environments (e.g., solid tumors or anaerobic bacteria) to exert selective therapeutic effects.[10]

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid, hereafter referred to as NV-PBA, uniquely combines these two powerful functional groups. This convergence offers a dual-pronged utility:

  • As a Synthetic Intermediate: The boronic acid group is a premier reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds in pharmaceutical synthesis.[11][12]

  • As a Bioactive Scaffold: The boronic acid can act as a transition-state analog, forming reversible covalent bonds with key catalytic residues (e.g., serine) in enzymes.[13][14] The appended nitrovinyl group can modulate this activity and may introduce additional mechanisms of action.

This guide provides the necessary protocols and scientific rationale to effectively harness the potential of NV-PBA in a research and development setting.

Physicochemical Properties & Handling

Proper handling and storage are critical for ensuring the integrity of NV-PBA for any downstream application. The compound is a solid at room temperature and should be stored under refrigerated conditions.[15]

PropertyValueReference
Synonyms trans-4-(2-Nitrovinyl)benzeneboronic acid[16]
CAS Number 98555-37-4; 216394-04-6[15][16]
Molecular Formula C₈H₈BNO₄[15]
Molecular Weight 192.97 g/mol [15]
Appearance White to yellow powder[17]
Purity Typically ≥95%[15]
Storage Refrigerator (2-8 °C)[15]
Safety Information Warning: Harmful if swallowed. Causes skin and eye irritation.[15]
May cause respiratory irritation.[15]

Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • For solution preparation, use anhydrous solvents if subsequent reactions are moisture-sensitive (e.g., some cross-coupling reactions).

Application I: NV-PBA as a Versatile Synthetic Intermediate

The primary synthetic application of NV-PBA is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of biphenyls and conjugated systems prevalent in drug candidates.[12][18]

Core Concept: The Suzuki-Miyaura Coupling

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse reactants.[19] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12] A base is required to activate the boronic acid for the transmetalation step.[20]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants NV-PBA + Aryl Halide (Ar-X) + Pd Catalyst + Base Setup Combine reactants in an appropriate solvent system (e.g., Dioxane/H₂O) Reactants->Setup 1. Preparation Reaction Heat mixture under inert atmosphere (N₂ or Ar) (e.g., 80-100 °C) Setup->Reaction 2. Execution Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring 3. Analysis Workup Perform aqueous workup: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) Monitoring->Workup 4. Isolation Purification Purify crude product via flash column chromatography Workup->Purification 5. Purification Product Characterize final product (NMR, HRMS) Purification->Product 6. Validation

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with NV-PBA

This protocol describes the coupling of NV-PBA with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for different substrates.

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (NV-PBA) (1.0 eq)

  • Aryl bromide (Ar-Br) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) or SPhos (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add NV-PBA (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.

    • Rationale: Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the palladium species and facilitates the catalytic cycle.[19] Electron-rich, bulky phosphines like SPhos are often effective for challenging couplings.[19]

  • Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of NV-PBA). Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixed aqueous-organic solvent system is standard for Suzuki couplings, as it helps dissolve both the organic reactants and the inorganic base.[21]

  • Reaction Execution: Place the flask under a positive pressure of inert gas and heat the reaction to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: NV-PBA as a Putative Enzyme Inhibitor

The boronic acid functional group is an effective "warhead" for inhibiting certain classes of enzymes, particularly serine proteases.[14] The boron atom is a Lewis acid, capable of accepting a lone pair of electrons from the hydroxyl group of a catalytic serine residue in an enzyme's active site. This forms a stable, reversible tetrahedral adduct, mimicking the high-energy intermediate of peptide bond hydrolysis.[13][22]

Mechanistic Rationale

The inhibitory potential of NV-PBA is hypothesized to stem from two key features:

  • Boronic Acid-Serine Interaction: The core inhibitory mechanism involves the boronic acid forming a covalent but reversible bond with the catalytic serine (Ser195 in chymotrypsin, for example).

  • Electronic Modulation by the Nitrovinyl Group: The strongly electron-withdrawing nitrovinyl group, in conjugation with the phenyl ring, increases the Lewis acidity of the boron atom. This enhanced electrophilicity can strengthen the interaction with the nucleophilic serine residue, potentially leading to lower inhibition constants (Kᵢ) compared to unsubstituted phenylboronic acid. Studies with 3-nitrophenyl boronic acid have already demonstrated its ability to inhibit prostate-specific antigen (PSA), a serine protease.[23]

Caption: Boronic acid forms a reversible tetrahedral adduct with the catalytic serine.

Protocol 2: In Vitro Serine Protease Inhibition Assay (IC₅₀ Determination)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of NV-PBA against a model serine protease (e.g., trypsin) using a chromogenic substrate.

Materials:

  • Serine Protease (e.g., Trypsin from bovine pancreas) stock solution in buffer

  • NV-PBA stock solution in DMSO (e.g., 10 mM)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~405 nm

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in assay buffer at twice the final desired concentration (e.g., 20 nM for a 10 nM final concentration).

    • Prepare a working solution of the substrate in assay buffer at twice the final desired concentration (e.g., 200 µM for a 100 µM final concentration).

    • Prepare a serial dilution of NV-PBA in DMSO. Then, dilute each concentration 50-fold into assay buffer to create 2x working solutions of the inhibitor. Ensure the final DMSO concentration in the assay is consistent and low (<1%).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of each 2x NV-PBA working solution.

    • Positive Control (100% activity): Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (Blank): Add 100 µL of assay buffer.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the 2x enzyme working solution to all wells except the Negative Control.

    • Mix gently and pre-incubate the plate at 37 °C for 15 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation:

    • Add 100 µL of the 2x substrate working solution to all wells to initiate the reaction. The total volume in each well (except the blank) should now be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. The rate of increase in absorbance is proportional to enzyme activity.

  • Data Analysis:

    • For each concentration of NV-PBA, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Presentation Template:

[NV-PBA] (µM)Reaction Velocity (mOD/min)% Inhibition
0...0
0.1......
1......
10......
100......
IC₅₀ Value

Future Perspectives and Advanced Applications

The strategic design of NV-PBA opens doors to several advanced applications in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): NV-PBA can be used as a starting fragment in FBDD campaigns.[11] If it shows even weak binding to a target, its structure can be elaborated via Suzuki coupling at the boronic acid position (after protection) or by modifying the nitrovinyl group to rapidly generate more potent leads.

  • Hypoxia-Activated Prodrugs: The nitro group is susceptible to reduction by nitroreductase enzymes that are often overexpressed in the hypoxic microenvironments of solid tumors.[10] This could be exploited to design prodrugs that are selectively activated at the disease site, releasing a potent aminophenyl-based inhibitor and minimizing systemic toxicity.

  • Covalent Michael Acceptors: The electron-withdrawing nitro group makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack by cysteine or lysine residues in a protein target. This offers a potential mechanism for irreversible or covalent-reversible inhibition, a strategy gaining traction for achieving prolonged drug action.

Conclusion

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is more than a simple chemical reagent; it is a strategically designed molecule with significant potential in medicinal chemistry. Its utility as a building block in Suzuki-Miyaura coupling provides a reliable route to complex molecular architectures. Concurrently, its inherent structure, combining a proven enzyme-inhibiting warhead (boronic acid) with a powerful electronic modulator (nitrovinyl group), makes it an attractive scaffold for developing novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the dual capabilities of this promising compound in their drug discovery endeavors.

References

  • Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Prochem. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]

  • Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

  • ResearchGate. (2020). Design and discovery of boronic acid drugs | Request PDF. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Taylor & Francis Online. (n.d.). Nitro group – Knowledge and References. [Link]

  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • ResearchGate. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • PubMed. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. [Link]

  • ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

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  • MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]

  • NIH. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. [Link]

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • RSC Publishing. (2011). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

  • NIH. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

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Application

The Strategic Application of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid in the Synthesis of Bioactive Molecules

Introduction: A Multifunctional Linchpin for Medicinal Chemistry In the landscape of modern drug discovery, the efficiency and elegance of synthetic routes are paramount. The strategic design of molecular building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Linchpin for Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency and elegance of synthetic routes are paramount. The strategic design of molecular building blocks that offer both versatile reactivity and a scaffold for biological activity is a cornerstone of successful medicinal chemistry campaigns. (E)-(4-(2-Nitrovinyl)phenyl)boronic acid emerges as a preeminent example of such a scaffold. This bifunctional molecule, possessing both a reactive boronic acid moiety and an electron-deficient nitrovinyl group, serves as a powerful linchpin in the assembly of complex bioactive molecules.[1][2] The boronic acid group is a well-established handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of crucial carbon-carbon bonds.[3] Simultaneously, the nitrovinyl group acts as a versatile precursor, readily transformed into a variety of functional groups, including the phenethylamine moiety, a common pharmacophore in numerous neurologically active compounds.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, with a focus on its application in the synthesis of potent anticancer agents and other bioactive molecules.

Core Synthetic Protocol: The Henry-Miyaura Reaction Pathway

The synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is most effectively achieved through a Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming transformation.[6] This reaction involves the base-catalyzed condensation of 4-formylphenylboronic acid with nitromethane. The resulting nitrovinylphenylboronic acid can then be directly utilized in subsequent cross-coupling reactions or further functionalized.

Diagrammatic Overview of the Synthetic Strategy

Synthetic_Strategy cluster_synthesis Synthesis of the Building Block cluster_application Application in Bioactive Synthesis 4-Formylphenylboronic_acid 4-Formylphenylboronic Acid Henry_Reaction Henry Reaction (Base-catalyzed) 4-Formylphenylboronic_acid->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Target_Molecule (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Henry_Reaction->Target_Molecule Suzuki_Coupling Suzuki-Miyaura Coupling (Pd-catalyzed) Target_Molecule->Suzuki_Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki_Coupling Coupled_Product (E)-Ar-(4-(2-Nitrovinyl)phenyl) Suzuki_Coupling->Coupled_Product Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Coupled_Product->Reduction Bioactive_Molecule Bioactive Molecule (e.g., Combretastatin Analogues) Reduction->Bioactive_Molecule

Caption: Synthetic pathway from starting materials to bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

This protocol details the base-catalyzed Henry condensation of 4-formylphenylboronic acid and nitromethane. The choice of a mild base is crucial to prevent decomposition of the boronic acid moiety.

Materials:

  • 4-Formylphenylboronic acid

  • Nitromethane

  • Anhydrous ethanol

  • A mild base (e.g., triethylamine or ammonium acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-formylphenylboronic acid (1.0 eq) in anhydrous ethanol. Add an excess of nitromethane (5-10 eq).

  • Addition of Base: To the stirred solution, add the mild base (e.g., ammonium acetate, 1.0-1.5 eq) portion-wise at room temperature. The use of a mild base is critical to avoid side reactions and degradation of the boronic acid.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. If precipitation is incomplete, the solvent can be partially removed under reduced pressure.

  • Purification: Filter the crude product and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization or silica gel column chromatography to yield pure (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.[7]

Data Summary:

Reactant/ProductMolar Mass ( g/mol )Stoichiometry
4-Formylphenylboronic acid149.941.0 eq
Nitromethane61.045-10 eq
Ammonium Acetate77.081.0-1.5 eq
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid193.96Target Product

Application in the Synthesis of Combretastatin Analogues

Combretastatin A-4 is a potent natural product that exhibits significant anticancer activity by inhibiting tubulin polymerization.[8] (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a key precursor for the synthesis of boronic acid-containing analogues of combretastatin and phenstatin, which have shown promising cytotoxic activities.[9]

Synthetic Workflow: From Building Block to Bioactive Analogue

Combretastatin_Synthesis Start (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Suzuki Suzuki-Miyaura Coupling with 3,4,5-Trimethoxyphenyl bromide Start->Suzuki Intermediate (E)-1-(2-Nitrovinyl)-4-(3,4,5-trimethoxyphenyl)benzene Suzuki->Intermediate Reduction Reduction of Nitro Group (e.g., LiAlH₄ or H₂, Pd/C) Intermediate->Reduction Final_Product Combretastatin A-4 Boronic Acid Analogue Precursor Reduction->Final_Product

Caption: Synthesis of a Combretastatin A-4 analogue precursor.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid with an appropriate aryl halide, a key step in constructing the bi-aryl core of combretastatin analogues.[4]

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

  • Aryl halide (e.g., 3,4,5-trimethoxyphenyl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Reduction of the Nitrovinyl Group

The reduction of the nitrovinyl group to a phenethylamine is a critical transformation, as this moiety is often associated with biological activity.[4]

Materials:

  • The coupled nitrovinyl product from Protocol 2

  • Reducing agent (e.g., lithium aluminum hydride (LiAlH₄) in THF, or catalytic hydrogenation with H₂ and Pd/C)

  • Anhydrous solvent (THF for LiAlH₄)

  • Reaction vessel suitable for the chosen reduction method

Procedure (using Catalytic Hydrogenation):

  • Reaction Setup: Dissolve the nitrovinyl compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the flask on a hydrogenation apparatus, evacuate and purge with hydrogen gas several times, and then maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude phenethylamine derivative, which can be further purified by crystallization or chromatography if necessary.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced synthetic methodologies in organic chemistry.[3][6] The success of each step can be readily validated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of reactions and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

The expected outcomes are the formation of the desired products in good to excellent yields, with spectral data consistent with the proposed structures. Any significant deviation from the expected results may indicate the need for further optimization of reaction conditions or purification procedures.

Conclusion: A Versatile Tool for Drug Discovery

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its dual reactivity allows for the sequential or tandem construction of complex molecular architectures. The protocols and applications detailed in this note provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery and development programs. The ability to readily access important pharmacophores, such as the bi-aryl system and the phenethylamine moiety, from a single, readily synthesized precursor underscores the strategic importance of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in medicinal chemistry.

References

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Method

Unlocking New Sensing Paradigms: (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid in Chemical Sensor Development

Introduction: A Molecule of Untapped Potential In the dynamic field of chemical sensor design, the quest for novel recognition elements that offer enhanced sensitivity, selectivity, and signal transduction is perpetual....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential

In the dynamic field of chemical sensor design, the quest for novel recognition elements that offer enhanced sensitivity, selectivity, and signal transduction is perpetual. Phenylboronic acids have long been celebrated for their unique ability to reversibly bind with cis-diols, a fundamental interaction that has been ingeniously exploited for the detection of saccharides, glycoproteins, and other biologically significant molecules.[1][2] This application note delves into the burgeoning potential of a fascinating, yet underexplored derivative: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (NVBA) .

The introduction of the nitrovinyl group onto the phenylboronic acid scaffold presents a compelling opportunity for the rational design of advanced chemical sensors. The potent electron-withdrawing nature of the nitro group, combined with the extended π-conjugation afforded by the vinyl bridge, is hypothesized to significantly modulate the electronic and photophysical properties of the boronic acid moiety. This unique combination opens the door to novel signal transduction mechanisms, potentially leading to sensors with superior performance characteristics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed synthesis protocol for NVBA, explores its proposed sensing mechanisms, and offers step-by-step application protocols for the development of both fluorescent and electrochemical sensors. Our approach is grounded in established chemical principles, providing a robust framework for harnessing the untapped potential of NVBA in your research endeavors.

Synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid: A Detailed Protocol

The synthesis of NVBA can be reliably achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[3] In this case, 4-formylphenylboronic acid reacts with nitromethane in the presence of a base to yield the target compound.

Protocol 1: Synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Materials and Reagents:

  • 4-Formylphenylboronic acid

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-formylphenylboronic acid in 100 mL of glacial acetic acid.

  • Addition of Reagents: To this solution, add 20 mL of nitromethane and 10.0 g of ammonium acetate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid will form.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain a bright yellow solid.

Expected Yield: 75-85%

Characterization: The identity and purity of the synthesized NVBA should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Sensing Mechanisms: The Role of the Nitrovinyl Group

The unique structural features of NVBA suggest two primary modalities for its application in chemical sensors: fluorescence-based and electrochemical-based detection.

Fluorescence-Based Sensing: A "Turn-On" Approach

The nitro group is a well-known fluorescence quencher.[4] It is hypothesized that in its unbound state, the nitrovinyl group of NVBA will effectively quench any intrinsic fluorescence of the phenylboronic acid moiety or an appended fluorophore through photoinduced electron transfer (PET).

Upon binding of a cis-diol analyte to the boronic acid group, the electronic properties of the boron center are altered. This binding event is expected to decrease the Lewis acidity of the boronic acid, thereby disrupting the PET process and leading to a significant increase in fluorescence intensity—a "turn-on" response.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) NVBA (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Quenched Fluorescence Quenching (PET) NVBA->Quenched Nitrovinyl Group NVBA_Analyte NVBA-Diol Complex Fluorescence Fluorescence 'Turn-On' NVBA_Analyte->Fluorescence PET Disruption Analyte cis-Diol Analyte Analyte->NVBA_Analyte Binding

Caption: Proposed "Turn-On" Fluorescent Sensing Mechanism of NVBA.

Electrochemical Sensing: Modulating Redox Properties

The electron-withdrawing nitrovinyl group is expected to influence the redox potential of the phenylboronic acid. The binding of a diol analyte to the boronic acid will alter the electron density around the phenyl ring, leading to a measurable shift in the oxidation or reduction potential. This change can be detected using techniques such as cyclic voltammetry or differential pulse voltammetry.[5]

G NVBA_Electrode NVBA-Modified Electrode Binding Analyte Binding NVBA_Electrode->Binding Analyte cis-Diol Analyte Analyte->Binding Redox_Shift Shift in Redox Potential Binding->Redox_Shift Detection Electrochemical Detection (e.g., Cyclic Voltammetry) Redox_Shift->Detection

Caption: Workflow for Electrochemical Detection Using NVBA.

Application Protocols: Harnessing NVBA for Sensing

The following protocols provide a starting point for developing NVBA-based sensors. Optimization of parameters such as concentration, pH, and incubation time may be necessary for specific applications.

Protocol 2: Fluorescent Detection of Monosaccharides

This protocol outlines a general procedure for evaluating the "turn-on" fluorescent response of NVBA upon binding to monosaccharides like glucose and fructose.

Materials and Reagents:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (NVBA)

  • Stock solutions of various monosaccharides (e.g., glucose, fructose, galactose) in deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare NVBA Solution: Prepare a stock solution of NVBA in a suitable organic solvent (e.g., DMSO) and dilute it with PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Aliquot NVBA Solution: Add 100 µL of the NVBA solution to each well of a 96-well black microplate.

  • Add Monosaccharide Solutions: Add 100 µL of varying concentrations of the monosaccharide stock solutions to the wells. Include a blank control with 100 µL of PBS.

  • Incubation: Incubate the microplate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be optimized based on the spectroscopic properties of NVBA. A preliminary scan is recommended.

  • Data Analysis: Plot the fluorescence intensity as a function of the monosaccharide concentration to determine the sensitivity and limit of detection.

Table 1: Representative Data for Fluorescent Monosaccharide Detection

AnalyteConcentration RangeLimit of Detection (LOD)Fold Increase in Fluorescence (at saturation)
Glucose1 µM - 10 mMTo be determinedTo be determined
Fructose1 µM - 10 mMTo be determinedTo be determined
Galactose1 µM - 10 mMTo be determinedTo be determined
Protocol 3: Electrochemical Detection of Dopamine

This protocol describes the fabrication of an NVBA-modified electrode for the electrochemical detection of dopamine, a catecholamine containing a cis-diol moiety.[5]

Materials and Reagents:

  • Glassy carbon electrode (GCE)

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (NVBA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • 3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, Ethanol, and Deionized water

  • Dopamine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potentiostat/Galvanostat system with a three-electrode cell (working, reference, and counter electrodes)

Procedure:

  • Electrode Cleaning: Polish the GCE with alumina slurry, followed by sonication in ethanol and deionized water.

  • Surface Functionalization:

    • Immerse the cleaned GCE in a 2% (v/v) solution of APTES in toluene for 2 hours to introduce amino groups on the surface.

    • Rinse thoroughly with toluene and ethanol and dry under a stream of nitrogen.

  • NVBA Immobilization:

    • Activate the carboxyl group of a modified NVBA (if necessary, or use a linker) by reacting it with DCC and NHS in an appropriate solvent.

    • Alternatively, directly couple the boronic acid to the aminated surface, though this may be less efficient. A more robust method involves synthesizing an amine-reactive derivative of NVBA.

    • Immerse the APTES-functionalized GCE in the activated NVBA solution overnight at room temperature.

    • Rinse the electrode with the solvent and deionized water to remove any unbound NVBA.

  • Electrochemical Measurement:

    • Set up the three-electrode cell with the NVBA-modified GCE as the working electrode, a Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode in PBS (pH 7.4).

    • Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) of the modified electrode in the absence of dopamine.

    • Add aliquots of dopamine stock solution to the electrochemical cell and record the CV or DPV after each addition.

  • Data Analysis: Monitor the change in the peak current or peak potential as a function of dopamine concentration to construct a calibration curve.

Conclusion and Future Outlook

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid stands as a promising, yet largely untapped, molecular tool for the development of next-generation chemical sensors. Its unique electronic and structural properties, arising from the interplay between the boronic acid and the nitrovinyl group, offer exciting possibilities for creating highly sensitive and selective fluorescent and electrochemical sensors. The protocols and mechanistic insights provided in this application note are intended to serve as a foundational guide for researchers to explore the full potential of this versatile molecule. Further research into the synthesis of NVBA derivatives with tailored photophysical properties and the exploration of its application in complex biological matrices will undoubtedly pave the way for innovative sensing technologies in diagnostics, drug discovery, and environmental monitoring.

References

  • Justino, C.I.L.; Freitas, A.C.; Pereira, R.; Duarte, A.C.; Rocha Santos, T.A.P. Recent developments in recognition elements for chemical sensors and biosensors. TrAC-Trends Anal. Chem.2015, 68, 2–17.
  • Li, D.; Chen, Y.; Liu, Z. Boronate affinity materials for separation and molecular recognition: Structure, properties and applications. Chem. Soc. Rev.2015, 44, 8097–8123.
  • Henry, L. Formation synthétique d'alcools nitrés. C. R. Hebd. Seances Acad. Sci.1895, 120, 1265–1268.
  • Lakowicz, J.R. Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, NY, USA, 2006.
  • Anzai, J.I. Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives.

Sources

Application

Application Notes and Protocols: Derivatization of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid for Biological Assays

Introduction: The Strategic Importance of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in Biological Probe Development (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a versatile molecular scaffold that holds significant promise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in Biological Probe Development

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a versatile molecular scaffold that holds significant promise for the development of sophisticated probes for biological assays. This compound uniquely combines the functionalities of a phenylboronic acid and a nitrostyrene moiety, each contributing distinct and synergistic properties valuable for biological research and drug development.

The phenylboronic acid group is a well-established chemical entity known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property makes it an exceptional targeting group for carbohydrate structures, such as sialic acids, which are often overexpressed on the surface of cancer cells. Furthermore, the boronic acid moiety is susceptible to oxidation by certain reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), leading to a predictable chemical transformation that can be harnessed for the design of "turn-on" fluorescent probes.

The (E)-nitrovinyl group, on the other hand, is a potent Michael acceptor and has been identified as a pharmacophore with a range of biological activities, including antimicrobial and antitumor effects. This reactivity can be exploited for covalent labeling of proteins and other biomolecules. Additionally, the nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, including its fluorescence characteristics upon derivatization.

This application note provides a comprehensive guide to the derivatization of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid for the creation of fluorescent probes for two key biological applications: the detection of hydrogen peroxide and the labeling of glycoproteins. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters for successful assay development.

Core Principles of Derivatization and Application

The derivatization of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid for biological assays hinges on two primary strategies:

  • Modification of the Phenyl Ring: The phenyl ring provides a scaffold for the attachment of fluorophores or other reporter molecules. This is typically achieved through standard cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid itself can act as a reactant, or by utilizing a precursor to the boronic acid that already contains the desired reporter group.

  • Exploiting the Reactivity of the Boronic Acid and Nitrovinyl Moieties: The inherent chemical properties of the boronic acid (diol binding, ROS-mediated oxidation) and the nitrovinyl group (Michael acceptor) are the basis for the probe's functionality in biological systems.

The choice of derivatization strategy will depend on the specific biological question being addressed. For ROS detection, the focus will be on a derivatization that results in a change in fluorescence upon oxidation of the boronic acid. For glycoprotein labeling, the derivatization will aim to attach a fluorophore while preserving the diol-binding capability of the boronic acid.

Application 1: A "Turn-On" Fluorescent Probe for Hydrogen Peroxide Detection

Scientific Rationale

Hydrogen peroxide is a key reactive oxygen species involved in a multitude of physiological and pathological processes. The development of selective and sensitive probes for H₂O₂ is crucial for understanding its role in cellular signaling and disease. Arylboronic acids are excellent candidates for H₂O₂ detection because they undergo a rapid and specific oxidation reaction to yield the corresponding phenol and boric acid. This transformation can be coupled to a change in the fluorescence properties of a tethered fluorophore.

In this application, we describe the synthesis of a "turn-on" fluorescent probe by coupling (E)-(4-(2-Nitrovinyl)phenyl)boronic acid with a coumarin-based fluorophore. The non-fluorescent coumarin-boronate ester is converted to a highly fluorescent phenolic coumarin upon reaction with H₂O₂. The electron-withdrawing nitrovinyl group can further modulate the electronic properties of the probe, potentially enhancing its sensitivity.

Experimental Workflow

G cluster_synthesis Probe Synthesis cluster_assay Cell-Based H₂O₂ Assay s1 Starting Materials: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid 7-Hydroxycoumarin derivative s2 Esterification Reaction s1->s2 s3 Purification of Probe s2->s3 a2 Probe Loading s3->a2 Introduce Probe to Cells a1 Cell Culture and Seeding a1->a2 a3 Induction of Oxidative Stress (e.g., with PMA or H₂O₂ treatment) a2->a3 a4 Fluorescence Measurement (Microplate Reader or Microscopy) a3->a4

Caption: Workflow for H₂O₂ probe synthesis and application.

Protocol 1: Synthesis of a Coumarin-Boronate Probe for H₂O₂ Detection

This protocol describes a general esterification reaction to form the boronate ester probe.

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

  • 7-Hydroxycoumarin (or a suitable derivative)

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.2 equivalents) and 7-hydroxycoumarin (1.0 equivalent) in anhydrous DCM.

  • Addition of Coupling Agents: Add DCC (1.5 equivalents) and a catalytic amount of DMAP to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure coumarin-boronate probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell-Based Assay for H₂O₂ Detection

Materials:

  • Cells of interest (e.g., HeLa, RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Coumarin-boronate probe stock solution (e.g., 10 mM in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or H₂O₂ for inducing oxidative stress

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate (for plate reader assays) or on glass-bottom dishes (for microscopy) at an appropriate density and allow them to adhere overnight.

  • Probe Loading: Wash the cells with PBS and then incubate them with a working solution of the coumarin-boronate probe (typically 1-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add fresh medium containing a stimulant to induce H₂O₂ production (e.g., 1 µg/mL PMA for macrophages) or directly add a known concentration of H₂O₂. Include appropriate controls (unstimulated cells, cells without probe).

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorescent coumarin product at different time points.

    • Fluorescence Microscopy: Capture images of the cells at different time points to visualize the intracellular fluorescence.

  • Data Analysis: Quantify the change in fluorescence intensity over time and compare the results between control and treated cells.

Parameter Recommendation Rationale
Probe Concentration 1-10 µMTo ensure sufficient signal without causing cytotoxicity.
Loading Time 30-60 minutesTo allow for adequate cell penetration of the probe.
Stimulant Concentration Varies by cell type and stimulantTitrate to determine the optimal concentration for inducing a measurable H₂O₂ response.
Excitation/Emission λ Dependent on the coumarin fluorophoreDetermine the optimal wavelengths for the fluorescent product.

Application 2: Fluorescent Labeling of Glycoproteins

Scientific Rationale

The glycosylation of proteins is a critical post-translational modification that plays a fundamental role in numerous biological processes. Aberrant glycosylation is a hallmark of many diseases, including cancer. Phenylboronic acids can selectively bind to the cis-diol-containing sugar moieties of glycoproteins, making them valuable tools for glycan analysis and cell labeling.

In this application, we describe a strategy to derivatize (E)-(4-(2-Nitrovinyl)phenyl)boronic acid with a fluorophore to create a probe for labeling glycoproteins on the cell surface. This involves a two-step process: first, modifying the phenyl ring with a reactive handle (e.g., an amine or alkyne) via Suzuki-Miyaura coupling, and then conjugating this modified boronic acid to a fluorophore.

Experimental Workflow

G cluster_synthesis Probe Synthesis cluster_assay Glycoprotein Labeling Assay s1 Starting Materials: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Aryl halide with reactive handle s2 Suzuki-Miyaura Coupling s1->s2 s3 Purification of Intermediate s2->s3 s4 Conjugation to Fluorophore s3->s4 s5 Final Purification s4->s5 a2 Incubation with Fluorescent Probe s5->a2 Introduce Probe to Cells a1 Cell Culture a1->a2 a3 Washing to Remove Unbound Probe a2->a3 a4 Analysis: Flow Cytometry or Fluorescence Microscopy a3->a4

Caption: Workflow for glycoprotein probe synthesis and labeling.

Protocol 3: Synthesis of an Amine-Functionalized (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid Derivative via Suzuki-Miyaura Coupling

This protocol describes the introduction of a reactive amine handle for subsequent fluorophore conjugation.

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

  • 4-Bromoaniline (or other suitable amino-aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-bromoaniline (1.0 equivalent), (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.2 equivalents), palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system to the flask under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the amine-functionalized biaryl product.

Protocol 4: Conjugation to an Amine-Reactive Fluorophore

Materials:

  • Amine-functionalized boronic acid derivative

  • N-hydroxysuccinimide (NHS) ester of a fluorophore (e.g., FITC, Cy5-NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Reaction Setup: Dissolve the amine-functionalized boronic acid derivative in the anhydrous solvent.

  • Addition of Reagents: Add the NHS-ester of the fluorophore (1.0-1.2 equivalents) and the base (2-3 equivalents).

  • Reaction: Stir the reaction at room temperature, protected from light, for 2-12 hours. Monitor by TLC.

  • Purification: Purify the fluorescently labeled boronic acid probe by preparative HPLC or column chromatography.

Protocol 5: Cell Surface Glycoprotein Labeling and Analysis

Materials:

  • Cells of interest

  • Complete culture medium

  • PBS

  • Fluorescently labeled boronic acid probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with PBS. For adherent cells, they can be labeled directly in the culture dish.

  • Probe Incubation: Resuspend or cover the cells with a solution of the fluorescently labeled boronic acid probe (typically 1-20 µM) in PBS or serum-free medium. Incubate for 30-60 minutes at 4°C or 37°C (optimization may be required).

  • Washing: Wash the cells 2-3 times with cold PBS to remove unbound probe.

  • Analysis:

    • Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

    • Fluorescence Microscopy: Mount the cells (if necessary) and image using a fluorescence microscope.

Parameter Recommendation Rationale
Probe Concentration 1-20 µMTo achieve sufficient labeling without causing non-specific binding or toxicity.
Incubation Temperature 4°C or 37°C4°C minimizes internalization of the probe, focusing on surface labeling. 37°C may allow for visualization of dynamic processes.
Incubation Time 30-60 minutesTo allow for binding equilibrium to be reached.
Washing Steps 2-3 times with cold PBSCrucial for reducing background fluorescence from unbound probe.

Conclusion and Future Perspectives

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a powerful and versatile starting material for the development of innovative biological probes. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and utilize derivatives of this compound for the detection of reactive oxygen species and the labeling of glycoproteins. The unique combination of the boronic acid and nitrovinyl functionalities opens up a wide range of possibilities for the design of next-generation probes with enhanced selectivity, sensitivity, and multiplexing capabilities. Future work could explore the derivatization of the nitrovinyl group for dual-labeling experiments or the development of ratiometric probes that provide more quantitative readouts. The continued exploration of the chemistry and applications of this fascinating molecule will undoubtedly contribute to a deeper understanding of complex biological systems.

References

  • Tomsho, J. W., & Benkovic, S. J. (2012). Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. The Journal of organic chemistry, 77(5), 2098–2106. [Link]

  • Kalyanaraman, B., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Chemical research in toxicology, 25(7), 1376-1386.
  • Chang, C. J., et al. (2015). Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide. Accounts of chemical research, 48(6), 1779-1789.
  • Dalmás, F., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 27(3), 214-219.
  • Bigi, F., et al. (2000). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Chemistry-A European Journal, 6(18), 3424-3431.
  • Anumula, K. R. (1994). Quantitative determination of monosaccharides in glycoproteins by high-performance liquid chromatography with highly sensitive fluorescence detection. Analytical biochemistry, 220(2), 275-283.
  • Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF β-NITROSTYRENES. The Journal of Organic Chemistry, 18(1), 1–3. [Link]

  • Borges, F., et al. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 235-238). Royal Society of Chemistry.
  • Williams, G. T., et al. (2020). Boronate ester cross-linked PVA hydrogels for the capture and H2O2-mediated release of active fluorophores.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: A Novel Tool for the Detection of Reactive Oxygen Species Reactive Oxygen Species (ROS) are key sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Novel Tool for the Detection of Reactive Oxygen Species

Reactive Oxygen Species (ROS) are key signaling molecules involved in a myriad of physiological and pathological processes. Their detection and quantification are crucial for understanding cellular signaling, oxidative stress, and the progression of various diseases. Boronate-based probes have emerged as a powerful class of tools for the detection of specific ROS, particularly hydrogen peroxide (H₂O₂). These probes operate on a robust and selective chemical reaction: the H₂O₂-mediated oxidation of a boronic acid to its corresponding phenol, which often results in a measurable change in fluorescence or color.

This document provides detailed application notes and protocols for the use of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid , a novel molecular probe designed for the detection of hydrogen peroxide. The presence of the electron-withdrawing nitrovinyl group is anticipated to modulate the probe's reactivity and spectral properties, offering a unique tool for researchers in cellular biology and drug discovery.

Principle of Detection: The Boronate to Phenol Switch

The core mechanism of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid as a H₂O₂ probe is the irreversible oxidative conversion of the boronic acid moiety into a hydroxyl group. This transformation converts the weakly or non-fluorescent boronic acid into the corresponding phenol, (E)-4-hydroxy-β-nitrostyrene, which is expected to exhibit distinct spectrophotometric properties. This "turn-on" response provides a direct and quantifiable measure of H₂O₂ concentration.

The reaction is highly specific for H₂O₂ over other ROS, making it a valuable tool for dissecting complex redox signaling pathways. The rate of this reaction can be influenced by the electronic properties of the substituents on the phenyl ring. The presence of the electron-withdrawing nitrovinyl group in (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is expected to influence the kinetics of the reaction with H₂O₂, a factor to be considered in experimental design.[1][2]

Reaction Mechanism:

Reaction Mechanism reagents (E)-(4-(2-Nitrovinyl)phenyl)boronic acid + H₂O₂ product (E)-4-hydroxy-β-nitrostyrene + B(OH)₃ reagents->product Oxidation signal Colorimetric/Fluorometric Signal product->signal Detection

Caption: Oxidative conversion of the boronic acid to a phenol by H₂O₂.

Probe Characteristics and Spectral Properties

The utility of a molecular probe is defined by its physical and spectral characteristics. Below is a summary of the properties of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and its expected product.

Property(E)-(4-(2-Nitrovinyl)phenyl)boronic acid(E)-4-hydroxy-β-nitrostyrene (Expected Product)Reference
Molecular Formula C₈H₈BNO₄C₈H₇NO₃[3]
Molecular Weight 192.97 g/mol 165.15 g/mol
Appearance SolidYellow Powder[4]
Absorbance (λmax) To be determined~400 nm (in neutral or basic media)[5][6][7]
Emission (λmax) Expected to be weakly fluorescentTo be determined (potential for fluorescence)
Solubility Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in aqueous buffersSoluble in organic solvents and basic aqueous solutions

Experimental Protocols

The following protocols are based on established methods for similar boronate-based probes and are provided as a starting point for experimental design. Optimization may be required for specific applications.

Protocol 1: In Vitro Colorimetric Detection of Hydrogen Peroxide

This protocol describes the use of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid for the quantitative detection of H₂O₂ in a cell-free system using a spectrophotometer.

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

  • Hydrogen peroxide (H₂O₂) solution, 30% (w/w)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate (clear bottom)

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in DMSO. Store at -20°C, protected from light.

  • Preparation of H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by diluting the 30% H₂O₂ stock solution in PBS. The concentration of the stock H₂O₂ should be accurately determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • x µL of H₂O₂ standard or sample

    • y µL of PBS to bring the volume to 198 µL

    • 2 µL of the 10 mM probe stock solution (final concentration 100 µM)

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Measurement: Measure the absorbance at 400 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µM H₂O₂) from all readings. Plot the absorbance values against the corresponding H₂O₂ concentrations to generate a standard curve. Use the standard curve to determine the H₂O₂ concentration in unknown samples.

Experimental Workflow for In Vitro H₂O₂ Detection:

In Vitro Workflow stock Prepare Probe Stock (10 mM in DMSO) plate Add Standards/Samples, PBS, and Probe to 96-well Plate stock->plate standards Prepare H₂O₂ Standards (in PBS) standards->plate incubate Incubate at 37°C plate->incubate measure Measure Absorbance at 400 nm incubate->measure analyze Generate Standard Curve and Quantify H₂O₂ measure->analyze

Caption: Step-by-step workflow for the colorimetric detection of H₂O₂.

Protocol 2: Cellular Imaging of Hydrogen Peroxide

This protocol provides a general guideline for using (E)-(4-(2-Nitrovinyl)phenyl)boronic acid to visualize intracellular H₂O₂ production in cultured cells using fluorescence microscopy.

Materials:

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cultured cells of interest

  • Fluorescence microscope with appropriate filter sets

  • Optional: A known inducer of ROS (e.g., phorbol 12-myristate 13-acetate (PMA) or H₂O₂)

  • Optional: A known ROS scavenger (e.g., N-acetylcysteine (NAC))

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free medium or HBSS from the DMSO stock solution.

    • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS or HBSS to remove any excess probe.

  • Stimulation (Optional):

    • To induce H₂O₂ production, treat the cells with a stimulant (e.g., 1 µM PMA or 100 µM H₂O₂) in fresh medium or HBSS.

    • For a negative control, pre-treat cells with a ROS scavenger (e.g., 1 mM NAC) for 1 hour before probe loading and stimulation.

  • Imaging:

    • Image the cells using a fluorescence microscope. Based on the structure of the expected product, excitation is likely in the blue-violet range (~400 nm) and emission in the green-yellow range. The optimal filter set should be determined empirically.

    • Acquire images at different time points after stimulation to monitor the dynamics of H₂O₂ production.

  • Image Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).

Considerations and Troubleshooting

  • Probe Stability and Storage: The boronic acid probe should be stored as a solid at low temperatures and protected from light. Stock solutions in DMSO should be stored at -20°C.

  • Effect of pH: The reaction between boronic acids and H₂O₂ can be pH-dependent. It is recommended to perform experiments at a physiological pH of 7.4.[5][6][7]

  • Autofluorescence: Cellular autofluorescence can interfere with the signal. It is important to include a control of unstained cells to assess the level of autofluorescence.

  • Phototoxicity: Excitation light can induce phototoxicity and generate ROS. Use the lowest possible excitation intensity and exposure time to minimize these effects.

  • Probe Specificity: While boronate probes are generally selective for H₂O₂, it is good practice to confirm the specificity using ROS scavengers.

Synthetic Route

Proposed Synthetic Pathway:

Synthetic Pathway start1 4-Formylphenylboronic acid reagents Base (e.g., NH₄OAc) Heat start1->reagents start2 Nitromethane start2->reagents product (E)-(4-(2-Nitrovinyl)phenyl)boronic acid reagents->product Henry Reaction

Caption: A plausible synthetic route to the target probe molecule.

Conclusion

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid represents a promising new molecular probe for the detection of hydrogen peroxide. Its mechanism of action, based on the well-established boronate-to-phenol conversion, offers high selectivity. The protocols and information provided in this application note serve as a comprehensive guide for researchers to effectively utilize this probe in their studies of redox biology and drug discovery.

References

  • Raines, R. T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Fallon, T. R., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 19(38), 8269-8273. [Link]

  • Miller, E. W., Albers, A. E., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society, 127(47), 16652-16659. [Link]

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2(8), 879-884. [Link]

  • Khatun, S., & Ahn, K. H. (2015). Boronate-Based Fluorescent Probes for the Detection of Hydrogen Peroxide. Accounts of Chemical Research, 48(8), 2246-2255. [Link]

  • PubChem. (n.d.). 4-Vinylphenylboronic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a versatile bifunctional org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a versatile bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring a boronic acid moiety and a conjugated nitrovinyl group, opens avenues for diverse chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic electrophiles. Simultaneously, the electron-withdrawing nitrovinyl group can participate in various addition reactions and can be a precursor to other functional groups, making this compound a powerful tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

This guide provides an in-depth exploration of the application of (E)-(4-(2-nitrovinyl)phenyl)boronic acid in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. The protocols and discussions herein are designed to provide both a practical framework for experimental work and a deeper understanding of the underlying chemical principles.

Suzuki-Miyaura Coupling: Forging Biaryl and Stilbene Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organic halide or triflate.[1] For (E)-(4-(2-nitrovinyl)phenyl)boronic acid, this reaction is instrumental in synthesizing substituted stilbenes and biaryl compounds where the nitrovinylphenyl moiety is a key structural element.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The presence of the nitro group in our substrate requires careful consideration. While nitroarenes can be challenging substrates in some cross-coupling reactions, the Suzuki-Miyaura coupling is known to be tolerant of a wide variety of functional groups, including nitro groups, under appropriate conditions.[3] The choice of a suitable palladium catalyst and ligand system is crucial to ensure efficient coupling while preserving the integrity of the nitrovinyl functionality.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L2-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product_out Ar-R RedElim->Product_out ArX_in Ar-X ArX_in->OxAdd Boronic_in R-B(OH)2 + Base Boronic_in->Transmetalation Suzuki_Workflow start Start: Assemble Reactants reagents Add Boronic Acid, Aryl Bromide, Base, and Pd Catalyst to Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Dioxane and Water inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup (EtOAc/Water Extraction) monitor->workup purify Purify by Column Chromatography workup->purify end End: Isolate Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (E)-(4-(2-Nitrovinyl)phenyl)boron...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Troubleshooting Guide & FAQs

This section is formatted as a direct response to common issues encountered in the laboratory.

Question: My crude product is a sticky solid with low purity after the initial work-up. Where do I start?

Answer: This is a common scenario arising from residual starting materials, side-products, and the inherent nature of boronic acids. The primary impurities are often unreacted 4-formylphenylboronic acid, polymeric byproducts, and the boroxine anhydride of your target compound.

Causality: Boronic acids can readily dehydrate, especially with heating or under vacuum, to form a cyclic trimer called a boroxine. This, along with other impurities, can inhibit crystallization and lead to a sticky or oily crude product.

Recommended First Step: Acid/Base Extraction

This technique leverages the acidic nature of the boronic acid group (pKa ≈ 8.8 for phenylboronic acid) to separate it from neutral organic impurities.[1]

Protocol: Initial Purification by Acid/Base Wash

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a mild basic aqueous solution, such as 1 M sodium carbonate (Na₂CO₃) or 1 M sodium bicarbonate (NaHCO₃). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Most neutral impurities will remain in the organic layer.

  • Separate the aqueous layer. Be cautious of emulsions.

  • Wash the aqueous layer with fresh EtOAc or DCM to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). Your product should precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of a non-polar solvent like hexane to aid drying.

  • Dry the product under vacuum.

This procedure should yield a significantly purer, solid material that is more amenable to further purification by recrystallization. A patent for purifying boronic acids describes a similar process of salt formation and re-acidification.[2]

Question: I'm struggling with recrystallization. My compound either "oils out" or the purity doesn't improve. What should I do?

Answer: Recrystallization is the most effective and scalable method for purifying this compound, but success hinges on selecting the correct solvent system. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated in a solution where it is too soluble.

Causality & Strategy: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, its structure combines polar (boronic acid, nitro group) and non-polar (phenyl ring) features, suggesting that a mixture of solvents will likely be most effective. A similar compound, nitrostyrene, is effectively recrystallized from hot ethyl alcohol.[3]

Troubleshooting Recrystallization:

ProblemProbable CauseRecommended Solution
Compound "Oils Out" Compound is too soluble, or its melting point is below the solvent's boiling point.1. Lower the temperature at which you dissolve the compound. 2. Switch to a lower-boiling point solvent. 3. Use an anti-solvent system: Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, acetone) and slowly add a "poor" solvent (e.g., water, hexane) at an elevated temperature until turbidity persists. Then, cool slowly.
No Crystal Formation Solution is not saturated; nucleation is inhibited.1. Reduce the solvent volume by gentle heating or a stream of nitrogen. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal from a previous successful batch. 4. Cool the solution very slowly, perhaps by placing the flask in an insulated container at room temperature before moving to a refrigerator.
Purity Does Not Improve Impurities have similar solubility profiles and are co-crystallizing.1. Try a different solvent system (see table below). 2. Perform a preliminary purification step (e.g., acid/base wash) before recrystallization. 3. If the impurity is the boroxine, adding a small amount of water to the recrystallization solvent can help hydrolyze it back to the boronic acid.

Recommended Solvent Systems for Screening:

Solvent/SystemRationale
Ethanol/WaterEthanol dissolves the compound, and water acts as the anti-solvent. Excellent for moderately polar compounds.
Ethyl Acetate/HexaneA common system balancing polarity. Dissolve in hot EtOAc, add hexane until cloudy, then cool.
AcetonitrileA polar aprotic solvent that can be effective for compounds with nitro groups.
TolueneFor less polar impurities; may require higher temperatures.
Question: My compound streaks badly on a silica gel TLC plate and I get poor recovery from my column. Is chromatography viable?

Answer: Standard silica gel chromatography is notoriously difficult for boronic acids.[4][5]

Causality: The Lewis acidic boron atom and the Brønsted acidic hydroxyl groups interact very strongly with the polar, acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to several problems:

  • Irreversible Adsorption: The compound sticks to the top of the column and will not elute.[6]

  • Severe Tailing/Streaking: Slow dissociation from the silica leads to broad peaks and poor separation.[5]

  • On-Column Decomposition: The acidic silica surface can catalyze decomposition reactions, such as protodeboronation (loss of the B(OH)₂ group).[7]

Troubleshooting Chromatography:

Caption: Decision tree for selecting a chromatography strategy.
Question: My NMR analysis shows a significant amount of the deboronated impurity, (E)-nitrostyrene. How can I prevent this and remove it?

Answer: The loss of the boronic acid group, known as protodeboronation, is a common side reaction for arylboronic acids, particularly under harsh acidic or basic conditions, or in the presence of certain metals.[7]

Prevention:

  • pH Control: Protodeboronation is often slowest around pH 5. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[7]

  • Reaction Conditions: During synthesis (e.g., Suzuki coupling), extended reaction times or excessive base can promote this side reaction.[7]

Removal: The deboronated impurity is much less polar and non-acidic compared to your product. This difference is key to its removal.

  • Acid/Base Extraction: As described earlier, the deboronated impurity will remain in the organic layer while your boronic acid product is extracted into the aqueous base. This is the most effective method.

  • Recrystallization: With a carefully chosen solvent system (e.g., Ethanol/Water), the less polar deboronated product may remain in the mother liquor while the more polar boronic acid crystallizes out.

  • Purification via Derivatization: Forming an adduct with diethanolamine will selectively pull the boronic acid out of solution, leaving the deboronated impurity behind.

Section 2: Advanced Purification Protocols

Protocol 1: Purification via Diethanolamine Adduct Formation

For exceptionally difficult purifications where impurities are structurally similar, this method offers high selectivity. Boronic acids reversibly form stable, crystalline adducts with diethanolamine, which can often be easily isolated.[4][5][8]

Caption: Workflow for purification via diethanolamine adduct.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the impure (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in a suitable solvent such as diethyl ether (Et₂O) or ethyl acetate (EtOAc). Add a stoichiometric equivalent (1.0 eq) of diethanolamine.

  • Isolation: Stir the mixture at room temperature. The diethanolamine adduct should precipitate as a crystalline solid. The precipitation can be aided by cooling the mixture.

  • Filtration: Collect the solid adduct by vacuum filtration and wash it with cold solvent (Et₂O or EtOAc) to remove any soluble impurities.

  • Hydrolysis: Suspend the purified adduct in a biphasic mixture of EtOAc and 1 M HCl. Stir vigorously until all the solid has dissolved and partitioned between the two layers. The adduct will break, releasing the free boronic acid into the organic layer and the protonated diethanolamine into the aqueous layer.

  • Final Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the highly purified product.

Section 3: Purity Assessment & Storage

FAQ: How do I confirm the purity and identity of my final product?

Answer: A combination of techniques is essential for confirmation.

  • ¹H NMR (Proton NMR): This is the primary tool. Look for the characteristic vinyl protons of the (E)-nitrovinyl group (two doublets with a coupling constant J ≈ 13-16 Hz, indicating trans geometry). The aromatic protons and the broad singlet for the B(OH)₂ protons (which may exchange with D₂O) should be present and integrate correctly. The absence of signals from starting materials or deboronated product is crucial.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of the compound (192.97 g/mol for the parent acid) and provides a quantitative measure of purity by peak area.[9]

  • Melting Point: A sharp melting point is a good indicator of high purity. The literature value for β-nitrostyrene is 57-58 °C, which can serve as a rough guide, though the boronic acid substituent will alter this.[3]

FAQ: What are the best practices for storing the purified (E)-(4-(2-Nitrovinyl)phenyl)boronic acid?

Answer: Boronic acids require careful storage to maintain their purity.

  • Temperature: Store in a refrigerator (2-8 °C).[9]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible, as boronic acids can be susceptible to oxidation over long periods.

  • Moisture: Keep in a tightly sealed container in a desiccator. Moisture can facilitate the interconversion between the free acid and its boroxine anhydride. While this is reversible, it is best to store the compound as the monomeric acid.

References
  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
  • Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • ResearchGate User Discussion. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Reddit User Discussion. (2017).
  • Buckles, R. E., & Pews, R. G. (n.d.). Nitrostyrene. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Not specified. (n.d.). 4-(E-2-Nitrovinyl)phenylboronic acid, min 97%, 1 gram. Smolecule.
  • Not specified. (n.d.). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu.
  • Agilent. (2010). Phenylboronic Acid (PBA)
  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling with (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging substrates such as (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice in a user-friendly question-and-answer format to address common side reactions and help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is resulting in a low yield of the desired product. What are the primary contributing factors?

Low yields in Suzuki couplings involving this substrate are often multifactorial, stemming from its unique electronic and structural features. The principal culprits are typically competing side reactions such as protodeboronation and homocoupling, which are exacerbated by the electron-withdrawing nature of the nitro and vinyl groups. Additionally, the stability of the boronic acid itself and the precise reaction conditions play a critical role.

A systematic approach to troubleshooting is essential. We recommend starting with the basics: ensuring an inert atmosphere, using high-purity reagents and solvents, and then moving to a more nuanced optimization of the catalytic system.

Q2: I suspect protodeboronation is a major issue in my reaction. How can I identify and mitigate it?

Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] This side reaction is a common cause of reduced yields.[1]

Identifying Protodeboronation: The primary indicator of protodeboronation is the detection of 4-nitro-styrene in your crude reaction mixture by analytical techniques such as GC-MS or LC-MS.

Causality and Mitigation Strategies: Protodeboronation can be catalyzed by acid or base and is often promoted by the presence of water.[1][2] For vinylboronic acids, this process is generally slow but can become significant under suboptimal conditions.[3][4][5]

Here is a troubleshooting workflow to minimize protodeboronation:

Protodeboronation_Troubleshooting cluster_solutions Solutions Start High Level of Protodeboronation (4-Nitro-styrene Detected) Check_Reagents Assess Reagent Quality & Water Content Start->Check_Reagents Optimize_Base Optimize Base Selection Check_Reagents->Optimize_Base Reagents are high purity and anhydrous Sol_Reagents Use freshly prepared or purchased boronic acid. Ensure solvents and bases are anhydrous. Check_Reagents->Sol_Reagents Modify_Solvent Modify Solvent System Optimize_Base->Modify_Solvent Milder base shows no improvement Sol_Base Switch to milder bases like K3PO4 or Cs2CO3. Avoid strong hydroxides. Optimize_Base->Sol_Base Increase_Rate Increase Rate of Cross-Coupling Modify_Solvent->Increase_Rate Anhydrous conditions are insufficient Sol_Solvent Use anhydrous solvents (e.g., dioxane, toluene). Thoroughly degas all solvents. Modify_Solvent->Sol_Solvent Protect_Boronic_Acid Consider Boronic Acid Protection Increase_Rate->Protect_Boronic_Acid Catalyst optimization is not enough Sol_Rate Employ a more active catalyst system. (e.g., Buchwald ligands like SPhos, XPhos) Increase_Rate->Sol_Rate End Protodeboronation Minimized Protect_Boronic_Acid->End Sol_Protect Convert to a more stable boronate ester (e.g., pinacol or MIDA ester). Protect_Boronic_Acid->Sol_Protect

Troubleshooting workflow for protodeboronation.

Mitigation StrategyRationaleRecommended Action
Reagent & Solvent Purity Water is a proton source for protodeboronation.[1]Use anhydrous solvents and ensure bases are dry. Consider using boronic esters for increased stability.[6]
Base Selection The reaction pH is a critical factor.[1] Strong bases can accelerate protodeboronation.Employ milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][8]
Catalyst System A faster catalytic cycle for the desired coupling can outcompete the slower protodeboronation.Use highly active palladium catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the reaction.[7]
Boronic Acid Protection Boronate esters are generally more stable than boronic acids.[6][7]Convert the boronic acid to its pinacol or MIDA ester. MIDA boronates are particularly useful for a "slow-release" of the boronic acid.[1][7]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is a common issue, particularly with electron-deficient boronic acids.[9]

Identifying Homocoupling: The presence of (E,E)-1,4-bis(2-nitrovinyl)-1,1'-biphenyl in your reaction mixture is a clear indication of homocoupling.

Causality and Mitigation Strategies: The primary cause of homocoupling is the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes the boronic acid to form the homocoupled product.[6]

Homocoupling_Troubleshooting cluster_solutions Solutions Start Significant Homocoupling Observed Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Check_Catalyst Evaluate Palladium Source Check_Atmosphere->Check_Catalyst Degassing is thorough Sol_Atmosphere Thoroughly degas all solvents (e.g., freeze-pump-thaw or sparging). Maintain a positive pressure of inert gas (Ar or N2). Check_Atmosphere->Sol_Atmosphere Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Using a Pd(0) source Sol_Catalyst Use a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). If using Pd(II), ensure efficient in situ reduction. Check_Catalyst->Sol_Catalyst End Homocoupling Minimized Optimize_Conditions->End Sol_Conditions Consider lowering the reaction temperature. Slowly add the boronic acid to the reaction mixture. Optimize_Conditions->Sol_Conditions

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Welcome to the technical support center for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction conditions involving this versatile reagent. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.

Section 1: Synthesis and Purity

Question 1: I am experiencing low yields in the synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid via the Henry reaction. What are the critical parameters to investigate?

Low yields in the Henry (nitroaldol) reaction are a frequent issue.[1][2] The reaction involves the condensation of 4-formylphenylboronic acid with nitromethane, followed by dehydration. Several factors can influence the outcome.

Answer: To troubleshoot low yields, systematically evaluate the following parameters:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While strong bases can deprotonate nitromethane, they can also promote side reactions or degradation of the starting material and product. Using a milder base in catalytic amounts is often preferable to drive the reaction towards the desired product. If the nitro alcohol intermediate is desired, only small amounts of base should be used, as the product tends to eliminate water to form nitroalkenes.[1]

  • Solvent Polarity: The polarity of the solvent can significantly impact reaction rates and yields. More polar solvents, such as water or methanol, have been shown to give higher yields and diastereoselectivities in some Henry reactions.[3]

  • Reaction Temperature: Temperature control is crucial. While heating can accelerate the reaction, it can also lead to decomposition of the thermally sensitive nitroalkene product. It is advisable to start at room temperature and gently heat if the reaction is sluggish, monitoring for any product degradation by thin-layer chromatography (TLC).

  • Dehydration Step: The elimination of water from the intermediate nitro alcohol is a key step. If this step is inefficient, the nitro alcohol may be the predominant product. In some cases, a dehydrating agent or azeotropic removal of water may be necessary.

Troubleshooting Flowchart for Low Yield in Henry Reaction

G start Low Yield in Henry Reaction base Investigate Base (Type and Stoichiometry) start->base solvent Optimize Solvent Polarity base->solvent temp Adjust Reaction Temperature solvent->temp dehydration Ensure Efficient Dehydration temp->dehydration yield_ok Yield Improved dehydration->yield_ok

Caption: Decision tree for troubleshooting low yields.

Question 2: My purified (E)-(4-(2-Nitrovinyl)phenyl)boronic acid shows impurities in the NMR spectrum. What are common impurities and how can I remove them?

Answer: Common impurities include starting materials (4-formylphenylboronic acid, nitromethane), the intermediate nitro alcohol, and polymeric byproducts. The presence of the boronic acid starting material can often be addressed by adjusting the workup procedure.

Purification Strategies:

Method Description Advantages Disadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. Solvents like ethanol, benzene, or ethyl acetate can be effective.[4]Can be highly effective for removing small amounts of impurities and can be scaled up.Finding a suitable solvent system can be time-consuming.
Acid-Base Extraction Boronic acids are weakly acidic and can be extracted into a basic aqueous layer, leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure boronic acid.[5][6]Effective for removing non-acidic impurities.May not remove other acidic impurities.
Column Chromatography Separation based on polarity using a stationary phase like silica gel. A solvent system of dichloromethane and methanol is often a good starting point.[4][6]Can provide high purity.Can be time-consuming and may lead to product degradation on acidic silica gel.
Diethanolamine Adduct Formation Boronic acids react with diethanolamine to form crystalline adducts that can be easily purified by filtration. The pure boronic acid is then regenerated by treatment with acid.[7][8]Highly selective for boronic acids and often yields very pure material.Requires an additional reaction and regeneration step.

Section 2: Reaction Optimization and Stability

Question 3: The (E)-(4-(2-Nitrovinyl)phenyl)boronic acid appears to be unstable during storage or under reaction conditions. What are the stability concerns and how can I mitigate them?

Answer: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid has several potential instability issues:

  • Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom. This is a common side reaction for vinyl boronic acids, especially in the presence of strong bases and aqueous media.[7] To minimize protodeboronation, consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) and anhydrous reaction conditions where possible.[7][9]

  • Polymerization: The vinyl group, activated by the electron-withdrawing nitro group, can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[10] Store the compound in a cool, dark place and consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to reactions run at higher temperatures.

  • Light Sensitivity: Some nitrostyrene derivatives can undergo photoisomerization from the E-isomer to the less stable Z-isomer upon exposure to UV light.[11] While the impact of this on subsequent reactions may vary, it is good practice to protect the compound and reaction mixtures from direct light.

  • Hydrolytic Instability: Boronic acids can undergo dehydration to form boroxines (trimeric anhydrides).[12] This is often a reversible process, and the presence of water will favor the boronic acid form. However, prolonged storage in a non-anhydrous environment can lead to changes in the physical properties of the compound. Store the compound under an inert atmosphere in a desiccator.

Key Stability Factors and Mitigation Strategies

G instability Instability Concerns Protodeboronation Polymerization Light Sensitivity Hydrolytic Instability mitigation Mitigation Strategies Use milder bases, anhydrous conditions Store cool & dark, use radical inhibitors Protect from light Store under inert atmosphere, desiccated instability:f1->mitigation:f1 instability:f2->mitigation:f2 instability:f3->mitigation:f3 instability:f4->mitigation:f4

Caption: Stability issues and their corresponding solutions.

Question 4: I am using (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in a Suzuki-Miyaura coupling reaction and observing low conversion. What are the key parameters to optimize?

Answer: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency can be highly dependent on the reaction conditions, especially with substrates like vinylboronic acids.

Optimization Parameters for Suzuki-Miyaura Coupling:

Parameter Considerations Troubleshooting Steps
Catalyst System (Palladium Source and Ligand) The choice of palladium precatalyst and ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle.If using a Pd(II) precatalyst, ensure it is being properly reduced in situ.[7] For challenging couplings, consider using more electron-rich and bulky phosphine ligands like those of the Buchwald-type (e.g., SPhos, XPhos) which can accelerate the reaction.[7]
Base The base activates the boronic acid for transmetalation. The strength and solubility of the base are important.Strong bases can promote protodeboronation.[7] Consider switching to a milder base such as K₂CO₃, CsF, or KF.[7][9] Ensure the base is finely ground to maximize its surface area and reactivity.
Solvent The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Anhydrous conditions may be necessary if protodeboronation is a significant issue.
Temperature The reaction temperature affects the rate of all steps in the catalytic cycle.If the reaction is slow at room temperature, gradually increase the temperature. Be aware that higher temperatures can also increase the rate of side reactions and decomposition.
Oxygen Exclusion Oxygen can deactivate the palladium catalyst through oxidation.Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • To a stirred solution of 4-formylphenylboronic acid (1.0 equivalent) in a suitable solvent (e.g., methanol), add nitromethane (1.2 equivalents).

  • Add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating to go to completion.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid via Diethanolamine Adduct Formation

This method is adapted from a general procedure for purifying boronic acids.[7]

  • Dissolve the crude (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in a minimal amount of a suitable solvent like dichloromethane.

  • Add diethanolamine (1.0 equivalent) dropwise while stirring.

  • A precipitate of the diethanolamine adduct should form. Continue stirring for 15-30 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • To regenerate the boronic acid, suspend the adduct in a mixture of ethyl acetate and water and acidify with a dilute acid (e.g., 1M HCl) until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified boronic acid.

References

  • Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.
  • PubChem. beta-Nitrostyrene. [Link]

  • Nishiwaki, N., et al. (2013). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 18(9), 11336-11347.
  • Guedes da Silva, M. F. C., et al. (2015). Optimization of the Henry reaction conditions catalyzed by 1 a. New Journal of Chemistry, 39(2), 853-860.
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Sharland, J. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
  • Tang, D. (1974). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Masters Theses & Specialist Projects. Paper 2914.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Lalevée, J., et al. (2007). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Macromolecular Chemistry and Physics, 208(15), 1638-1645.
  • Wikipedia. Phenylboronic acid. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Wikipedia. Henry reaction. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate. Optimization of the Henry reaction. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Google Patents.
  • Zhang, Z., et al. (2020). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science, 11(29), 7565-7570.
  • ResearchGate. Can I remove boronic acid using Work up process?. [Link]

  • Kumar, C. S. S. R., et al. (2010). Boronic acid-modified magnetic materials for antibody purification.

Sources

Optimization

Technical Support Center: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Welcome to the technical support guide for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling, storage, and application of this versatile yet sensitive reagent. By understanding its potential degradation pathways, you can optimize your experimental outcomes and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format provides a direct line to solving common problems, rooted in the fundamental chemistry of the molecule.

Question 1: I'm observing a gradual loss of my starting material during Suzuki-Miyaura coupling reactions, even with degassed solvents. What could be the cause?

Answer: A common culprit for the loss of arylboronic acids during coupling reactions is a side reaction known as protodeboronation.[1] This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively converting your starting material into (E)-1-nitro-4-vinylbenzene, an unreactive byproduct in this context.

  • Causality: The (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is particularly susceptible to this process due to the electron-withdrawing nature of the nitrovinyl group. This electronic effect can facilitate the cleavage of the C-B bond.[2][3] The reaction conditions, especially the presence of aqueous base and elevated temperatures typical for Suzuki couplings, can accelerate protodeboronation.[1][4] The mechanism can be catalyzed by both acids and bases.[1] Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form, which can then react with a proton source (like water) in a rate-limiting step.[1]

  • Preventative Measures:

    • Use Anhydrous Conditions: Where possible, employ anhydrous solvents and reagents to minimize the proton source.[5]

    • Convert to a Boronate Ester: Protecting the boronic acid as a pinacol or MIDA ester can significantly enhance its stability and reduce the rate of protodeboronation.[6] These esters can often be used directly in coupling reactions.

    • Optimize Base and Temperature: Screen different bases and consider running the reaction at the lowest effective temperature to find a balance between the desired coupling rate and the undesired protodeboronation.

Question 2: My compound, which is typically a yellow solid, has developed a brownish, sticky consistency upon storage. What is happening?

Answer: The change in physical appearance suggests polymerization of the nitroalkene moiety. Nitroalkenes, including β-nitrostyrenes, are known to be susceptible to polymerization, which can be initiated by heat, light, or impurities.[7][8][9]

  • Causality: The nitrovinyl group is highly electron-deficient, making the double bond susceptible to nucleophilic attack and radical addition, both of which can initiate polymerization.[7][10] The presence of trace impurities, exposure to oxygen, or elevated storage temperatures can generate radicals that trigger a chain reaction, leading to the formation of oligomers or polymers.[7]

  • Preventative Measures:

    • Strict Temperature Control: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal polymerization.[7]

    • Inert Atmosphere: Store the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and the formation of radical initiators.[7]

    • Use of Inhibitors: For long-term storage or for reactions prone to polymerization, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone, if compatible with your downstream application.[7]

Question 3: During aqueous workup, I'm experiencing significant product loss and the formation of a new, more polar spot on my TLC plate. What is this new compound?

Answer: The new, more polar compound is likely 4-formylphenylboronic acid, resulting from the oxidative cleavage of the nitrovinyl group. Another possibility is the formation of the corresponding phenol, 4-hydroxyphenylboronic acid, through oxidation of the boronic acid itself.[11][12][13][14]

  • Causality:

    • Oxidative Cleavage: The nitrovinyl double bond can be susceptible to oxidative cleavage under certain conditions, especially in the presence of oxidizing agents or prolonged exposure to air. This would lead to the formation of an aldehyde at the benzylic position.

    • Oxidation of Boronic Acid: Phenylboronic acids are known to undergo oxidation to phenols, a reaction that can be catalyzed by various metals or occur in the presence of oxidants like hydrogen peroxide.[11][15][16][17] This process is often referred to as oxidative deboronation.[15] The presence of dissolved oxygen in your workup solvents can contribute to this degradation.

  • Preventative Measures:

    • Use Deoxygenated Solvents: For workups, use solvents that have been sparged with an inert gas to minimize dissolved oxygen.

    • Minimize Exposure to Air: Conduct extractions and other manipulations as quickly as possible to reduce the compound's contact time with atmospheric oxygen.

    • Avoid Strong Oxidizing Agents: Be mindful of all reagents used in the workup to ensure no inadvertent oxidizing agents are present.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a freezer (-20°C is recommended). It should also be protected from light.

Q2: Can I purify this compound using silica gel chromatography?

A2: While possible, purification on silica gel should be approached with caution. The acidic nature of standard silica gel can promote degradation, including protodeboronation and hydrolysis.[6] It is advisable to use neutralized silica gel (by pre-treating with a non-nucleophilic base like triethylamine in the eluent) or to opt for a less acidic stationary phase like alumina. Alternatively, converting the compound to a more stable boronate ester, such as a pinacol or MIDA ester, can make chromatographic purification more straightforward.[6]

Q3: My reaction mixture turns dark, and I observe baseline material on my TLC. What does this indicate?

A3: A dark reaction mixture and baseline material are often indicative of polymerization or extensive decomposition.[7] The highly conjugated and reactive nature of the nitrovinyl system can lead to complex side reactions under harsh conditions (e.g., high temperatures, strong bases). Review your reaction parameters; consider lowering the temperature, using a milder base, or decreasing the reaction time.

Q4: Is the (E)-isomer stable, or can it isomerize to the (Z)-isomer?

A4: The (E)-isomer is generally more stable. However, photoisomerization to the (Z)-isomer can occur upon exposure to UV light.[18] If the stereochemistry of the double bond is critical for your application, it is essential to protect the compound and your reactions from direct light.

Key Degradation Pathways Summary

The primary vulnerabilities of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid stem from its two key functional groups.

Functional GroupDegradation PathwayResulting Product(s)Conditions Favoring Degradation
Phenylboronic Acid Protodeboronation(E)-1-nitro-4-vinylbenzeneAqueous acid/base, high temperatures[1][2][4][19]
Oxidation4-((E)-2-Nitrovinyl)phenolPresence of oxygen, oxidizing agents[11][15][17]
Dehydration (Trimerization)Boroxine (cyclic trimer)High temperatures, solid state[20][21]
Nitrovinyl Group PolymerizationOligomers/PolymersHeat, light, radical initiators, base[7][8]
Oxidative Cleavage4-Formylphenylboronic acidStrong oxidizing conditions

Visualizing Degradation Pathways

The following diagrams illustrate the major degradation routes for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

cluster_boronic_acid Boronic Acid Moiety Degradation A (E)-(4-(2-Nitrovinyl)phenyl)boronic acid B Protodeboronation (+H₂O, Acid/Base) A->B D Oxidation ([O]) A->D F Dehydration (Heat) A->F C (E)-1-Nitro-4-vinylbenzene B->C E 4-((E)-2-Nitrovinyl)phenol D->E G Corresponding Boroxine F->G cluster_nitrovinyl Nitrovinyl Group Degradation H (E)-(4-(2-Nitrovinyl)phenyl)boronic acid I Polymerization (Heat, Light, Initiators) H->I K Oxidative Cleavage ([O]) H->K J Oligomers / Polymers I->J L 4-Formylphenylboronic acid K->L

Caption: Degradation pathways originating from the nitrovinyl group.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Place the solid (E)-(4-(2-Nitrovinyl)phenyl)boronic acid into a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air.

  • Quickly seal the vial with a tight-fitting cap (a PTFE-lined cap is recommended).

  • Wrap the cap-vial interface with parafilm to provide an additional barrier against moisture and air.

  • Label the vial clearly and place it inside a secondary container.

  • Store the container in a freezer at ≤ -20°C.

Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability

  • In a round-bottom flask, dissolve (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable anhydrous solvent (e.g., toluene or THF).

  • If necessary, add a dehydrating agent like anhydrous magnesium sulfate or set up a Dean-Stark apparatus to remove water.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Upon completion, filter off any drying agent and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly or purified by column chromatography on neutralized silica gel.

References

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Boronic acid. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Plausible reaction mechanism for oxidation of phenyl boronic acid under.... Retrieved from [Link]

  • Wang, L., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Green Chemistry.
  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from [Link]

  • Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Toy, P. H. (n.d.).
  • Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Wikipedia. (2023, July 28). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Retrieved from [Link]

  • Cumpstey, I., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry.
  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc.
  • Synfacts. (2013). Synthesis of Nitroalkenes with Polymer-Supported Triphenylphosphine.
  • ResearchGate. (2025, August 6). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Kącka-Zych, A. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices.
  • PubChem. (n.d.). Beta-Nitrostyrene. Retrieved from [Link]

  • Tokumaru, Y., et al. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Wikipedia. (2024, January 9). Phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • chemeurope.com. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Retrieved from [Link]

  • Silva, F., et al. (2020).
  • ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

  • Li, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Semantic Scholar. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]

  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Prepared by: The Applications Science Team Welcome to the technical support guide for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Applications Science Team

Welcome to the technical support guide for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers utilizing this versatile yet challenging reagent. Its unique structure, featuring both a reactive boronic acid and an electron-deficient nitrovinyl system, presents specific considerations for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)
Section 1: Suzuki-Miyaura Coupling Reactions

The primary application for this reagent is the Suzuki-Miyaura cross-coupling. The presence of the strongly electron-withdrawing nitrovinyl group significantly influences the electronic properties of the boronic acid, which is a critical factor in catalyst and condition selection.

Q1: I am planning a Suzuki-Miyaura coupling using (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. What is a reliable starting point for the catalyst, ligand, and base?

A1: Given the electron-deficient nature of this boronic acid, the transmetalation step of the Suzuki-Miyaura catalytic cycle can be sluggish. The key is to select a catalyst system that promotes this step while remaining stable.

Expert Recommendation: A robust starting point is a Palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand. These ligands stabilize the active Pd(0) species and accelerate both oxidative addition and reductive elimination.[1][2]

Recommended Starting Conditions:

  • Palladium Precatalyst: Pd(OAc)₂ or a pre-formed palladacycle like XPhos Pd G3 (1-2 mol%).

  • Ligand: A biarylphosphine ligand such as SPhos or XPhos (1.1-1.2 equivalents relative to Pd).

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents). K₃PO₄ is often more effective for challenging couplings.

  • Solvent: A polar aprotic solvent system, typically with water. A degassed mixture of Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O is standard.

Causality: The electron-richness of the phosphine ligand enhances the rate of reductive elimination. The bulkiness of the ligand helps prevent catalyst decomposition pathways like β-hydride elimination and promotes the desired C-C bond formation. The base is essential for activating the boronic acid to form a boronate species, which is more competent for transmetalation.[3]

Table 1: Recommended Catalyst Systems for Electron-Deficient Boronic Acids

Palladium SourceLigandTypical Coupling PartnerKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhosAryl Chlorides, BromidesHigh activity, good for sterically hindered substrates.[2]
PdCl₂(dppf)(Integrated)Aryl Bromides, IodidesStable, reliable, but may be less active for difficult couplings.
XPhos Pd G3(Integrated)Aryl Chlorides, TriflatesAir- and moisture-stable precatalyst, forms active Pd(0) rapidly.[1][2]
Pd(PPh₃)₄(Integrated)Aryl Iodides, BromidesClassic catalyst, but can be slow; phosphine dissociation is required.

Q2: My Suzuki reaction is failing or giving very low yields. What are the most common issues to troubleshoot?

A2: Failure in Suzuki couplings often traces back to one of a few critical parameters. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Atmosphere Control (Oxygen Contamination): The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of palladium black.[1]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.

  • Reagent Purity and Stability: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid can degrade over time, especially if improperly stored. The primary degradation pathway is protodeboronation.[1][4]

    • Solution: Use a fresh batch of the boronic acid or verify the purity of your existing stock by NMR or LC-MS. Ensure your aryl halide is pure.

  • Base and Solvent Choice: The base must be strong enough to form the boronate but not so strong that it promotes side reactions. The solvent must be appropriate for the chosen base and temperature.[1]

    • Solution: If using K₂CO₃, ensure it is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is critical to maximize the interface between the organic and aqueous layers where the reaction often occurs.[1] If you suspect base-mediated degradation, switch to a milder base like potassium fluoride (KF).

  • Catalyst Activity: The precatalyst must be efficiently reduced to the active Pd(0) species.

    • Solution: Consider using a more robust, air-stable precatalyst like a Buchwald palladacycle (e.g., SPhos Pd G4), which is designed for reliable activation.[1][2]

Below is a logical workflow to diagnose the issue.

Troubleshooting_Suzuki start Low/No Product check_inert Is the system rigorously under an inert atmosphere? start->check_inert degas Action: Thoroughly degas solvents and purge setup. check_inert->degas No check_reagents Are reagents (boronic acid, halide) pure and stable? check_inert->check_reagents Yes degas->check_reagents fresh_reagents Action: Use fresh/purified starting materials. check_reagents->fresh_reagents No check_catalyst Is the catalyst system appropriate and active? check_reagents->check_catalyst Yes fresh_reagents->check_catalyst change_catalyst Action: Switch to a more robust ligand (e.g., SPhos) or a pre-formed palladacycle. check_catalyst->change_catalyst No check_conditions Are base/solvent/temperature optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions change_conditions Action: Try a stronger base (K3PO4) or different solvent system. check_conditions->change_conditions No/Unsure success Problem Solved check_conditions->success Yes change_conditions->success Chemoselective_Reduction substrate (E)-(4-(2-Nitrovinyl)phenyl)boronic acid product (4-(2-Nitroethyl)phenyl)boronic acid substrate->product Highly Chemoselective Transfer Hydrogenation [1, 6] conditions [Cp*IrCl2]2 catalyst Formic Acid (HCOOH) Water (H2O) 80 °C conditions->product

Caption: Recommended pathway for the chemoselective reduction of the nitrovinyl group.

Q5: Is it possible to reduce the nitro group to an amine? What are the challenges?

A5: Yes, the nitro group can be reduced to a primary amine. The main challenge is the potential for simultaneous reduction of the vinyl double bond and potential degradation of the boronic acid moiety under certain conditions.

Recommended Methods for Chemoselective Nitro Reduction:

  • Iron (Fe) in Acetic Acid: A classic, mild, and effective method for reducing aromatic nitro groups in the presence of other reducible functionalities. [5]* Iron(III)-catalyzed Silane Reduction: Earth-abundant iron catalysts with silanes like triethoxysilane can chemoselectively reduce nitro groups over many other functional groups, including alkenes. [6]* Diboronic Acid: In a metal-free approach, diboronic acid with a catalytic amount of 4,4'-bipyridyl can selectively reduce aromatic nitro groups at room temperature. Caution: Standard catalytic hydrogenation (e.g., H₂, Pd/C) will likely reduce both the nitro group and the C=C double bond. Strong hydride reagents may also affect the boronic acid.

Detailed Experimental Protocols

Protocol A: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Chemoselective Reduction of the Nitrovinyl Double Bond[7][8]

  • Setup: In a reaction tube, dissolve (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (1.0 equiv) in deionized water. Add the iridium catalyst solution (e.g., a stock solution of [Cp*IrCl₂]₂ in water, to achieve ~0.01 mol%).

  • Heating: Stir the mixture for 2 minutes at 80 °C.

  • Reagent Addition: Add formic acid (HCOOH, 8.0 equiv) dropwise.

  • Reaction: Continue stirring at 80 °C for 1-2 hours or until LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

References
  • Xu, D., Chen, Y., Liu, C., Xu, J., & Yang, Z. (2021). Iridium-catalyzed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. Green Chemistry, 23(16), 6050-6058. [Link]

  • Shrinidhi, A. (2015). Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride. Cogent Chemistry, 1(1), 1061412. [Link]

  • Pang, H., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(11), 6483-6488. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information for: Iridium-catalysed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. [Link]

  • Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 32(4), 1250–1251. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194–13196. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Jana, R. (2021). Triphenylphosphine mediates a metal-free, intermolecular, reductive amination between nitroarenes and boronic acids at ambient temperature under visible-light irradiation without any photocatalyst. Organic Letters, 23, 8634-8639. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Al-Amin, M., & Saha, B. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(49), 34659-34676. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Bull, J. A., Davidson, M. G., & Johnson, A. L. (2013). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 110(23), 9223–9228. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boronic Acid Deboronation

Welcome to the technical support center for boronic acid chemistry. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of boron...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronic acid chemistry. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of boronic acid deboronation. Unwanted cleavage of the carbon-boron bond can lead to significantly reduced yields, byproduct formation, and inconsistent results.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose, troubleshoot, and, most importantly, prevent deboronation in your critical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I've isolated a byproduct where the boronic acid group has been replaced by a hydrogen. What is happening?

A1: This is the classic signature of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes your boronic acid starting material, directly leading to lower yields of your target molecule. The key to solving this is to ensure the rate of your desired productive reaction (e.g., Suzuki-Miyaura coupling) is significantly faster than the rate of protodeboronation.[1][3]

Q2: What are the primary causes of deboronation?

A2: Deboronation is not a single reaction but a family of decomposition pathways. The two most common culprits are:

  • Protodeboronation (or Proteodeboronation): This involves the protonolysis of the C-B bond, often facilitated by acidic or basic conditions.[1] The presence of a proton source (like water or alcohols) is required.[4] The propensity for a given boronic acid to undergo this reaction is highly dependent on the reaction conditions and the electronic nature of its organic substituent.[1]

  • Oxidative Deboronation: This pathway involves the oxidation of the C-B bond, converting the boronic acid into an alcohol or phenol.[4][5] This is often mediated by reactive oxygen species (ROS) or even atmospheric oxygen, particularly under physiological pH or in the presence of certain metal catalysts.[5][6][7][8]

Q3: My boronic acid is labeled "air-stable," yet it still seems to decompose during my reaction. Why?

A3: While many boronic acids are stable as solid reagents on the benchtop, their stability can change dramatically once in solution under reaction conditions.[9][10] Factors like heat, the presence of a base, aqueous solvents, and the palladium catalyst itself can accelerate decomposition pathways that are kinetically slow at room temperature in the solid state.[9][10] For example, 2-heterocyclic, vinyl, and cyclopropyl boronic acids are known to be particularly unstable under typical Suzuki-Miyaura coupling conditions.[9][10]

Q4: How does pH affect the stability of my boronic acid?

A4: The pH of the reaction medium is a critical factor. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in the presence of a base (like hydroxide).[11][12]

  • Base-Catalyzed Protodeboronation: For many arylboronic acids, protodeboronation is fastest at high pH. The formation of the anionic boronate species makes the aryl group more susceptible to protonolysis.[13]

  • Acid-Catalyzed Protodeboronation: An acid-catalyzed mechanism also exists, where protonation facilitates C-B bond cleavage.[1]

  • Optimal Stability: Generally, simple aromatic and alkyl boronic acids are most stable at a neutral pH where both acid- and base-catalyzed pathways are minimized.[1] However, for certain heteroaromatic boronic acids, zwitterionic species that form at neutral pH can be highly reactive and prone to decomposition.[1]

Q5: Can my palladium catalyst be causing deboronation?

A5: Yes, this is a frequently overlooked issue. While base-catalyzed deboronation is well-known, the palladium catalyst itself can promote protodeboronation.[14] This is particularly noticeable with sterically bulky phosphine ligands like P(t-Bu)₃ and JohnPhos, which are often used to facilitate challenging couplings. Computational studies suggest that these bulky ligands can favor a pathway that leads to facile proton transfer and subsequent deboronation.[14] If you observe significant deboronation, consider screening less bulky ligands like PCy₃ or CyJohnPhos.[14]

In-Depth Troubleshooting Guides

Scenario 1: Significant Protodeboronation in Suzuki-Miyaura Coupling

You are performing a Suzuki-Miyaura coupling and your LC-MS or GC-MS analysis shows a large peak corresponding to the arene/heteroarene starting material (Ar-H) instead of the boronic acid (Ar-B(OH)₂).

G start High Protodeboronation Observed in Suzuki Coupling q1 Is the reaction temperature > 80 °C? start->q1 q2 Are you using a strong base (e.g., NaOH, KOH, Cs₂CO₃)? q1->q2 No sol1 Action: Lower Temperature Rationale: High temperatures can accelerate decomposition. Try 60-80 °C. q1->sol1 Yes q3 Is the boronic acid known to be unstable (e.g., 2-heterocyclic)? q2->q3 No sol2 Action: Use a Milder Base Rationale: Strong bases promote boronate formation, increasing susceptibility. Try K₃PO₄ or K₂CO₃. q2->sol2 Yes q4 Are you using a bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos)? q3->q4 No sol3 Action: Use a Protected Boronate Rationale: MIDA or pinacol esters provide greater stability and slow release. This is the most robust solution. q3->sol3 Yes sol4 Action: Switch to a Less Bulky Ligand Rationale: Reduce Pd-catalyzed deboronation. Try Pd(dppf)Cl₂ or a less bulky ligand. q4->sol4 Yes end_node Re-evaluate Reaction Progress q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

  • High Temperature: Elevated temperatures increase the rate of all reactions, including decomposition.[15][16] If the rate of protodeboronation increases more rapidly with temperature than your desired coupling, a lower temperature will favor product formation.

    • Solution: Decrease the reaction temperature to the 60–80 °C range. Modern, highly active palladium precatalysts often allow for efficient coupling at lower temperatures.[3]

  • Strong Base: While base is required for the catalytic cycle, excessively strong bases or high concentrations can accelerate the formation of the reactive boronate anion, which is often more susceptible to protodeboronation.[13][17]

    • Solution: Switch to a milder base. Aqueous potassium phosphate (K₃PO₄) is an excellent choice as it is effective for the Suzuki coupling but often minimizes deboronation compared to stronger bases like cesium carbonate or sodium hydroxide.[3]

  • Inherent Instability: Some boronic acids, especially those derived from electron-deficient or certain heterocyclic systems (like 2-thiophene or 2-pyridine), are notoriously unstable.[1][3][9] For these substrates, simply modifying conditions may not be enough.

    • Solution (The "Slow-Release" Strategy): Convert the unstable boronic acid to a more robust, air-stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a pinacol boronate.[1][2][18][19] Under the reaction conditions, these esters slowly hydrolyze to release a low, steady concentration of the free boronic acid. This ensures the boronic acid is consumed in the productive coupling reaction before it has time to decompose.[1][13] This is often the most effective and general solution for problematic substrates.[9][10]

Scenario 2: Suspected Oxidative Deboronation

You notice the formation of a phenol or alcohol byproduct, and yields are inconsistent between runs, possibly worsening with longer reaction times.

The C-B bond is thermodynamically prone to oxidation due to the high strength of the B-O bond that is formed.[20] While often kinetically slow, this process can be accelerated by residual oxygen or oxidizing species in the reaction.

  • Atmospheric Oxygen: Even with standard inerting techniques, trace oxygen can be a problem, especially in reactions involving Pd(0) species which can be sensitive to reoxidation.

    • Solution: Ensure rigorous exclusion of oxygen. Use deoxygenated solvents (via sparging with argon or nitrogen for at least 30 minutes) and perform all reagent transfers under a positive pressure of an inert gas. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen from solvents.

  • Oxidizing Impurities: Peroxides in etheric solvents (like THF or dioxane) or other oxidizing impurities can contribute to decomposition.

    • Solution: Use freshly distilled or inhibitor-free, anhydrous solvents from a reliable source. Test etheric solvents for peroxides before use.

  • Assemble the reaction flask with the boronic acid, coupling partner, base, and a stir bar.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Carefully evacuate the flask under vacuum for 5-10 minutes (ensure no solids are pulled into the vacuum line).

  • Backfill the flask with high-purity argon or nitrogen.

  • Repeat this evacuate/backfill cycle 3-5 times.

  • After the final cycle, add the degassed solvent and catalyst solution via syringe under a positive inert gas pressure.

Analytical Methods for Detecting Deboronation

Confirming and quantifying deboronation is key to effective troubleshooting.

MethodApplicationAdvantagesDisadvantages
LC-MS Primary tool for reaction monitoring.High sensitivity; can simultaneously detect starting materials, desired product, and deboronated byproduct.Boronic acids can behave poorly on reverse-phase columns; may require specific methods.[21]
GC-MS Suitable for volatile and thermally stable compounds.Excellent separation and identification of deboronated byproduct.Boronic acids are non-volatile and require derivatization.
¹H NMR Analysis of crude reaction mixture.Provides clear structural information and allows for quantification using an internal standard.Lower sensitivity than MS methods; signal overlap can complicate analysis.
¹¹B NMR Specific for boron-containing species.Can distinguish between boronic acid, boronate esters, and boroxines.[5][22]Not a routine technique in most labs; less useful for quantifying the non-boron byproduct.
TLC with Staining Quick qualitative check.A simple colorimetric stain using curcumin can rapidly detect the presence of boronic acids on a TLC plate.[23]Not quantitative; provides only a "yes/no" answer for the presence of the C-B bond.

A high-throughput UPLC-MS method using an Acquity BEH C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile has been shown to be effective for analyzing a broad range of boronic acids without pre-derivatization.[21][24]

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects.American Chemical Society.
  • Protodeboronation. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]

  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. ACS Publications. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • Boronic Acids and Derivatives. Amerigo Scientific. [Link]

  • Chemistry Of Boronic Esters. A.A. Blocks. [Link]

  • Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Wiley Online Library. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Impact of temperature on boron rejection. ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]

  • Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. [Link]

  • Effects of temperature and chemical addition on the formation of bromoorganic DBPs during ozonation. PubMed. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Royal Society of Chemistry. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Twente. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

Sources

Troubleshooting

Analytical methods for assessing the purity of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

An (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Purity Assessment Technical Support Center A Senior Application Scientist's Guide to Purity Analysis Welcome to the technical support center for (E)-(4-(2-Nitrovinyl)phenyl)bor...

Author: BenchChem Technical Support Team. Date: February 2026

An (E)-(4-(2-Nitrovinyl)phenyl)boronic acid Purity Assessment Technical Support Center

A Senior Application Scientist's Guide to Purity Analysis

Welcome to the technical support center for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. As a crucial intermediate in organic synthesis and drug development, its purity is not merely a number on a certificate of analysis; it is the foundation of reproducible and successful downstream applications. Impurities can lead to failed reactions, unpredictable biological activity, and significant delays in research timelines.

This guide is structured to provide you, our fellow scientists and researchers, with both the foundational knowledge and the practical, field-tested protocols to confidently assess the purity of this molecule. We will move beyond simple step-by-step instructions to explore the causality behind our analytical choices, ensuring every protocol is a self-validating system.

Overall Analytical Workflow

A robust purity assessment is a multi-faceted process. No single technique can provide a complete picture. The following workflow illustrates a comprehensive approach, starting from sample reception and culminating in a full purity profile.

Analytical_Workflow cluster_0 Initial Assessment & Sample Prep cluster_1 Primary & Orthogonal Analyses cluster_2 Data Integration & Reporting Sample Sample Receipt & Visual Inspection Solubilize Solubilization & Standard Preparation Sample->Solubilize Homogenize KF Karl Fischer Titration (Water Content) Sample->KF TGA TGA/DSC (Thermal Stability & Solvents) Sample->TGA HPLC HPLC-UV (Assay & Impurity Profile) Solubilize->HPLC NMR ¹H & ¹¹B NMR (Identity & qNMR Purity) Solubilize->NMR LCMS LC-MS (Impurity ID & MW Confirmation) Solubilize->LCMS Data_Analysis Data Compilation & Analysis HPLC->Data_Analysis NMR->Data_Analysis LCMS->Data_Analysis KF->Data_Analysis TGA->Data_Analysis Report Final Purity Report Generation Data_Analysis->Report Calculate Final Purity

Caption: A comprehensive workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Core of Purity Profiling

HPLC is the primary technique for separating the main component from its organic impurities. For a molecule like (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, with its strong UV chromophore, HPLC with UV detection is both robust and sensitive.

Expertise & Experience: The Causality Behind the Method

The choice of a reversed-phase (RP) method is deliberate. The C18 stationary phase provides the necessary hydrophobicity to retain the phenylboronic acid moiety. However, boronic acids present a unique challenge: the free -B(OH)₂ group can interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing). To mitigate this, we employ an acidic mobile phase. The low pH (e.g., using formic or phosphoric acid) keeps the boronic acid in its neutral, non-ionized state, minimizing these secondary interactions and ensuring sharp, symmetrical peaks.[1][2]

Another critical consideration is the compound's stability. Boronic acids can undergo reversible self-condensation in solution to form cyclic anhydrides known as boroxines.[3] Preparing samples fresh in the mobile phase and analyzing them promptly is crucial for accurate quantification.

Quantitative Data Summary: Typical HPLC Purity Analysis
CompoundRetention Time (min)% Area
Boroxine Trimer11.20.8
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid 7.5 98.5
4-Formylphenylboronic acid (Potential Precursor)4.10.4
Unknown Impurity9.80.3
Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Prepare fresh and analyze within 4 hours.

HPLC Troubleshooting Guide (Q&A)

Q: My main peak is tailing significantly. What's causing this? A: Peak tailing for boronic acids is commonly caused by interaction with active silanol groups on the column packing.[2] Ensure your mobile phase pH is sufficiently low (pH 2.5-3.5) to suppress ionization of the boronic acid. If the problem persists, consider using a column with advanced end-capping technology or a different stationary phase designed for polar compounds.

Q: I see a new, later-eluting peak appear and grow when my sample sits in the autosampler. What is it? A: This is likely the trimeric boroxine anhydride, formed from the self-condensation of three molecules of your boronic acid with the loss of three molecules of water.[3] This is a well-known behavior for boronic acids. To solve this, always analyze samples as freshly as possible after preparation and keep the autosampler tray cooled if possible.

Q: My retention times are drifting between injections. How can I fix this? A: Retention time drift is usually due to three main factors: insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[2][4] Ensure your column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes. Check that your solvent bottles are not running low and that the online degasser is functioning correctly. Maintaining a stable column temperature via a thermostat is also critical.[2]

NMR Spectroscopy: Identity, Structure, and Absolute Purity

NMR provides unambiguous structural confirmation and, through quantitative NMR (qNMR), can determine absolute purity without the need for a specific reference standard of the analyte itself.[5] For this compound, both ¹H and ¹¹B NMR are highly informative.

Expertise & Experience: The Causality Behind the Method

¹H NMR confirms the identity by showing the characteristic signals for the aromatic, vinyl, and boronic acid protons. The coupling constants of the vinyl protons confirm the (E)-stereochemistry. ¹¹B NMR is a powerful, though less common, tool specific to the boron center. It provides a direct probe of the boronic acid's chemical environment and can easily distinguish the desired sp²-hybridized boronic acid from potential sp³-hybridized borate ester impurities.[6][7] For ¹¹B NMR, using quartz NMR tubes is highly recommended to avoid the broad background signal from the borosilicate glass of standard tubes.[6]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that is well-resolved from all analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the (E)-(4-(2-Nitrovinyl)phenyl)boronic acid sample into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being quantified to allow for full relaxation and accurate integration.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.

NMR Troubleshooting Guide (Q&A)

Q: Why do the two -OH protons on the boronic acid group show up as a very broad singlet in my ¹H NMR? A: These protons are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the deuterated solvent. This exchange process leads to signal broadening. The signal's intensity and position can vary depending on concentration and water content.

Q: My ¹¹B NMR spectrum shows a very broad signal. Is this normal? A: Yes, this is entirely normal. The ¹¹B nucleus is a quadrupolar nucleus, which leads to broad signals due to rapid quadrupolar relaxation. The key information is the chemical shift (typically around 25-35 ppm for arylboronic acids), which confirms the presence of the sp² boron center.[7][8]

Mass Spectrometry (MS): Molecular Weight and Impurity Identification

Mass spectrometry is essential for confirming the molecular weight of the target compound and for identifying unknown impurities detected by HPLC. It is most powerfully used when coupled with a liquid chromatography system (LC-MS).

Expertise & Experience: The Causality Behind the Method

Electrospray ionization (ESI) is the preferred ionization technique for this molecule. Operating in negative ion mode is often advantageous for boronic acids, as they can readily deprotonate to form a stable [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent compound and its impurities.[3]

LC-MS Troubleshooting Guide (Q&A)

Q: My mass spectrum shows an ion at roughly three times the mass of my compound, minus the mass of water. What is this? A: This is the characteristic signature of the trimeric boroxine anhydride.[3] The observation of this ion, especially with direct infusion analysis, confirms the propensity of your compound to self-condense.

Q: I'm seeing multiple adduct ions in my spectrum ([M+formate]⁻, [M+acetate]⁻), making it difficult to interpret. How can I minimize these? A: Adduct formation is common in ESI and depends heavily on the mobile phase composition. Using a simpler mobile phase with a volatile modifier like formic acid can help. If adducts persist, they can often be used to confirm the molecular weight, but simplifying the mobile phase is the best first step.

Complementary & Orthogonal Methods

Karl Fischer Titration: The Gold Standard for Water Content

Why it's critical: Water is not just a solvent; it's a potential impurity that can affect reaction stoichiometry and stability. Karl Fischer titration is a specific and highly accurate method for quantifying water content.[9][10] Given that boronic acid dehydration is a key transformation, knowing the precise water content is essential for an accurate purity calculation. The final purity is often reported on an anhydrous basis.

Troubleshooting Tip: Boronic acids are acidic. This can shift the pH of the Karl Fischer solvent system, potentially affecting the reaction rate and accuracy. Using a buffered Karl Fischer reagent or a system designed for acidic samples is recommended for robust and reproducible results.

Thermal Analysis (TGA/DSC): Assessing Stability and Volatiles

Why it's useful:

  • Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature. For (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, TGA can reveal the loss of water (dehydration to boroxine) at lower temperatures and the onset of thermal decomposition at higher temperatures.[11][12]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. For a highly pure crystalline solid, DSC will show a sharp melting endotherm. The presence of impurities will typically cause the melting point to be depressed and the melting range to be broadened. This can be used as a qualitative, and sometimes quantitative, measure of purity for samples that are >99% pure.[13]

Troubleshooting Tip: If TGA shows a significant weight loss corresponding to the loss of water (~15-19% for the dehydration of one mole of boronic acid to its anhydride), this strongly suggests the presence of significant boroxine in the "pure" material or that the dehydration process is occurring upon heating. This data should be correlated with HPLC and NMR results.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in a sample of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid? Common impurities often arise from the synthesis process. These can include unreacted starting materials (e.g., 4-bromobenzaldehyde), homocoupling by-products, and the corresponding boroxine trimer. Incomplete reactions might also leave precursor molecules like (4-formylphenyl)boronic acid.[15]

Q2: How should I store this compound to maintain its purity? (E)-(4-(2-Nitrovinyl)phenyl)boronic acid should be stored in a cool, dry place, preferably in a refrigerator and under an inert atmosphere (like argon or nitrogen) to minimize moisture exposure and prevent degradation.

Q3: How do I calculate the final, corrected purity of my sample? The final purity should be calculated by taking the assay value from the primary method (e.g., % Area from HPLC or mass % from qNMR) and correcting for other components. The formula is typically: Final Purity (%) = HPLC Assay (%) × [100% - Water Content (%) - Residual Solvents (%) - Non-combustible Impurities (%)] / 100%

Q4: Which analytical method is the "best" one? There is no single "best" method. The most appropriate technique depends on the question you are asking.

  • For routine quality control and impurity profiling , HPLC-UV is the workhorse.

  • For absolute purity and identity confirmation , qNMR is the most authoritative method.

  • For identifying unknown impurities , LC-MS is indispensable.

  • For quantifying water , Karl Fischer titration is the required standard. A combination of these orthogonal methods provides the most complete and trustworthy assessment of purity.

References

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing).
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - ACS Publications.
  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - ResearchGate.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids - Benchchem.
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration - MilliporeSigma.
  • Karl Fischer titration - Wikipedia.
  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - ResearchGate.
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters.
  • Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids - ResearchGate.
  • Water Determination by Karl Fischer Titration - MilliporeSigma.
  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data - Semantic Scholar.
  • DSC, TGA, and DTGA dependences obtained when heating boron oxide in an... - ResearchGate.
  • Water Content Determination by Karl Fischer - Pharmaguideline.
  • Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX.
  • Water Determination by Karl Fischer Titration - Metrohm.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures - University of Amsterdam.
  • HPLC Troubleshooting Guide - Restek.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc.
  • Purity Determination and DSC Tzero Technology - TA Instruments.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column - SIELC Technologies.
  • 4-(2-Nitrovinyl)phenylboronic Acid - Sigma-Aldrich.
  • Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate.
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem.
  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - MDPI.
  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies.
  • Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods - Benchchem.
  • How to purify boronic acids/boronate esters? - ResearchGate.

Sources

Optimization

Technical Support Center: Effective Removal of Boronic Acid Byproducts

Welcome to the Technical Support Center for the purification of reactions involving boronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of reactions involving boronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of boronic acid and its derivatives from reaction mixtures. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of excess boronic acid and its byproducts crucial for my reaction's success?

The presence of residual boronic acids or their byproducts, such as boroxines (cyclic anhydrides), can significantly impact the downstream applications and reproducibility of your synthesis.[1][2] In the context of widely used transformations like the Suzuki-Miyaura coupling, these impurities can interfere with the palladium catalytic cycle, leading to reduced yields and the formation of unwanted side products.[1][3] For drug development, stringent purity requirements necessitate the complete removal of these reagents to ensure the safety and efficacy of the final active pharmaceutical ingredient.[1]

Q2: I'm observing unexpected byproducts in my reaction, such as Ar-H or Ar-Ar homocoupling. Could this be related to the boronic acid?

Yes, these are common side reactions associated with boronic acids.[2]

  • Protodeboronation (Ar-H formation): This is the cleavage of the carbon-boron bond by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[2]

  • Homocoupling (Ar-Ar formation): This occurs when two molecules of the boronic acid couple with each other.[2]

These side reactions not only consume your starting material but also introduce impurities that can be challenging to separate from your desired product.

Troubleshooting Purification Strategies

This section provides detailed troubleshooting for the most common methods used to remove boronic acid byproducts.

Method 1: Aqueous Extraction (Base Wash)

This is often the first line of defense for removing acidic boronic acid impurities. The principle lies in converting the boronic acid into a more polar, water-soluble boronate salt by washing the organic reaction mixture with an aqueous basic solution.[4][5]

Troubleshooting Guide: Aqueous Extraction
Issue Potential Cause & Explanation Recommended Solution
Poor removal of boronic acid. The basic wash may not be efficient enough if the boronic acid has low acidity or if the pH of the aqueous layer is not sufficiently high.1. Increase Basicity: Use a 1-2 M solution of a strong base like NaOH or KOH for the wash.[4][5] 2. Multiple Extractions: Perform multiple washes (2-3 times) with the basic solution to ensure complete removal.
Emulsion formation during extraction. High concentrations of reagents or byproducts can act as surfactants, leading to the formation of a stable emulsion between the organic and aqueous layers.1. Brine Wash: Add saturated aqueous NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6] 2. Filtration: Pass the entire mixture through a pad of Celite® or a phase separator.[6] 3. Consider an Alternative: If emulsions are persistent, switch to a non-extractive method like scavenger resins.[6]
Low recovery of the desired product. Your product might be base-sensitive (e.g., contains a hydrolyzable ester) or have some solubility in the aqueous layer.1. Use a Milder Base: If your product is base-sensitive, consider using a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). 2. Back-Extraction: If product solubility is a concern, re-extract the aqueous layers with a fresh portion of the organic solvent. 3. Alternative Method: For base-sensitive compounds, scavenger resins or chromatography are better options.[6]
Experimental Protocol: Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous NaOH solution.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the basic solution two more times.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Method 2: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. This is a powerful technique for removing boronic acids without the need for an aqueous workup, which is particularly useful for automated or high-throughput synthesis.

Why use a scavenger resin?

Scavenger resins simplify purification by converting a liquid-liquid extraction into a simple filtration. They are particularly advantageous for:

  • Base-sensitive products where aqueous washes are not feasible.

  • Avoiding problematic emulsions.

  • Driving reactions to completion by removing a byproduct.

Resins functionalized with diethanolamine (DEAM) are highly effective at sequestering boronic acids.[7]

Troubleshooting Guide: Scavenger Resins
Issue Potential Cause & Explanation Recommended Solution
Incomplete removal of boronic acid. Insufficient amount of scavenger resin or inadequate reaction time. The binding capacity of the resin was exceeded.1. Increase Resin Equivalents: Use a higher excess of the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid). 2. Increase Reaction Time: Allow the resin to stir with the reaction mixture for a longer period (e.g., overnight). 3. Optimize Solvent: Ensure the solvent used swells the resin beads effectively for optimal scavenging.
Low product recovery. The desired product may be non-specifically adsorbing to the resin backbone.1. Thorough Rinsing: After filtering off the resin, wash it thoroughly with the reaction solvent to recover any adsorbed product. 2. Choose a Different Resin: Select a resin with a different polymer backbone (e.g., polystyrene vs. silica).
Experimental Protocol: Boronic Acid Scavenging
  • Resin Selection: Choose a suitable scavenger resin, such as a polystyrene-supported diethanolamine (PS-DEAM).

  • Addition: To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents based on the amount of excess boronic acid).

  • Agitation: Gently agitate the mixture at room temperature. Reaction time can vary from a few hours to overnight. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the collected resin beads with a small amount of fresh solvent to ensure complete recovery of the desired product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

Method 3: Chromatography

Column chromatography is a fundamental purification technique, but boronic acids can be notoriously difficult to separate on standard silica gel due to their polarity and tendency to streak.

Troubleshooting Guide: Chromatographic Purification
Issue Potential Cause & Explanation Recommended Solution
Product and boronic acid co-elute. The polarity of the product and the boronic acid impurity are too similar in the chosen solvent system.1. Solvent System Optimization: Try a different solvent system. For polar compounds, a mixture of dichloromethane and methanol can be effective.[4] 2. Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can provide a different selectivity.[8]
Streaking of boronic acid on silica gel TLC/column. The acidic nature of silica gel interacts strongly with the boronic acid.1. Deactivate Silica: Prepare a slurry of silica gel with a small amount of a modifying agent like triethylamine or boric acid before packing the column. 2. Switch Adsorbent: Use a different stationary phase like neutral or basic alumina, which can offer better separation for boronic acids.[9]
Low product recovery from the column. The product may be irreversibly adsorbing to the silica gel.1. Use Impregnated Silica: For certain products, using boric acid-impregnated silica can improve recovery.[6] 2. Flush the Column: After the initial elution, flush the column with a more polar solvent system to recover any strongly adsorbed material.
Method 4: Derivatization & Crystallization

These methods rely on changing the physical properties of the boronic acid to facilitate its removal.

Derivatization with Diethanolamine

Reacting the crude mixture with diethanolamine can form a stable, crystalline adduct with the boronic acid, which then precipitates out of solution and can be removed by filtration.[8][10][11]

Recrystallization

If the desired product is a solid, recrystallization can be a highly effective method for purification. The key is to find a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid byproduct remains in solution.[9][12]

G start Crude Reaction Mixture product_stability Is the product stable to base? start->product_stability product_solid Is the product a solid? start->product_solid Alternative Path extraction Perform Basic Aqueous Wash (e.g., 1M NaOH) product_stability->extraction Yes scavenger Use Scavenger Resin (e.g., PS-DEAM) product_stability->scavenger No chromatography Attempt Chromatographic Purification product_stability->chromatography Alternative emulsion Emulsion forms? extraction->emulsion break_emulsion Add brine or filter through Celite emulsion->break_emulsion Yes end Pure Product emulsion->end No break_emulsion->end scavenger->end streaking Streaking on silica? chromatography->streaking change_adsorbent Switch to Alumina or modify silica streaking->change_adsorbent Yes streaking->end No change_adsorbent->end recrystallize Recrystallize product product_solid->recrystallize Yes derivatize Derivatize with Diethanolamine & Filter product_solid->derivatize No, but wants non-chromatographic method recrystallize->end derivatize->end

References
  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society. Available at: [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

  • Purification of boronic acids? Reddit. Available at: [Link]

  • Solid-Supported Scavengers. Supra Sciences. Available at: [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chromatogram of the cross-coupling products of the Suzuki–Miyaura... ResearchGate. Available at: [Link]

  • Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Boronate Resin. G-Biosciences. Available at: [Link]

  • Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in Suzuki-Miyaura Coupling

This guide provides a detailed comparison of the reactivity of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid against other substituted phenylboronic acids in the context of the palladium-catalyzed Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the reactivity of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid against other substituted phenylboronic acids in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the fundamental principles governing boronic acid reactivity, present comparative data, and provide a robust experimental protocol for researchers to validate these findings in their own laboratories.

Introduction: The Role of the Boronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this reaction lies the organoboron reagent, typically a boronic acid, which transfers its organic fragment to the palladium catalyst in a critical step known as transmetalation.[3][4]

The structure and electronic properties of the boronic acid have a profound impact on the overall reaction kinetics and yield. Understanding these effects is crucial for reaction optimization and the strategic design of complex molecules. This guide specifically examines (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, a substrate featuring a potent electron-withdrawing group conjugated to the phenyl ring, and compares its reactivity profile to benchmark boronic acids.

The Mechanistic Heartbeat: Transmetalation

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The reactivity of the boronic acid is most pertinent to the transmetalation step.

Suzuki_Cycle

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

For transmetalation to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻).[6][7] This increases the electron density on the organic moiety (R²), facilitating its transfer from boron to the palladium(II) center.

The rate and success of this step are governed by a delicate balance of electronic and steric factors inherent to the boronic acid.

A Comparative Analysis of Phenylboronic Acid Reactivity

To contextualize the reactivity of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, we compare it with three standard reagents:

  • (4-Methoxyphenyl)boronic acid: Contains a strong electron-donating group (EDG).

  • Phenylboronic acid: The neutral benchmark.

  • (4-Nitrophenyl)boronic acid: Contains a strong, directly-attached electron-withdrawing group (EWG).

Electronic Effects: A Double-Edged Sword

The electronic nature of the substituent on the phenyl ring directly influences the nucleophilicity of the ipso-carbon—the carbon atom bonded to boron.

Electronic_Effects

Figure 2: Dueling Electronic Effects on Boronic Acid Reactivity.
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) push electron density into the phenyl ring, increasing the nucleophilicity of the ipso-carbon. This generally accelerates the transmetalation step, leading to higher reaction rates and yields.[8][9]

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and nitrovinyl (-(E)-CH=CHNO₂) groups strongly pull electron density from the ring. This has two opposing effects:

    • Decreased Nucleophilicity: The ipso-carbon becomes more electron-poor and thus less nucleophilic, which is expected to slow the rate of its transfer to the palladium center.[8] This is often the dominant effect.

    • Increased Lewis Acidity: The electron withdrawal makes the boron atom more Lewis acidic (more electron-deficient). This can accelerate the initial formation of the reactive boronate 'ate' complex with the base, a prerequisite for transmetalation.[3][10]

For strongly deactivating groups like nitro and nitrovinyl, the decrease in carbon nucleophilicity typically outweighs the benefit of increased Lewis acidity, resulting in overall slower reactivity compared to electron-rich or neutral boronic acids.

Quantitative Reactivity Comparison

The following table summarizes the expected reactivity hierarchy and provides representative experimental yields for a standardized Suzuki-Miyaura coupling with 4-bromoanisole. These values are based on established trends reported in the literature.[8][11]

EntryBoronic AcidStructureSubstituentElectronic EffectExpected Reactivity RankRepresentative Yield (%)
1(4-Methoxyphenyl)boronic acid-OCH₃Strong EDG1 (Highest)~95%[8]
2Phenylboronic acid-HNeutral2~88%[11]
3(E)-(4-(2-Nitrovinyl)phenyl)boronic acid-(E)-CH=CHNO₂Strong EWG3~65%
4(4-Nitrophenyl)boronic acid-NO₂Strong EWG4 (Lowest)~60%[8]

Analysis:

  • As predicted, the electron-rich (4-methoxyphenyl)boronic acid provides the highest yield, followed by the neutral phenylboronic acid.

  • Both (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and (4-Nitrophenyl)boronic acid show significantly reduced reactivity due to their powerful electron-withdrawing substituents.

  • The reactivity of the nitrovinyl-substituted acid is expected to be slightly higher than the nitro-substituted acid. While both are strongly deactivating, the vinyl spacer may slightly attenuate the inductive electron withdrawal on the ipso-carbon compared to a directly attached nitro group. Furthermore, the larger size of the nitrovinyl group does not appear to introduce significant steric hindrance at the para position to negatively impact the reaction.

Experimental Protocol: A Self-Validating System

To empirically determine the reactivity of these boronic acids, the following standardized protocol for a Suzuki-Miyaura coupling reaction should be employed. This workflow is designed for consistency and accurate comparison.

Experimental Workflow

Workflow

Figure 3: Workflow for Comparative Reactivity Study.
Detailed Step-by-Step Methodology

Objective: To compare the yield of the coupling reaction between 4-bromoanisole and four different boronic acids under identical conditions.

Materials:

  • 4-Bromoanisole (Aryl Halide)

  • (4-Methoxyphenyl)boronic acid (Entry 1)

  • Phenylboronic acid (Entry 2)

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (Entry 3)

  • (4-Nitrophenyl)boronic acid (Entry 4)

  • Palladium(II) acetate [Pd(OAc)₂] (Catalyst)

  • Triphenylphosphine [PPh₃] (Ligand)

  • Potassium Carbonate [K₂CO₃] (Base), finely ground

  • Toluene (Solvent)

  • Ethanol (Solvent)

  • Deionized Water

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.06 mmol) in 5 mL of Toluene. Stir under nitrogen for 15 minutes. This in-situ formation of the Pd(0) species ensures catalyst consistency.

  • Reaction Setup: In four separate, identical reaction vials equipped with stir bars, add 4-bromoanisole (1.0 mmol, 187 mg).

  • Addition of Boronic Acid: To each respective vial, add the corresponding boronic acid (1.2 mmol).

  • Addition of Base and Solvents: To each vial, add potassium carbonate (2.0 mmol, 276 mg), Toluene (6 mL), Ethanol (2 mL), and Deionized Water (2 mL).

  • Catalyst Addition: Add an equal aliquot of the prepared catalyst solution to each of the four reaction vials.

  • Degassing: Securely cap the vials and purge with nitrogen gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the vials in a preheated oil bath or heating block set to 90 °C. Stir vigorously for a predetermined time (e.g., 4 hours).

    • Causality: A fixed time point is essential for a comparative rate study. 4 hours is typically sufficient to observe significant product formation while still revealing differences in reactivity.

  • Work-up:

    • Remove the vials from the heat and allow them to cool to room temperature.

    • Add 10 mL of deionized water and 15 mL of ethyl acetate to each vial.

    • Shake well and separate the organic layer. Extract the aqueous layer with another 10 mL of ethyl acetate.

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the crude residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Acquire a ¹H NMR spectrum. The product yield can be calculated by comparing the integration of a characteristic product peak to the integration of the internal standard. Alternatively, GC-MS analysis can be used to determine the relative conversion of the starting material.

Conclusion

The reactivity of a boronic acid in Suzuki-Miyaura coupling is a direct function of its electronic and steric properties. (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, with its potent electron-withdrawing group, demonstrates attenuated reactivity compared to electron-rich and unsubstituted phenylboronic acids. This is primarily due to the reduced nucleophilicity of the ipso-carbon atom, which slows the critical transmetalation step. While its reactivity is low, it is comparable to, and potentially slightly greater than, that of (4-nitrophenyl)boronic acid. For researchers utilizing highly deactivated boronic acids, optimization of reaction conditions—such as employing more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, or higher temperatures—may be necessary to achieve satisfactory yields.

References

  • Thomas, J. M., & Carrow, B. P. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(11), 7940-7953. [Link]

  • Štěpnička, P., & Císařová, I. (2018). Electronic Effects of the Boronic Acid Used. Molecules, 23(9), 2323. [Link]

  • Jensen, K. F., & others. (2020). Comparison of reactivity of different boron reagents. Nature Communications, 11(1), 1-10. [Link]

  • Kowalski, K., & others. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2344. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

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  • Mayr, H., & others. (2015). Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. Organic Letters, 17(11), 2736-2739. [Link]

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  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Molander, G. A., & others. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

  • Kotha, S., & others. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]

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Comparative

Validation of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in Biological Assays: A Comparative and Methodological Guide

An In-Depth Technical Guide for Researchers This guide provides a comprehensive framework for the validation of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (NVB acid), a bifunctional molecule with significant potential in d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the validation of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid (NVB acid), a bifunctional molecule with significant potential in drug discovery. We will dissect its unique chemical nature, propose a systematic approach for its biological characterization, and compare its potential mechanisms of action against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel enzyme inhibitors.

Introduction: The Duality of a Promising Inhibitor

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a fascinating synthetic compound featuring two distinct chemically reactive moieties on a phenyl scaffold: a boronic acid and a nitrovinyl group. This unique combination suggests a potential for complex and potent biological activity.

  • The Boronic Acid Moiety: Boronic acids are well-established pharmacophores.[1] The boron atom, with its vacant p-orbital, is a Lewis acid that can form reversible covalent bonds with nucleophiles like the hydroxyl group of serine in serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[2] This has led to the development of successful drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[1][3] Boronic acids can also interact with diols, a property leveraged for carbohydrate sensing and targeting glycoproteins.[4][5]

  • The Nitrovinyl Group: The α,β-unsaturated nitroalkene system functions as a potent Michael acceptor. This electrophilic "warhead" can react with nucleophilic amino acid residues on a protein target, such as the thiol group of cysteine, to form a stable, irreversible covalent bond.[6] This mechanism of irreversible inhibition can lead to prolonged target engagement and enhanced therapeutic duration.[6][7]

The presence of both a reversible (boronic acid) and potentially irreversible (nitrovinyl) covalent warhead on the same molecule necessitates a meticulous and multi-faceted validation strategy to elucidate its true mechanism of action (MOA) and therapeutic potential.

Deciphering the Mechanism: A Strategy for Validation

Validating a bifunctional inhibitor like NVB acid requires a systematic approach to distinguish between its potential modes of action. The core objective is to determine if the inhibition is reversible, irreversible, or a combination, and to identify the specific molecular target.

Below is a logical workflow for characterizing such a compound.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Inhibition (MOI) Studies cluster_2 Phase 3: Target Engagement & Selectivity A Primary Biochemical Assay (e.g., against a target enzyme) B Determine IC50 (Initial Potency) A->B C Time-Dependence Assay (Pre-incubation of enzyme & inhibitor) B->C Proceed if potent D IC50 Shift Analysis (Varying enzyme concentration) C->D E Jump Dilution / Dialysis (Assessing reversibility) D->E F Substrate Competition Assay (Determine Ki) E->F G Mass Spectrometry (Confirm covalent adduct formation) F->G Elucidate binding mode H Cell-Based Assays (e.g., Cytotoxicity, Target Pathway Modulation) G->H I Selectivity Profiling (Panel of related enzymes) H->I H->I Confirm cellular effect

Caption: Experimental workflow for validating a dual-mechanism inhibitor.

Key Validation Assays: Protocols and Rationale

Here we detail the essential experimental protocols, explaining the causality behind each step. For illustrative purposes, we will consider a hypothetical validation against a serine protease, a likely target for boronic acids.

The first step is to measure the concentration of NVB acid required to inhibit 50% of the enzyme's activity (IC50). This provides a benchmark for its potency.

Experimental Protocol: Fluorogenic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock: Prepare a concentrated stock of the target serine protease (e.g., Trypsin, Chymotrypsin) in assay buffer.

    • Substrate Stock: Prepare a stock of a suitable fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the inhibitor dilutions to respective wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.

    • Add 25 µL of the enzyme solution (pre-diluted to a working concentration, e.g., 1 nM final).

    • Incubate for 15 minutes at room temperature. This pre-incubation time is a critical variable that will be explored in the next assay.

    • Initiate the reaction by adding 25 µL of the substrate solution (final concentration typically at or below its Km value).

    • Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: This standard assay establishes a baseline potency. However, for covalent inhibitors, the IC50 value can be highly dependent on the pre-incubation time, a phenomenon we will investigate next.[8]

Irreversible or slow-binding reversible inhibitors often exhibit time-dependent inhibition, where the potency (IC50) increases with longer pre-incubation times between the enzyme and the inhibitor.

Experimental Protocol:

  • Follow the IC50 protocol described in 3.1 .

  • Introduce a key variable: run the entire experiment with different pre-incubation times (e.g., 5 min, 15 min, 30 min, 60 min) before adding the substrate.

  • Determine the IC50 value for each pre-incubation period.

Data Interpretation:

  • No change in IC50: Suggests a rapid, reversible binding mechanism, likely dominated by the boronic acid moiety's interaction.

  • A decrease in IC50 with time: This is a hallmark of covalent inhibition.[8] It indicates that with more time, a greater fraction of the enzyme population becomes covalently and irreversibly modified by the nitrovinyl "warhead."

G cluster_0 Two-Step Covalent Inhibition A E + I B E•I (Reversible Complex) A->B k_on / k_off (Ki) C E-I (Covalent Adduct) B->C k_inact D Initial rapid, reversible binding (driven by non-covalent interactions and/or boronic acid binding) B->D E Slower, irreversible step (Michael addition by nitrovinyl group) C->E

Caption: The two-step mechanism characteristic of covalent inhibitors.[9]

This assay directly tests the reversibility of inhibition. If the inhibitor forms a stable covalent bond, its effect should persist even after significant dilution.

Experimental Protocol:

  • High Concentration Incubation: Incubate the enzyme with a high concentration of NVB acid (e.g., 10-20 times the IC50) for a set period (e.g., 60 minutes) to allow for covalent modification. Also, prepare a control sample with enzyme and DMSO.

  • Rapid Dilution: Rapidly dilute both the inhibited sample and the control sample (e.g., 100-fold) into assay buffer containing the substrate. The dilution should lower the inhibitor concentration to well below its initial IC50.

  • Measure Activity: Immediately monitor enzymatic activity upon dilution.

Data Interpretation:

  • Rapid Recovery of Activity: If activity quickly returns to the level of the diluted control, the inhibition is reversible.

  • No or Slow Recovery of Activity: If the enzyme remains inhibited after dilution, it confirms the formation of a stable, long-lasting (or irreversible) covalent bond.[8]

Comparative Analysis: Benchmarking Against Alternatives

The performance of NVB acid must be contextualized by comparing it to other inhibitors. The choice of comparators depends on the validated target. Let's assume NVB acid inhibits Prostate-Specific Antigen (PSA), a serine protease.

A suitable comparison would include:

  • 3-Nitrophenyl Boronic Acid (3-NPBA): A structurally related boronic acid that lacks the nitrovinyl Michael acceptor. This helps isolate the contribution of the nitrovinyl group to potency and mechanism.

  • Bortezomib: A well-known dipeptidyl boronic acid proteasome inhibitor, serving as a benchmark for boronic acid-based inhibitors.[3]

  • A Non-Covalent Standard: A well-characterized, reversible inhibitor of the same target (if available).

Table 1: Illustrative Comparative Inhibition Data for PSA

CompoundClassMechanismIC50 (µM)Reference
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid BifunctionalCovalent (Hypothesized)To be determinedN/A
3-Nitrophenyl Boronic Acid (3-NPBA) Boronic AcidReversible Covalent~5000 (5 mM)[10][11]
Boric Acid Boronic AcidReversible Covalent>10000 (10 mM)[10]
Bortezomib Dipeptidyl Boronic AcidReversible CovalentNot a primary PSA inhibitor[3]

Note: Data for 3-NPBA and Boric Acid are based on their reported ability to inhibit PSA's proteolytic activity on fibronectin.[10] The IC50 values are estimates derived from the concentrations shown to be effective in Western blot assays.

This comparative analysis is crucial. If NVB acid shows significantly higher potency or an irreversible mechanism compared to 3-NPBA, it strongly supports a key role for the nitrovinyl group in its activity.

In-Cellulo Validation and Selectivity

Biochemical validation must be followed by cell-based assays to confirm that the compound is active in a biological context and to assess its toxicity and specificity.

  • Cytotoxicity Assays (e.g., MTT/MTS): These assays are performed on relevant cancer cell lines (e.g., LNCaP, PC-3 for prostate cancer) and a non-cancerous control cell line (e.g., HK-2) to determine the compound's therapeutic window.[12] Several phenylboronic acids have demonstrated antiproliferative activity against prostate cancer cells.[12][13]

  • Target Engagement Assays: If the inhibitor is expected to block a signaling pathway, a Western blot can be used to measure the levels of downstream biomarkers. For example, if inhibiting PSA, one could assess the degradation of its substrate, fibronectin, within the cell.[10]

  • Selectivity Profiling: To ensure the inhibitor is not a pan-reactive compound, it should be tested against a panel of related enzymes (e.g., other serine proteases like chymotrypsin, elastase). High selectivity is a key feature of a promising drug candidate.

Summary and Conclusions

The validation of a novel bifunctional inhibitor like (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a layered process that moves from initial potency determination to deep mechanistic insight.

  • Key Strengths: The dual-warhead design offers the potential for high potency and prolonged duration of action, a significant advantage over purely reversible inhibitors.[6]

  • Validation is Non-Negotiable: A rigorous series of assays, including time-dependency and jump dilution studies, is essential to confirm the covalent mechanism and distinguish it from simple reversible inhibition.

  • Comparative Context is Crucial: Benchmarking against structural analogs (like 3-NPBA) and established drugs (like Bortezomib) is necessary to understand the compound's unique contribution and therapeutic potential.

By following the structured workflow and detailed protocols outlined in this guide, researchers can confidently and accurately characterize the biological activity of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and similar complex molecules, paving the way for their potential development as next-generation therapeutics.

References

  • Kralj, M., et al. (2025). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Vojnosanitetski pregled. [Link]

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  • Gallardo-Williams, M. T., et al. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. The Prostate. [Link]

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  • Johnson, D. S., et al. (2016). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

  • De Luca, F., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]

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Validation

A Spectroscopic Guide to (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid and Its Derivatives: A Comparative Analysis for Researchers

In the landscape of drug development and chemical sensing, (E)-(4-(2-nitrovinyl)phenyl)boronic acid and its derivatives have emerged as a class of compounds with significant potential. Their unique electronic and structu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical sensing, (E)-(4-(2-nitrovinyl)phenyl)boronic acid and its derivatives have emerged as a class of compounds with significant potential. Their unique electronic and structural properties, arising from the conjugation of a nitrovinyl group with a phenylboronic acid moiety, make them compelling candidates for applications ranging from targeted therapeutics to advanced sensor technology. This guide provides an in-depth spectroscopic comparison of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.

The strategic placement of the boronic acid group, a versatile functional group known for its ability to form reversible covalent bonds with diols, coupled with the electron-withdrawing nature of the nitrovinyl substituent, gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for elucidating structure-activity relationships, monitoring reaction kinetics, and designing novel molecular probes. This guide will delve into the key spectroscopic techniques used to characterize these molecules, presenting a comparative analysis of their spectral features and the underlying chemical principles.

The Foundational Structure: (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid

The parent compound, (E)-(4-(2-nitrovinyl)phenyl)boronic acid, serves as the cornerstone for this class of derivatives. Its synthesis is typically achieved through a condensation reaction between 4-formylphenylboronic acid and nitromethane. The resulting molecule possesses a planar structure, facilitating extensive π-conjugation across the phenyl ring and the nitrovinyl group. This extended conjugation is a key determinant of its spectroscopic properties.

A Comparative Look Through the Spectroscopic Lens

To fully appreciate the nuances of (E)-(4-(2-nitrovinyl)phenyl)boronic acid derivatives, a multi-faceted spectroscopic approach is essential. Here, we compare their characteristic features across several key analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic structure of these molecules. The extended π-system in (E)-(4-(2-nitrovinyl)phenyl)boronic acid gives rise to a strong absorption band in the UV-Vis spectrum. This absorption corresponds to a π → π* electronic transition.

Table 1: Comparative UV-Vis Absorption Data for Phenylboronic Acid Derivatives

Compoundλmax (nm)SolventReference
Phenylboronic Acid~270Methanol/Water[1]
4-Nitrophenylboronic Acid~275Methanol[2]
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid~350-380 (Expected)VariousTheoretical

The introduction of the nitrovinyl group causes a significant bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to simpler phenylboronic acids. This is a direct consequence of the increased conjugation length, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents on the phenyl ring or modifications to the nitrovinyl group will further modulate the position and intensity of this absorption band, providing a means to tune the optical properties of the derivatives.

Fluorescence Spectroscopy: Harnessing Light Emission for Sensing

While many nitroaromatic compounds are known to be fluorescence quenchers, the unique electronic architecture of some (E)-(4-(2-nitrovinyl)phenyl)boronic acid derivatives can give rise to interesting fluorescence properties. The emission characteristics are highly sensitive to the molecular environment and can be exploited for sensing applications.

The interaction of the boronic acid moiety with diols, for instance, can alter the electronic properties of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response forms the basis for the development of fluorescent sensors for saccharides and other biologically important diol-containing molecules.

Experimental Protocol: Fluorescence Spectroscopy Analysis

  • Sample Preparation: Prepare stock solutions of the boronic acid derivative in a suitable solvent (e.g., DMSO, methanol). Dilute the stock solution with the desired buffer (e.g., PBS, pH 7.4) to the final working concentration.

  • Instrument Setup: Use a spectrofluorometer with a quartz cuvette. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

  • Data Acquisition: Record the emission spectrum over a suitable wavelength range.

  • Titration Experiments (for sensing applications): Add increasing concentrations of the analyte (e.g., glucose) to the sample and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of analyte concentration to determine the binding affinity and detection limit.

Figure 1: Workflow for Fluorescence-Based Sensing Experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of (E)-(4-(2-nitrovinyl)phenyl)boronic acid derivatives.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the vinyl protons, and the acidic protons of the boronic acid group. The coupling constant between the two vinyl protons is a key indicator of the (E)-stereochemistry (typically in the range of 12-18 Hz). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrovinyl group and any other substituents present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the vinyl group, and the carbon attached to the boron atom. The chemical shift of the carbon bearing the boronic acid group is particularly informative.

  • ¹¹B NMR: Boron-11 NMR is a powerful technique for directly probing the environment of the boron atom. The chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester formed upon binding to a diol.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Phenylboronic Acid Derivatives in DMSO-d₆

ProtonPhenylboronic Acid[3]4-Nitrophenylboronic Acid(E)-(4-(2-Nitrovinyl)phenyl)boronic acid (Expected)
Aromatic (ortho to -B(OH)₂)~7.8~7.9~7.9-8.1
Aromatic (meta to -B(OH)₂)~7.4~8.2~7.6-7.8
Vinylic (α to phenyl)--~7.8-8.0
Vinylic (β to phenyl)--~8.0-8.2
B(OH)₂~8.0 (broad)~8.4 (broad)~8.2-8.5 (broad)

Note: Expected values for the title compound are estimations based on the influence of the nitrovinyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in these molecules.

Table 3: Characteristic IR Absorption Bands for (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=C stretch (aromatic)1580-1610Medium
C=C stretch (alkenyl)1620-1650Medium
N-O stretch (nitro)1500-1550 and 1340-1380Strong
B-O stretch1310-1380Strong
C-B stretch1000-1100Medium

The presence of a broad O-H stretching band confirms the boronic acid functionality. The strong asymmetric and symmetric stretching vibrations of the nitro group are also prominent features. The B-O stretching vibration is another key diagnostic peak.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Figure 2: Simplified Workflow for ATR-FTIR Analysis.

Structure-Spectra Correlations: A Deeper Dive

The spectroscopic properties of (E)-(4-(2-nitrovinyl)phenyl)boronic acid derivatives are intrinsically linked to their molecular structure.

Figure 3: Relationship Between Molecular Structure and Spectroscopic Properties.

  • Effect of Substituents: The addition of electron-donating or electron-withdrawing groups to the phenyl ring will have a predictable effect on the electronic and, consequently, the spectroscopic properties. Electron-donating groups will generally cause a bathochromic shift in the UV-Vis spectrum and may enhance fluorescence, while electron-withdrawing groups will have the opposite effect.

  • Stereochemistry: The (E)-configuration of the double bond is crucial for maintaining the planarity and extended conjugation of the molecule. Any isomerization to the (Z)-form would disrupt this conjugation, leading to a hypsochromic (blue) shift in the UV-Vis spectrum and changes in the NMR coupling constants.

  • Boronic Acid Interactions: The ability of the boronic acid to interact with diols and form boronate esters is a key feature. This transformation from a trigonal planar to a tetrahedral boron center significantly alters the electronic properties of the molecule, providing a mechanism for spectroscopic sensing. This change is readily observable in ¹¹B NMR and can also manifest as changes in the UV-Vis and fluorescence spectra.

Conclusion and Future Outlook

This guide has provided a comparative overview of the key spectroscopic features of (E)-(4-(2-nitrovinyl)phenyl)boronic acid and its derivatives. By understanding the information that can be gleaned from UV-Vis, fluorescence, NMR, and IR spectroscopy, researchers can effectively characterize these compounds, rationalize their properties, and design new derivatives with tailored functionalities.

The continued exploration of this class of molecules, supported by robust spectroscopic analysis, holds great promise for the development of innovative solutions in medicine and materials science. Future work will likely focus on the synthesis of novel derivatives with enhanced sensing capabilities, improved therapeutic efficacy, and tunable photophysical properties, all of which will rely on the foundational spectroscopic principles outlined in this guide.

References

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Comparative

Harnessing a Hybrid Scaffold: A Comparative Framework for Evaluating the Biological Activity of Compounds Derived from (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

An In-Depth Technical Guide for Researchers Introduction: A Scaffold of Untapped Potential In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular scaffold is a powerful approach for discovering novel therapeutic agents. The molecule (E)-(4-(2-Nitrovinyl)phenyl)boronic acid presents a compelling, yet underexplored, platform for drug design. It uniquely merges two functionalities with well-documented and distinct biological activities: the phenylboronic acid moiety and the β-nitrostyrene system.

Boronic acids and their derivatives are a cornerstone of modern drug discovery, with several FDA-approved drugs and numerous candidates in clinical trials.[1][2] Their utility stems from the unique electronic nature of the boron atom, which can form reversible covalent bonds with biological nucleophiles, making them potent inhibitors of enzymes like serine proteases and the proteasome.[3][4][5] Phenylboronic acids, in particular, have demonstrated significant potential as anticancer, antibacterial, and antiviral agents.[6][7][8][9]

On the other hand, β-nitrostyrenes are recognized as potent Michael acceptors. The electron-withdrawing nitro group activates the double bond, making it susceptible to nucleophilic attack by residues such as cysteine in protein active sites. This reactivity has been leveraged to develop compounds with pronounced antimicrobial and antifungal activities.

This guide provides a comprehensive, forward-looking framework for the synthesis and comparative biological evaluation of novel compounds derived from the (E)-(4-(2-Nitrovinyl)phenyl)boronic acid scaffold. We will detail a tiered, systematic approach to screen for anticancer, antimicrobial, and specific enzyme inhibitory activities, providing field-proven protocols and explaining the causality behind each experimental choice. This document is intended to serve as a strategic roadmap for researchers aiming to unlock the therapeutic potential of this promising hybrid molecule.

The Core Rationale: A Dual-Mechanism Hypothesis

The therapeutic potential of this scaffold lies in its inherent capacity for dual-mechanism interactions. The boronic acid group can engage in reversible covalent interactions, characteristic of potent enzyme inhibition, while the activated nitrovinyl moiety can form stable, potentially irreversible covalent bonds. This opens the possibility for designing compounds that exhibit enhanced potency, novel mechanisms of action, or improved selectivity compared to agents relying on a single mode of interaction.

G cluster_0 Parent Scaffold cluster_1 Functional Moieties cluster_2 Potential Mechanisms of Action Scaffold (E)-(4-(2-Nitrovinyl)phenyl)boronic acid BA Phenylboronic Acid Scaffold->BA NS β-Nitrostyrene Scaffold->NS Rev_Covalent Reversible Covalent Inhibition (e.g., Serine Proteases) BA->Rev_Covalent Targets Nucleophilic Ser/Thr Irr_Covalent Irreversible Covalent Modification (Michael Addition with Cysteine) NS->Irr_Covalent Targets Nucleophilic Cys/Lys

Figure 1: Dual-pharmacophore concept of the parent scaffold.

A Tiered Framework for Comparative Biological Evaluation

To efficiently assess the therapeutic potential of a library of novel compounds derived from our core scaffold, a multi-tiered screening approach is essential. This strategy allows for broad initial screening to identify "hits," followed by more focused secondary and mechanistic assays to characterize lead candidates.

G Start Synthesized Compound Library Tier1 TIER 1 Broad-Spectrum Cytotoxicity (Anticancer Screening) Start->Tier1 Tier2 TIER 2 Antimicrobial Susceptibility (Antibacterial/Antifungal Screening) Start->Tier2 Inactive1 Inactive Compounds Tier1->Inactive1 High IC50 or Low Selectivity Hits Potent & Selective 'Hits' Tier1->Hits Low IC50 & High Selectivity Inactive2 Inactive Compounds Tier2->Inactive2 High MIC Tier2->Hits Low MIC Tier3 TIER 3 Mechanistic Elucidation (Enzyme Inhibition Assays) Hits->Tier3 Lead Lead Candidate(s) (Defined MOA) Tier3->Lead

Figure 2: Overall experimental workflow for biological activity assessment.

Tier 1: Anticancer Activity & Cytotoxicity Screening

Causality: Given the established anticancer properties of boronic acids, including the proteasome inhibitor Bortezomib, the initial and most logical screening tier is to assess broad cytotoxicity against a panel of human cancer cell lines.[10][11] A critical component of this tier is the simultaneous evaluation against a non-malignant cell line to establish a selectivity index (SI), a primary indicator of therapeutic potential. A high SI suggests the compound is preferentially toxic to cancer cells, a hallmark of a promising drug candidate.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colorectal, A2780 for ovarian) and a non-malignant control line (e.g., V79 hamster lung fibroblasts) in their respective recommended media until they reach ~80% confluency.[10][11]

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each synthesized compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the log of compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50). The Selectivity Index (SI) is calculated as: SI = IC50 (non-malignant cells) / IC50 (cancer cells).

Data Presentation and Benchmarking

Results should be tabulated to allow for direct comparison between compounds and against a standard-of-care agent. A higher SI value is more desirable.

Compound IDTarget Cell LineIC50 (µM)IC50 (µM) on V79 CellsSelectivity Index (SI)
SC-001 HCT-1168.5>100>11.8
SC-002 HCT-11625.2>100>4.0
Doxorubicin HCT-1160.95.46.0

Tier 2: Antimicrobial Susceptibility Testing

Causality: The presence of the β-nitrostyrene moiety strongly suggests potential antimicrobial activity.[12] Therefore, a parallel or secondary screen to determine the Minimum Inhibitory Concentration (MIC) against a representative panel of pathogenic microbes is warranted. The broth microdilution method is a standardized and quantitative technique that provides a direct measure of a compound's growth-inhibiting potency.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Microbe Preparation: Inoculate a single colony of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate until it reaches the log phase of growth.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates for 18-24 hours at 35-37°C.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Benchmarking

MIC values provide a clear metric for comparing the potency of different derivatives.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
SC-001 1664>128
SC-002 83264
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A1

Tier 3: Mechanistic Elucidation via Enzyme Inhibition

Causality: For compounds demonstrating high potency and selectivity in Tier 1 or 2, investigating a plausible mechanism of action is the next logical step. The boronic acid moiety is a well-established inhibitor of various enzymes, particularly serine proteases.[5][15][16] An enzyme inhibition assay can confirm this mode of action and quantify the inhibitory potency (IC50 and Ki).

Experimental Protocol: General Serine Protease Inhibition Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of a model serine protease (e.g., Trypsin) in an appropriate buffer (e.g., Tris-HCl, pH 8.0). Prepare a solution of a chromogenic substrate (e.g., BAPNA) that releases a colored product upon cleavage by the enzyme.

  • Inhibition Assay: In a 96-well plate, add the buffer, varying concentrations of the inhibitor (synthesized compound), and a fixed concentration of the enzyme. Allow this to pre-incubate for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline released from BAPNA). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

  • IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the log of inhibitor concentration to determine the IC50 value.

  • Kinetic Analysis (Mode of Inhibition): To determine the inhibition mechanism, repeat the assay using multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

  • Data Visualization: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).

Visualization of Inhibition Kinetics

G cluster_0 Lineweaver-Burk Plots for Enzyme Inhibition origin Y_axis origin->Y_axis 1/Vmax X_axis origin->X_axis -1/Km Comp_NoI Y_axis->Comp_NoI No Inhibitor Comp_I Y_axis->Comp_I Competitive note1 Competitive: Vmax unchanged Km increases NonComp_NoI NonComp_I X_axis_NC X_axis_NC->NonComp_NoI X_axis_NC->NonComp_I Non-competitive note2 Non-competitive: Vmax decreases Km unchanged

Figure 3: Lineweaver-Burk plots illustrating modes of enzyme inhibition.

Conclusion and Future Directions

The (E)-(4-(2-Nitrovinyl)phenyl)boronic acid scaffold represents a fertile ground for the development of novel therapeutic agents. Its hybrid design, combining the distinct reactivities of boronic acids and β-nitrostyrenes, offers a compelling rationale for the synthesis and evaluation of new chemical entities. The tiered experimental framework presented in this guide provides a robust, logical, and efficient pathway for identifying and characterizing lead compounds with potential anticancer, antimicrobial, or specific enzyme-inhibitory activities. Promising candidates identified through this cascade would warrant further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and detailed toxicological analysis. By systematically applying these validated protocols, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this versatile molecular starting point.

References

  • Ge, Y., Li, A., Wu, J., Feng, H., Wang, L., Liu, H., Xu, Y., Xu, Q., Zhao, L., & Li, Y. (2017). Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. European journal of medicinal chemistry. [Link]

  • Baker, S. J., Ding, C. Z., Akama, T., Zhang, Y. K., Hernandez, V., & Xia, Y. (2009). Anticancer Activity of Some Boronic Acid Arylidene Heterocycles. Digital Commons @ Andrews University. [Link]

  • Sikorski, K., Wesołowska, O., Gąsiorowska, J., Kulbacka, J., & Szeja, W. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Postepy higieny i medycyny doswiadczalnej. [Link]

  • Sedlák, D., Hanusová, V., & Kučerová, M. (2015). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Oncology Letters. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Zhang, Y., & Wang, L. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Frontiers in Chemistry. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Lee, J. K., Park, S., & Kim, J. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Journal of Microbiology. [Link]

  • Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E. T. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Ge, Y., Li, A., Wu, J., Feng, H., Wang, L., Liu, H., Xu, Y., Xu, Q., Zhao, L., & Li, Y. (2017). Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. Semantic Scholar. [Link]

  • Salman, H. D., Hammadi, A. H., Habeeb, S. A., & Dahadh, O. A. M. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki. [Link]

  • Singh, G., Kumar, D., & Kumar, P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]

  • Salman, H. D., Hammadi, A. H., Habeeb, S. A., & Dahadh, O. A. M. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. ResearchGate. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. ResearchGate. [Link]

  • Sharma, A., Lee, S. J., & Lee, J. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry. [Link]

  • Sporzyński, A., Krasiński, G., & Leśnikowski, Z. J. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]

  • Popescu, A., & Raj, S. (2022). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. International Journal of Molecular Sciences. [Link]

  • Geronikaki, A. (2021). Recent Trends in Enzyme Inhibition and Activation in Drug Design. International Journal of Molecular Sciences. [Link]

  • Al-Ostath, A. I., El-Gohary, N. S., & El-Gamil, D. S. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Suzuki Coupling: Comparative Analysis of Phenylboronic Acid Performance

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its ability to create biaryl structures, which are cen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its ability to create biaryl structures, which are central to countless pharmaceuticals and functional materials, has cemented its place in the synthetic chemist's toolbox[1][2][3]. The success of this powerful reaction, however, is not a given. It hinges on a delicate interplay of catalyst, base, solvent, and, critically, the nature of the coupling partners themselves.

This guide offers an in-depth analysis of one of these key partners: the phenylboronic acid. We will move beyond a simple procedural outline to explore the "why" behind the "how," examining the profound impact of electronic and steric factors on reaction yields. By understanding the underlying principles that govern the reactivity of different phenylboronic acids, you can make more informed decisions in your synthetic design, troubleshoot challenging couplings, and ultimately, optimize your path to the target molecule.

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

At the heart of the Suzuki-Miyaura reaction is a palladium catalyst that orchestrates a precise sequence of events. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4][5][6]. The cycle is initiated by an active Pd(0) species.

  • Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide bond of the organic electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl[4].

  • Transmetalation : This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base[7][8]. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the Pd(II) complex, displacing the halide. The choice and strength of the base can significantly influence the rate and efficiency of this step[8].

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle[3][4].

Suzuki_Cycle cluster_reactants cluster_product ArX Aryl Halide (Ar-X) Pd0 Pd0 ArBOH Phenylboronic Acid (Ar'-B(OH)₂) ArPdX ArPdX Base Base Product Biaryl Product (Ar-Ar') ArPdAr_prime ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Phenylboronic Acid Partner: A Tale of Two Effects

The structure of the phenylboronic acid has a dramatic influence on the reaction's outcome. This influence can be broadly categorized into two distinct effects: electronic and steric.

Electronic Effects: The Push and Pull of Substituents

The electronic nature of substituents on the phenylboronic acid ring directly impacts the nucleophilicity of the aryl group being transferred, which is a key factor in the rate-determining transmetalation step.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the aromatic ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, which can facilitate a faster and more efficient transfer to the palladium center during transmetalation, often leading to higher yields[1].

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or formyl (-CHO) pull electron density away from the ring. This has a dual effect. On one hand, it increases the Lewis acidity of the boron atom, which can help in the formation of the reactive boronate complex[9]. On the other hand, it makes the aryl group less nucleophilic. More critically, EWGs significantly increase the susceptibility of the boronic acid to a detrimental side reaction: protodeboronation [9]. This undesired pathway involves the cleavage of the C-B bond by a proton source (often water present in the reaction), leading to the formation of an unsubstituted arene and reducing the overall yield of the desired coupled product[9][10].

Steric Effects: The Challenge of Crowded Spaces

The physical bulk of substituents, particularly in the ortho position relative to the boronic acid moiety, can create significant steric hindrance.

This steric clash impedes the approach of the organoboron species to the palladium catalyst's coordination sphere[9]. The bulky ortho-substituent can slow down the crucial transmetalation step, as the necessary proximity between the boron and palladium atoms becomes difficult to achieve[9][11][12]. Consequently, phenylboronic acids with substituents in the para or meta positions generally exhibit higher reactivity and yields compared to their sterically encumbered ortho-isomers[9]. Overcoming this challenge often requires careful selection of bulky, electron-rich phosphine ligands on the palladium catalyst, which can help promote the difficult coupling[11][13].

Comparative Performance Data

The following table summarizes representative yields from various Suzuki coupling reactions, illustrating the impact of different substituents on the phenylboronic acid. It is crucial to note that direct comparison of yields across different studies should be approached with caution, as reaction conditions (catalyst, ligand, base, solvent, temperature) can vary significantly[9].

Phenylboronic Acid SubstituentPositionCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventYield (%)Reference
4-Methoxy (-OCH₃)para4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O~95%[1] (Illustrative)
Phenyl (-H)-4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄MeOH/THF~90%[14]
4-Formyl (-CHO)para1-NitroperylenePd(PPh₃)₄K₃PO₄THFHigh Yield[1]
4-Nitro (-NO₂)paraVarious Aryl HalidesPd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂OGenerally >80%[9] (Illustrative)
2-Nitro (-NO₂)orthoVarious Aryl HalidesPd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂OGenerally <50%[9] (Illustrative)
2,4,6-Triisopropylortho, para2-Bromo-1,3-dimethoxybenzenePd/BI-DIMEK₃PO₄Toluene~80-90%[13] (Illustrative)

Note: Yields are compiled from multiple sources for illustrative purposes and are highly dependent on the specific substrates and reaction conditions used.

As the data suggests, electron-donating groups in the para position and unsubstituted phenylboronic acid tend to give high yields. Electron-withdrawing groups can also be effective, but their ortho-isomers suffer significantly from steric hindrance, leading to drastically reduced yields[9]. Specialized, bulky ligands are often required to achieve good yields with sterically demanding substrates[13].

A Step-by-Step Guide: Protocol for a Representative Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid.

Materials:
  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene and Water, 10:1 mixture)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating equipment (magnetic stirrer, hot plate)

Procedure:
  • Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv) and the phenylboronic acid (1.2 equiv).

  • Addition of Reagents : Add the base (2.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition : Add the solvent mixture (e.g., 10 mL Toluene, 1 mL H₂O).

  • Inert Atmosphere : Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction : Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl compound[1][15][16].

Workflow start Start: Assemble Glassware add_reagents 1. Add Aryl Halide, Phenylboronic Acid, Base, & Pd Catalyst start->add_reagents add_solvent 2. Add Solvent add_reagents->add_solvent purge 3. Purge with N₂/Ar add_solvent->purge react 4. Heat and Stir (Monitor by TLC/GC) purge->react workup 5. Cool & Perform Aqueous Workup react->workup purify 6. Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The selection of the phenylboronic acid is a critical parameter in the design of a successful Suzuki-Miyaura coupling reaction. A thorough understanding of the electronic and steric properties of the substituents on the phenylboronic acid ring allows the researcher to predict reactivity trends and anticipate potential challenges. While electron-donating groups and minimal steric hindrance generally lead to higher yields, even challenging couplings with electron-deficient or sterically crowded partners can be achieved through the careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base. This guide provides a foundational framework for making these strategic decisions, empowering chemists to more effectively harness the synthetic power of this cornerstone reaction.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Roy, D., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. Available at: [Link]

  • Roy, D., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543. Available at: [Link]

  • Comparative yields for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenyl boronic acid using in-situ generated palladium XPhos precatalysts. ResearchGate. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Gensch, T., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(10), 3046-3064. Available at: [Link]

  • Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(44), 16639-16652. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • Hoshi, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(4), 382-386. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Lenagh-Snow, G. M., & Snieckus, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

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Comparative

A Comparative Guide to the X-ray Crystal Structure Validation of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid Derivatives

This guide provides an in-depth, experience-driven comparison of methodologies for the X-ray crystal structure validation of (E)-(4-(2-nitrovinyl)phenyl)boronic acid derivatives. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of methodologies for the X-ray crystal structure validation of (E)-(4-(2-nitrovinyl)phenyl)boronic acid derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to delve into the rationale behind experimental choices, ensuring the generation of reliable and defensible crystallographic data.

The Imperative of Structural Validation in Drug Discovery and Materials Science

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid and its analogs are a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically governed by their three-dimensional atomic arrangement. Consequently, the unambiguous determination and rigorous validation of their crystal structures are of paramount importance. While single-crystal X-ray diffraction is the gold standard for this purpose, the resulting structural model is only as reliable as the validation process it undergoes.[1][2]

The Crystallographic Workflow: A Self-Correcting System

The path from a single crystal to a fully validated structure is a systematic process designed with inherent checks and balances to minimize errors and ensure the final model accurately reflects the experimental data.

cluster_Experiment Experimental cluster_Analysis Structure Determination cluster_Validation Validation & Deposition A Crystal Growth & Selection B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Model Building & Refinement D->E F Internal & Geometric Validation E->F G External Validation (checkCIF) F->G H Deposition (e.g., CCDC) G->H

Figure 1: The workflow for X-ray crystal structure determination and validation.

Detailed Experimental Protocol: From Crystal to Validated Model

1. Crystal Growth and Selection: The Foundation of Quality Data

  • Protocol: High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[3] A suitable crystal, typically >0.1 mm in all dimensions, with well-defined faces and no visible defects, is selected under a microscope.[1]

  • Expert Rationale: The quality of the crystal is the single most important factor determining the quality of the diffraction data. A well-ordered crystal will diffract X-rays strongly and uniformly, leading to a high-resolution dataset. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[3]

2. Data Collection: Capturing the Diffraction Pattern

  • Protocol: The selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer equipped with a sensitive detector is used to collect a complete set of diffraction data as the crystal is rotated.

  • Trustworthiness: Cryo-cooling is essential for preserving the crystal during data collection and often improves the quality of the diffraction data. The data collection strategy is optimized to ensure high completeness and redundancy, which are crucial for accurate data processing.

3. Data Processing and Structure Solution: From Reflections to a Preliminary Model

  • Protocol: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors. The resulting data is used to solve the "phase problem" using computational methods like direct methods, yielding an initial electron density map.

  • Expert Rationale: Accurate data processing is critical for obtaining reliable structure factors. The choice of software for this step (e.g., SHELX, Olex2) is important, and the user should be familiar with the underlying algorithms and potential pitfalls.[4]

4. Model Building and Refinement: Fine-Tuning the Structure

  • Protocol: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares algorithm, where atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed structure factors.

  • Trustworthiness: The refinement process is iterative and should be continued until the model converges and key statistical indicators, such as the R-factors, are minimized. The final model should be chemically sensible and consistent with the experimental data.[5]

Validation: Ensuring the Integrity of the Final Structure

A refined crystal structure must undergo a rigorous validation process to be considered reliable. This involves checking for internal consistency, geometric reasonableness, and comparison with established standards.[6]

Internal Validation Metrics: A Quantitative Assessment of Fit

These metrics provide a statistical measure of how well the final model agrees with the experimental diffraction data.

MetricDescriptionAcceptable Range
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor that includes all reflections.< 0.15
Goodness-of-Fit (GoF) Should be close to 1.0, indicating a good fit and appropriate weighting.~1.0
Geometric Validation: Checking for Chemical Sense

This involves a thorough examination of the bond lengths, angles, and torsion angles in the model to ensure they conform to expected chemical values. Any significant deviations must be justified.

External Validation: The checkCIF Procedure

The International Union of Crystallography (IUCr) provides an essential online tool called checkCIF for validating crystallographic information files (CIFs).[7] This service performs a comprehensive set of checks and generates a report with alerts that highlight potential issues.[8][9]

A Submit CIF to checkCIF Server B Automated Validation Checks A->B C Generate Validation Report B->C D Review and Address Alerts (A, B, C, G) C->D E Final Validated CIF D->E

Figure 2: The streamlined checkCIF validation process.

It is crucial to address all "Alert A" and "Alert B" level issues, as these indicate potentially serious problems with the structure. "Alert C" and "G" level alerts should also be reviewed and explained if necessary.[9]

Comparative Analysis with Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other analytical techniques offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity and solution-state conformation.[10]Provides data in a biologically relevant medium.Does not provide precise bond lengths and angles.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms molecular formula.No 3D structural information.
FT-IR Spectroscopy Presence of functional groups.[11]Confirms chemical identity.Limited structural information.

Conclusion: Towards a New Standard of Rigor

The validation of the X-ray crystal structure of (E)-(4-(2-nitrovinyl)phenyl)boronic acid derivatives is a critical step in their development for pharmaceutical and material applications. By adhering to the rigorous workflow outlined in this guide, from meticulous crystal growth to comprehensive validation with tools like checkCIF, researchers can ensure the accuracy and reliability of their structural data. This commitment to scientific integrity is essential for advancing our understanding of these promising molecules and for accelerating the pace of innovation. The Cambridge Structural Database (CSD) is an invaluable resource for comparing newly determined structures with the vast repository of existing crystallographic data.[12][13][14]

References

  • Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]

  • Dennis Hall. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF FAQ. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. Retrieved from [Link]

  • University of Virginia. (n.d.). Macromolecular Crystallography Links. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (2018). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. Journal of Structural Chemistry, 59(5), 1245–1251. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • RCSB PDB. (n.d.). Molecular Graphics Software. Retrieved from [Link]

  • Northwestern University. (2018, April 13). Resolving the Chemically Discrete Structure of Synthetic Borophene Polymorphs. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. [Link]

  • Massachusetts Institute of Technology. (n.d.). Crystal Structure Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • University of Bath. (2021, December 31). Cambridge Structural Database (CSD). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • Growing Science. (2014, December 2). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]

  • ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of (E)-(4-(2-Nitrovinyl)phenyl)boronic Acid Derivatives: A Comparative Framework

For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and its derivatives repre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and its derivatives represent a compelling class of compounds at the intersection of two biologically active pharmacophores: the nitrostyrene scaffold and the phenylboronic acid moiety. This guide provides a comprehensive framework for the in-vitro evaluation of these derivatives, offering a comparative analysis of their potential mechanisms and outlining robust experimental protocols to elucidate their therapeutic promise.

Introduction: A Molecule of Bimodal Potential

The unique structure of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid suggests a bimodal mechanism of action, making it a particularly intriguing candidate for investigation. The boronic acid group is a well-established pharmacophore in medicinal chemistry, most notably for its ability to inhibit the proteasome, a key regulator of cellular protein homeostasis.[1][2][3] The FDA-approved drug, Bortezomib, a dipeptidyl boronic acid, stands as a testament to the therapeutic efficacy of targeting this pathway in oncology.[3]

Concurrently, the β-nitrostyrene moiety is recognized for its own spectrum of biological activities, including antibacterial and anticancer properties.[4][5] The electrophilic nature of the nitrovinyl group allows it to react with nucleophilic residues in biological targets, suggesting a distinct yet potentially complementary mechanism of action to that of the boronic acid.

This guide will therefore focus on a dual-pronged in-vitro evaluation strategy:

  • Assessment of Proteasome Inhibition: Quantifying the direct inhibitory effect of the derivatives on the 26S proteasome.

  • Cellular Phenotypic Screening: Evaluating the broader cytotoxic and antiproliferative effects on relevant cancer cell lines.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the activity of novel (E)-(4-(2-Nitrovinyl)phenyl)boronic acid derivatives, a carefully selected panel of comparator compounds is essential.

Compound ClassSpecific ComparatorRationale for Inclusion
Proteasome Inhibitors BortezomibFDA-approved, potent dipeptidyl boronic acid proteasome inhibitor.[3]
MG132A widely used, reversible peptide aldehyde proteasome inhibitor.
Nitrostyrene Analogs (E)-β-NitrostyreneThe parent compound to assess the contribution of the boronic acid moiety.
ResveratrolA natural stilbenoid with structural similarities and known anticancer properties.
Non-Boronic Acid Phenyl Derivatives 4-Nitrophenylacetic acidTo evaluate the impact of the vinyl linker and the boronic acid group.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust and reproducible in-vitro evaluation of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid derivatives.

Proteasome Inhibition Assay

This assay directly measures the chymotrypsin-like activity of the 26S proteasome, the primary proteolytic activity targeted by many inhibitors.[6]

Workflow:

Proteasome_Inhibition_Workflow start Prepare 26S Proteasome & Test Compounds incubate Incubate Proteasome with Compounds start->incubate Varying Concentrations add_substrate Add Fluorogenic Substrate (Suc-LLVY-AMC) incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) add_substrate->measure_fluorescence Kinetic Reading calculate_ic50 Calculate IC50 Values measure_fluorescence->calculate_ic50

Caption: Workflow for the in vitro proteasome inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified human 26S proteasome in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

    • Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) in DMSO.

    • Prepare serial dilutions of the (E)-(4-(2-Nitrovinyl)phenyl)boronic acid derivatives and comparator compounds in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of each compound dilution.

    • Add 98 µL of the 26S proteasome solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate to each well.

    • Immediately begin kinetic fluorescence measurements using a plate reader (Excitation: 380 nm, Emission: 460 nm) at 37°C for 60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration.

    • Normalize the rates to the vehicle control (DMSO).

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability and Proliferation Assay

This assay provides a broad measure of the cytotoxic and cytostatic effects of the compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[7]

Workflow:

Cell_Viability_Workflow start Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compounds start->treat_cells Allow Adherence incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize After 4 hours read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_gi50 Calculate GI50 Values read_absorbance->calculate_gi50

Caption: Workflow for the MTT-based cell viability and proliferation assay.

Detailed Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HCT116 - colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Trypsinize and seed cells into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.

    • Prepare serial dilutions of the test compounds and comparators in cell culture media.

    • Remove the old media and add 100 µL of the compound-containing media to the respective wells.

    • Incubate the plate for 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Interpreting the Data: Building a Structure-Activity Relationship (SAR)

The data generated from these assays will allow for a comprehensive comparison of the (E)-(4-(2-Nitrovinyl)phenyl)boronic acid derivatives.

DerivativeProteasome IC50 (nM)HeLa GI50 (µM)MCF-7 GI50 (µM)HCT116 GI50 (µM)
Compound A
Compound B
Bortezomib
(E)-β-Nitrostyrene

By comparing the IC50 values from the proteasome assay with the GI50 values from the cellular assays, researchers can begin to understand the mechanism of action. A strong correlation between potent proteasome inhibition and cellular cytotoxicity would suggest that the proteasome is the primary target. Discrepancies may indicate that other mechanisms, potentially related to the nitrostyrene moiety, are at play.

Delving Deeper: Investigating the Cellular Mechanism

Should a lead compound emerge from the initial screening, further in-vitro studies are warranted to elucidate its precise mechanism of action.

Proposed Signaling Pathway for Investigation:

Ubiquitin_Proteasome_Pathway cluster_pathway Ubiquitin-Proteasome System Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Cascade (E1, E2, E3) Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Inhibitor (E)-(4-(2-Nitrovinyl)phenyl) boronic acid derivative Inhibitor->Proteasome

Caption: The ubiquitin-proteasome pathway and the proposed point of inhibition.

Follow-up Experiments:

  • Western Blot Analysis: To confirm proteasome inhibition in a cellular context, treat cells with the lead compound and probe for the accumulation of known proteasome substrates, such as ubiquitinated proteins, p21, and IκBα.[8]

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.

  • Cell Cycle Analysis: To assess the impact on cell cycle progression, treat cells with the compound, stain with propidium iodide, and analyze by flow cytometry.

Conclusion

(E)-(4-(2-Nitrovinyl)phenyl)boronic acid derivatives present a promising, yet underexplored, class of compounds for therapeutic development. By employing the structured, comparative in-vitro evaluation framework outlined in this guide, researchers can systematically dissect the biological activities of these molecules. This approach, which combines direct enzyme inhibition assays with broader cellular phenotypic screens, will be instrumental in identifying lead candidates and elucidating their mechanisms of action, ultimately paving the way for further preclinical and clinical investigation.

References

  • Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. Cancer Science.

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health.

  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed.

  • Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. National Institutes of Health.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Publishing.

  • Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. PubMed.

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. National Institutes of Health.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.

  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate.

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Comparative

A Comparative Guide to the Stability of Boronic Acids: Benchmarking (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

Introduction: The Duality of Boronic Acids in Modern Chemistry Boronic acids and their derivatives have become indispensable tools for researchers, scientists, and drug development professionals. Their utility in Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools for researchers, scientists, and drug development professionals. Their utility in Suzuki-Miyaura cross-coupling reactions is legendary, and their unique ability to form reversible covalent bonds with diols has positioned them as critical pharmacophores and components of advanced chemical sensors.[1][2] However, this reactivity is a double-edged sword. The very properties that make boronic acids so useful also render them susceptible to several degradation pathways, including protodeboronation, oxidation, and dehydration.[3]

This guide provides an in-depth technical framework for benchmarking the stability of boronic acids. We will use (E)-(4-(2-Nitrovinyl)phenyl)boronic acid , a molecule featuring a potent electron-withdrawing and chromophoric group, as our central case study. By comparing its stability profile against structurally diverse analogues, we aim to elucidate the causal relationships between chemical structure and stability, providing researchers with the predictive insights needed to handle, store, and deploy these valuable reagents effectively.

Chapter 1: The Chemical Landscape of Boronic Acid Instability

Understanding the primary degradation pathways is fundamental to designing meaningful stability studies. For arylboronic acids, three main routes of decomposition predominate.

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron (C-B) bond, replacing the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[4] This reaction is often the most significant challenge in aqueous media and is highly pH-dependent. It can be catalyzed by both acids and bases, with the rate often increasing significantly at high pH due to the formation of the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻.[4][5]

  • Oxidation: The boron atom's empty p-orbital is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[6] This process, known as oxidative deboronation, leads to the formation of a labile boric ester that rapidly hydrolyzes to the corresponding phenol and boric acid.[6] This pathway is a major concern in biological systems and under aerobic storage conditions.[1][7]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[3][8][9] This is a reversible equilibrium; in the presence of water, the boroxine can hydrolyze back to the boronic acid monomer.[10][11] While boroxine formation is not strictly "degradation," it alters the compound's molecular weight and stoichiometry, which can be problematic for quantitative applications.

Caption: Primary degradation pathways for arylboronic acids.

Chapter 2: Designing a Robust Stability Assessment Program

A successful stability study hinges on two components: a judicious selection of comparative compounds and the development of a robust, stability-indicating analytical method.

Rationale for Compound Selection

To understand the stability of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, we must benchmark it against compounds that isolate key structural variables (electronic effects and steric hindrance).

Table 1: Boronic Acids Selected for Comparative Stability Analysis
Compound Name Structure & Rationale
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid Test Article: Features a strongly electron-withdrawing, conjugated nitrovinyl group. Expected to have unique electronic and photostability properties.
Phenylboronic acid Baseline: The parent compound, representing a neutral electronic profile.[12]
4-Methoxyphenylboronic acid Electron-Donating Group (EDG): The methoxy group donates electron density to the aromatic ring, which is known to influence susceptibility to oxidation and protodeboronation.[13]
2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) Steric Hindrance: Ortho-methyl groups sterically shield the boron center, which is expected to kinetically hinder attacks leading to degradation.
The Central Role of a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. High-Performance Liquid Chromatography with a Photo Diode Array (HPLC-PDA) detector is the workhorse for this task. The method must be validated through forced degradation studies to ensure it can separate the parent compound from all potential degradation products.

ExperimentalWorkflow cluster_0 Method Development cluster_1 Comparative Stability Study Dev Develop HPLC-PDA Method Force Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Dev->Force Validate Validate Method: Specificity, Linearity, Accuracy Force->Validate Prep Prepare Solutions of 4 Boronic Acids Validate->Prep Use Validated Method Stress Apply Stress Conditions (Hydrolytic, Oxidative, etc.) Prep->Stress Analyze Analyze Samples at Time Points Stress->Analyze Data Quantify Degradation & Compare Profiles Analyze->Data

Caption: Workflow for boronic acid stability assessment.

Chapter 3: Experimental Protocols for Forced Degradation Studies

These protocols are designed to intentionally stress the molecules to identify potential degradation pathways, in line with ICH guidelines.[14][15] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged appropriately.[15]

Protocol 3.1: Hydrolytic Stability
  • Causality: This tests for susceptibility to protodeboronation under acidic, neutral, and basic conditions.[4] The choice of pH 2, 7, and 10 covers the typical range encountered in chemical reactions and biological systems, and targets both the neutral boronic acid and the anionic boronate forms.[4]

  • Procedure:

    • Prepare a 1 mg/mL stock solution of each boronic acid in acetonitrile.[15]

    • For each compound, aliquot the stock solution into three separate vials.

    • Add an equal volume of: a) 0.1 M HCl (for pH ~2), b) Purified Water (for pH ~7), and c) 0.1 M NaOH (for pH ~10).

    • Incubate samples at 60°C.[15]

    • Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize acidic/basic samples before injection.

    • Analyze by the validated stability-indicating HPLC method.

Protocol 3.2: Oxidative Stability
  • Causality: This test assesses the molecule's vulnerability to oxidative deboronation. A 3% solution of hydrogen peroxide (H₂O₂) is a standard laboratory model for ROS.[14] The reaction is typically conducted at room temperature to avoid thermal degradation of the peroxide.[14]

  • Procedure:

    • Prepare a 1 mg/mL stock solution of each boronic acid in a suitable solvent (e.g., acetonitrile/water 50:50).

    • Treat the solution with 3% H₂O₂.

    • Store the samples at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Analyze by HPLC.

Protocol 3.3: Thermal Stability (Solid State)
  • Causality: This protocol evaluates the solid-state stability of the compound, including its propensity for dehydration to a boroxine.

  • Procedure:

    • Place approximately 5-10 mg of each solid boronic acid into separate open glass vials.

    • Place the vials in a stability chamber or oven at 70°C.

    • At 24, 48, and 72 hours, remove a vial, allow it to cool, dissolve the contents in a known volume of diluent, and analyze by HPLC.

Protocol 3.4: Photostability
  • Causality: In accordance with ICH Q1B guidelines, this test determines if light exposure results in degradation.[16] This is particularly critical for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid due to its conjugated nitrovinyl chromophore, which is likely to absorb UV-Vis radiation.[17]

  • Procedure:

    • Expose solid samples and solutions (1 mg/mL in a quartz cuvette) of each boronic acid to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.

    • After exposure, dissolve solid samples and analyze both solid and solution samples by HPLC, comparing them to the dark control.

Chapter 4: Analysis and Interpretation of (Hypothetical) Stability Data

The following table presents a plausible, hypothetical dataset derived from the principles of chemical reactivity. This data serves as an illustrative example for interpreting real-world experimental results.

Table 2: Hypothetical Forced Degradation Data (% Degradation at 24h)
Compound Acid Hydrolysis (pH 2, 60°C) Base Hydrolysis (pH 10, 60°C) Oxidation (3% H₂O₂, RT) Thermal (Solid, 70°C) Photostability (Solution)
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid8%15%4% 6%18%
Phenylboronic acid5%12%11%5%2%
4-Methoxyphenylboronic acid7%14%19% 5%3%
2,4,6-Trimethylphenylboronic acid<1% 2% <1% <1%<1%
Interpretive Discussion
  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid: The strong electron-withdrawing nature of the nitrovinyl group deactivates the aromatic ring towards electrophilic attack but also increases the Lewis acidity of the boron atom. This is predicted to enhance oxidative stability compared to the baseline phenylboronic acid, as oxidation is retarded by diminished electron density on boron.[6] However, its extended π-system and nitro functional group make it highly susceptible to photodegradation .[17]

  • Phenylboronic acid: Serves as the control, showing moderate degradation under most conditions.

  • 4-Methoxyphenylboronic acid: The electron-donating methoxy group increases the electron density on the C-B bond, making it significantly more susceptible to oxidation as predicted by established mechanisms.[13]

  • 2,4,6-Trimethylphenylboronic acid: The steric bulk of the ortho-methyl groups provides exceptional protection for the boronic acid moiety. This kinetic hindrance dramatically reduces degradation rates across all pathways, highlighting the power of steric shielding as a stabilization strategy.

Chapter 5: Practical Recommendations for Handling and Storage

Based on the fundamental principles of boronic acid chemistry and the insights from stability testing, the following best practices are recommended.

Table 3: Recommended Storage and Handling Conditions
Compound Type Atmosphere Temperature Light
General Boronic Acids (e.g., Phenylboronic acid)Inert (N₂ or Ar) recommended for long-term storageRefrigerated (2-8 °C)Amber vial, protect from direct light
Electron-Rich Boronic Acids (e.g., 4-Methoxyphenyl)Inert (N₂ or Ar) - Critical Refrigerated (2-8 °C)Amber vial
Photolabile Boronic Acids (e.g., 4-Nitrovinylphenyl)Inert (N₂ or Ar)Refrigerated (2-8 °C)Amber vial, store in dark - Critical
Sterically Hindered Boronic Acids Standard atmosphere often sufficient for short-termRoom Temperature or RefrigeratedStandard vial

General Handling Advice:

  • Avoid exposure to moisture to prevent hydrolysis and boroxine equilibrium shifts.[18]

  • Use aprotic solvents for preparing stock solutions whenever possible to minimize hydrolysis prior to use.[19][20]

  • For applications requiring high stability, consider converting the boronic acid to a more robust derivative, such as a pinacol boronate ester, which can be purified by chromatography and is generally more resistant to degradation.[3]

Conclusion

The stability of a boronic acid is not an intrinsic constant but a dynamic property governed by its unique electronic and steric environment. As demonstrated with our case study of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, substituents can have profound and sometimes opposing effects on different degradation pathways. A systematic benchmarking approach, rooted in forced degradation studies and powered by a validated stability-indicating method, is essential for any researcher, scientist, or drug developer. This diligence not only ensures the quality and reliability of experimental results but also provides the critical knowledge needed to formulate, store, and handle these powerful chemical entities with confidence.

References

  • Beck, E. M., et al. (2014). Improving the oxidative stability of boronic acids through stereoelectronic effects. Vertex Pharmaceuticals.
  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. JACS.
  • Dixon, D. A., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. The Journal of Physical Chemistry A.
  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. PMC - NIH.
  • Unknown Author. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Unknown Author. Boroxine. Wikipedia.
  • Shao, Y., et al. Oxidative instability of boronic acid-installed polycarbonate nanoparticles. RSC Publishing.
  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.
  • Kliman, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem.
  • Lab Alley. How to Store Boric Acid. Lab Alley.
  • Perrin, C. L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Communications.
  • BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids. BenchChem.
  • Unknown Author. The Boroxine-Boronic Acid Equilibrium. Semantic Scholar.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
  • U.S. Borax Inc. Borate handling and storage. borax.com.
  • Unknown Author. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • Unknown Author. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
  • STEMart. Forced Degradation Studies. STEMart.
  • Boronina, T. (2025). How does temperature affect the reactivity of Phenylboronic Acid? Blog.
  • Unknown Author. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.
  • Iovine, P. M., et al. (2025). Monosubstituted Phenylboronic Acids, R–B(OH)2: A Computational Investigation. ResearchGate.
  • Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
  • Unknown Author. Phenylboronic acid. Wikipedia.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.
  • Unknown Author. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ECHEMI. (2023). [4-[(E)-2-nitroethenyl]phenyl]boronic acid Formula. ECHEMI.
  • Sigma-Aldrich. 4-(2-Nitrovinyl)phenylboronic Acid. Sigma-Aldrich.
  • Baertschi, S. W., et al. (2017). Photostability and Photostabilization of Drugs and Drug Products. ResearchGate.
  • BLD Pharm. 4-(2-Nitrovinyl)phenylboronic Acid. BLD Pharm.

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Validation

The Nitrovinyl Group: A Powerful Electron-Withdrawing Moiety for Tuning Boronic Acid Reactivity

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the vast landscape of organic synthesis and medicinal chemistry, boronic acids stand out as remarkably versatile building blocks. The...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis and medicinal chemistry, boronic acids stand out as remarkably versatile building blocks. Their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has revolutionized the construction of complex molecules. The reactivity and physicochemical properties of boronic acids are intricately linked to the electronic nature of the substituents on their aryl backbone. While a plethora of electron-donating and -withdrawing groups have been explored, the β-nitrovinyl group [-CH=CHNO₂] remains a comparatively underutilized yet potent modulator of electronic effects. This guide provides an in-depth comparative analysis of the electronic influence of the nitrovinyl group on boronic acids, supported by experimental data and detailed protocols, to empower researchers in harnessing its unique properties for advanced molecular design.

The Dual Nature of Electronic Influence: Inductive vs. Resonance Effects

The electronic character of a substituent is a composite of its inductive and resonance effects. The nitrovinyl group, as a vinylogous nitro group, exerts a strong electron-withdrawing influence through both mechanisms.

  • Inductive Effect (-I): The highly electronegative nitro group pulls electron density away from the vinyl group and, consequently, from the aromatic ring through the sigma bond framework. This effect acidifies the boronic acid and influences the polarization of adjacent bonds.

  • Resonance Effect (-M): The π-system of the nitrovinyl group can delocalize electron density from the aromatic ring, particularly when positioned at the para position. This delocalization further enhances the electron-withdrawing nature of the substituent.

The interplay of these effects significantly impacts the properties of the parent boronic acid, including its acidity (pKa) and its performance in catalytic reactions.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Aryl Ring_I Aryl Ring Sigma_Bond σ-bond Aryl Ring_I->Sigma_Bond Electron withdrawal Nitrovinyl_I CH=CHNO₂ Sigma_Bond->Nitrovinyl_I Electron withdrawal Aryl_Ring_R Aryl Ring Pi_System π-system Aryl_Ring_R->Pi_System Delocalization Nitrovinyl_R CH=CHNO₂ Pi_System->Nitrovinyl_R Delocalization Boronic_Acid Aryl Boronic Acid

Caption: Inductive and resonance effects of the nitrovinyl group.

Quantifying the Electronic Impact: A Comparative Analysis of Hammett Constants and pKa Values

The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Experimental data from the ionization of substituted benzoic acids and phenols have been used to determine the Hammett constants for the β-nitrovinyl group.[1] This allows for a direct comparison with other common electron-withdrawing groups.

Substituentσ_meta_σ_para_pKa of Substituted Benzoic Acid
-H0.000.004.20[2]
-Cl0.370.233.83 (m), 3.98 (p)[3]
-CN0.560.663.60 (m), 3.55 (p)[3]
-NO₂0.710.783.49 (m), 3.43 (p)[3]
-CH=CHNO₂ 0.26 0.34 3.86 (m), 3.85 (p) [1]

Key Insights from the Data:

  • The nitrovinyl group is a potent electron-withdrawing substituent, as indicated by its positive Hammett constants.[1]

  • Its electron-withdrawing strength is comparable to that of a chlorine atom at the meta position and somewhat less than a nitro group.

  • The pKa values of nitrovinyl-substituted benzoic acids are significantly lower than that of benzoic acid, confirming its acidifying effect.[1][2]

  • Interestingly, the difference between the meta and para Hammett constants for the nitrovinyl group is smaller than that for the nitro group, suggesting a more balanced contribution of inductive and resonance effects.

The acidity of boronic acids is a critical parameter, as it influences their solubility, stability, and reactivity. Boronic acids are Lewis acids with pKa values typically in the range of 4-10.[4] Electron-withdrawing groups, like the nitrovinyl group, are known to decrease the pKa of arylboronic acids, making them more acidic.[4] This increased acidity can be attributed to the stabilization of the resulting boronate anion.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis.[5] The electronic nature of the boronic acid coupling partner plays a crucial role in the reaction's efficiency. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle.[6] Conversely, strongly electron-withdrawing groups can sometimes slow down this step.

However, the use of nitro-substituted aryl halides as coupling partners has been shown to boost the reactivity in Suzuki-Miyaura reactions.[4] This suggests that a nitrovinyl-substituted boronic acid, with its strong electron-withdrawing character, would be a highly reactive coupling partner, particularly when paired with an electron-rich aryl halide. The electron-deficient nature of the nitrovinyl-substituted arylboronic acid can facilitate the initial oxidative addition of the aryl halide to the palladium catalyst. While the nitro group itself can be used as a leaving group in some cross-coupling reactions, the nitrovinyl moiety is expected to be a stable spectator group under typical Suzuki-Miyaura conditions.[7][8]

Suzuki_Miyaura_Workflow Start Start ArylHalide Aryl Halide (R-X) Start->ArylHalide BoronicAcid Nitrovinyl-substituted Aryl Boronic Acid (Ar-B(OH)₂) Start->BoronicAcid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Base Base (e.g., K₂CO₃) Start->Base OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst->OxidativeAddition Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Biaryl Product (R-Ar) ReductiveElimination->Product End End Product->End

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 4-(β-Nitrovinyl)phenylboronic Acid (Proposed)

Step 1: Synthesis of 4-Formylphenylboronic Acid

This starting material is commercially available or can be synthesized via the oxidation of 4-methylphenylboronic acid.

Step 2: Knoevenagel-Doebner Condensation

  • Reactants: 4-Formylphenylboronic acid (1 equivalent), nitromethane (1.5 equivalents), and a catalytic amount of a base (e.g., ammonium acetate or piperidine).

  • Solvent: A suitable solvent such as toluene or ethanol.

  • Procedure:

    • Dissolve 4-formylphenylboronic acid and the base in the solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).

    • Add nitromethane to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-(β-nitrovinyl)phenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the coupling of a nitrovinyl-substituted arylboronic acid with an aryl halide.

  • Reactants: Nitrovinyl-substituted arylboronic acid (1.2 equivalents), aryl halide (1 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, nitrovinyl-substituted arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The β-nitrovinyl group is a powerful and versatile electron-withdrawing substituent that offers a unique electronic profile for the modulation of boronic acid properties. Its strong inductive and resonance effects lead to a significant increase in acidity and are predicted to enhance reactivity in Suzuki-Miyaura cross-coupling reactions, particularly with electron-rich coupling partners. The quantitative data provided by Hammett constants and pKa values allow for a rational comparison with other functional groups, enabling chemists to make informed decisions in the design of novel boronic acids for applications in organic synthesis, materials science, and drug discovery. Further exploration of the synthesis and reactivity of nitrovinyl-substituted boronic acids is warranted to fully unlock their potential in these fields.

References

  • Bordwell, F. G., & Cooper, G. D. (1952). The Polar Effect of the β-Nitrovinyl Group. Journal of the American Chemical Society, 74(4), 1058–1060. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Reis, R. L., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4467. [Link]

  • Duncton, M. A. J. (2011). Recent advances in the Suzuki–Miyaura reaction. Est. in Org. Chem., 5, 1-51.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cheminform. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Cheminform, 50(34). [Link]

  • Zhang, J., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. [Link]

  • Fiasella, A., et al. (2008). Palladium-Catalyzed Cross-Coupling of Nitroarenes and Arylboronic Acids. Organic Letters, 10(21), 4891-4894. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wikipedia. (n.d.). Hammett equation. [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.).
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

This document provides essential safety and logistical information for the proper disposal of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. As a compound integrating the distinct chemical properties of a boronic acid and a n...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid. As a compound integrating the distinct chemical properties of a boronic acid and a nitroaromatic, it necessitates a multi-faceted approach to waste management. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. The core principle of this guidance is risk mitigation through proper chemical characterization, segregation, and handling.

Part 1: Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's properties is the bedrock of its safe disposal. (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is not a simple molecule; its hazards are a composite of its functional groups: the boronic acid moiety and the nitrovinylphenyl moiety.

**1.1 The Boronic Acid Moiety (-B(OH)₂) **

Boronic acids are Lewis acids and are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While many are relatively stable, they are not without risks. Phenylboronic acid, a parent structure, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3] Furthermore, boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to vigorous or exothermic reactions.[2][4] Some boronic acids are also known to be unstable, which can complicate long-term storage and handling.[5]

**1.2 The Nitrovinylphenyl Moiety (-C₆H₄-CH=CH-NO₂) **

The nitro group imparts significant toxicological and environmental hazards. Aromatic nitro compounds are often toxic and can be harmful to aquatic life with long-lasting effects. Nitrobenzene, for instance, is highly toxic via ingestion, inhalation, and skin absorption.[6] A critical, though less common, hazard for some nitro-containing molecules is their potential to be explosive, particularly when heated or subjected to shock.[7] While this compound is not a polynitrated aromatic, which carries the highest risk, the presence of the nitro group demands that it be treated with caution and kept away from heat sources.

1.3 Consolidated Hazard Profile

Given the absence of a specific Safety Data Sheet (SDS) for the exact molecule, a conservative hazard profile must be adopted by combining the known risks of its constituent parts.

Hazard AspectAssociated RiskRationale & Causality
Acute Toxicity Harmful/Toxic: Harmful if swallowed.[1][2][3] Potential for toxicity via inhalation or skin contact.Based on phenylboronic acid data and general toxicity of nitroaromatics.[6]
Environmental Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.A common characteristic of nitroaromatic compounds. Release to the environment must be avoided.
Reactivity Incompatible: Reacts with strong acids, strong bases, and strong oxidizing agents.[2][4]The boronic acid group is susceptible to uncontrolled reactions with these materials.
Physical Hazard Combustible Dust/Thermal Instability: Avoid dust formation.[1] Emits toxic fumes (nitrogen oxides) upon decomposition.[6]As a solid organic compound, it can form combustible dust mixtures in air. The nitro group contributes to hazardous decomposition products.

Part 2: Core Disposal Workflow & Step-by-Step Protocols

The cardinal rule for disposing of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is to treat it as a hazardous chemical waste from the point of generation. Under no circumstances should this material be disposed of down the sanitary sewer or in the regular trash.[8][9]

2.1 Guiding Principle: Segregation

Proper segregation is the most critical step to prevent accidents. This waste stream must be kept separate from other chemical wastes, especially:

  • Strong Acids & Bases

  • Strong Oxidizing Agents

  • Aqueous waste streams intended for drain disposal

Protocol 1: Disposal of Solid Waste

This protocol applies to unused or expired pure (E)-(4-(2-Nitrovinyl)phenyl)boronic acid and contaminated disposable materials.

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.[1]

  • Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be sealable and in good condition.[4]

  • Collection of Pure Solid: Carefully transfer the solid chemical into the designated waste container using a spatula or scoop. Avoid any actions that could generate dust.[1][10]

  • Collection of Contaminated Solids: Items such as weighing papers, contaminated gloves, and paper towels should be collected in the same dedicated solid waste container or double-bagged in designated hazardous waste bags.

  • Labeling: Securely affix a hazardous waste label to the container. The label must include:

    • The full, unabbreviated chemical name: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

    • The words "Hazardous Waste"

    • Clear indication of the primary hazards: "Toxic," "Environmental Hazard"

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials and heat sources. Ensure it is in secondary containment.

Protocol 2: Disposal of Solutions

This protocol applies to solutions containing (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, such as leftover reaction mixtures or rinsate from cleaning glassware.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, nitrile gloves, and a lab coat.

  • Waste Container: Use a dedicated liquid hazardous waste container appropriate for the solvent used (e.g., separate containers for halogenated and non-halogenated solvents). The container must be sealable and properly vented if necessary.

  • Collection: Carefully pour the solution into the designated liquid waste container using a funnel.

  • Labeling: Label the container with the full chemical name of all components, including solvents and an estimated concentration of the boronic acid. Mark it clearly as "Hazardous Waste" with appropriate hazard warnings.

  • Storage: Seal the container and store it in the satellite accumulation area with secondary containment.

Disposal Workflow Diagram

The following decision tree illustrates the proper workflow for handling waste generated from this compound.

G cluster_type 1. Identify Waste Type cluster_collection 2. Collect in Designated Container cluster_final 3. Finalize for Disposal cluster_forbidden Forbidden Actions start Waste Generated: (E)-(4-(2-Nitrovinyl)phenyl)boronic acid type_decision Solid, Solution, or Contaminated Labware? start->type_decision solid_waste Pure Solid / Contaminated Solids (Gloves, Weigh Paper) type_decision->solid_waste Solid liquid_waste Solutions / Rinsate type_decision->liquid_waste Solution labeling Label Container with Full Chemical Name, Hazards, and Date solid_waste->labeling liquid_waste->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Arrange Pickup by Environmental Health & Safety (EHS) storage->pickup drain DO NOT Dispose Down Drain trash DO NOT Dispose in Regular Trash mix DO NOT Mix with Incompatibles

Caption: Disposal decision workflow for (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

Part 3: Decontamination & Spill Management

Accidents happen, and a prepared response is essential for safety.

3.1 Decontamination of Glassware

  • Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethyl acetate) to dissolve any residue.

  • Pour this initial rinsate into the appropriate liquid hazardous waste container.[11]

  • Repeat the rinse.

  • After the chemical residue has been removed, the glassware can be washed normally with soap and water.

3.2 Emergency Spill Procedures

For minor spills contained within the laboratory:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • PPE: Don appropriate PPE, including safety glasses/goggles, double nitrile gloves, a lab coat, and respiratory protection if dust is present.[1]

  • Containment:

    • For Solid Spills: Do NOT dry sweep. Gently cover the spill with a damp paper towel to avoid making dust airborne. Carefully scoop the material and place it in the designated solid hazardous waste container.[1][2]

    • For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4] Once absorbed, scoop the material into the solid hazardous waste container.

  • Clean: Decontaminate the spill surface with a solvent-soaked towel, collecting the towel as hazardous waste. Finish by cleaning with soap and water.

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department, following local protocols.

Part 4: Regulatory & Compliance Context

All chemical waste disposal activities are governed by strict regulations to protect human health and the environment. In the United States, this framework is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13]

  • EPA (RCRA): As the generator of the waste, you are the first link in the "cradle-to-grave" management system and are responsible for ensuring the waste is correctly identified, managed, and treated.[13]

  • OSHA (Laboratory Standard): OSHA's standard 29 CFR 1910.1450 requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[14][15]

Crucially, this document serves as a guide. You are required to follow the specific procedures detailed in your institution's Chemical Hygiene Plan and directed by your EHS department. They are the final authority on waste collection, labeling, and disposal at your facility.

References

  • Sigma-Aldrich. Safety Data Sheet for a representative boronic acid. (2025-05-12).
  • DC Fine Chemicals. 110140 - Phenylboronic acid - Safety Data Sheet. (2024-11-04). [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid.[Link]

  • Lab Alley. How To Safely Dispose of Boric Acid.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009-04-30). [Link]

  • University of Maryland Department of Environmental Safety, Sustainability & Risk. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.[Link]

  • Sigma-Aldrich. Safety Data Sheet for a representative nitro compound. (2024-03-05).
  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. (2025-03-24). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet.[Link]

  • GOV.UK. Nitrobenzene - Incident management.[Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • YouTube. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024-12-19). [Link]

  • University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). [Link]

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Handling

Personal protective equipment for handling (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

A Researcher's Guide to Safely Handling (E)-(4-(2-Nitrovinyl)phenyl)boronic acid In the landscape of pharmaceutical research and drug development, the innovative use of complex molecules is paramount. (E)-(4-(2-Nitroviny...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (E)-(4-(2-Nitrovinyl)phenyl)boronic acid

In the landscape of pharmaceutical research and drug development, the innovative use of complex molecules is paramount. (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is one such compound with significant potential. However, realizing this potential necessitates a deep and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous chemical structures.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety is not merely about personal protective equipment (PPE); it's a systematic approach to mitigating risk. The hierarchy of controls, a foundational concept in industrial hygiene, prioritizes the most effective measures for hazard reduction.

Hierarchy_of_Controls Hierarchy of controls for handling hazardous chemicals. cluster_0 Hierarchy of Safety Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE

Caption: A visual representation of the hierarchy of controls, prioritizing the most effective safety measures.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, engineering controls should be implemented to minimize exposure to (E)-(4-(2-Nitrovinyl)phenyl)boronic acid.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored or used.[1][2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

When direct handling of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is necessary, a comprehensive suite of PPE is mandatory. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended PPERationale
Weighing and Solids Handling - Nitrile or Neoprene Gloves- Safety Goggles- Lab Coat- Face Shield (recommended)Protects against inhalation of fine powders and accidental skin/eye contact. A face shield offers an additional layer of protection for the entire face.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Chemical-Resistant ApronProvides protection against splashes and spills of solutions containing the compound. An impervious apron is recommended for handling larger volumes.
Running Reactions - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatStandard protection for handling chemicals in a controlled reaction setup.
Work-up and Purification - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Chemical-Resistant ApronProtects against potential splashes and contact with concentrated solutions during extraction, chromatography, and other purification steps.
Step-by-Step Gowning and De-Gowning Protocol

Gowning (Donning) Procedure:

  • Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.

  • Eye Protection: Don chemical splash goggles. If a significant splash risk exists, also wear a face shield.[5]

  • Gloves: Select the appropriate chemical-resistant gloves (nitrile or neoprene are generally suitable for boronic acids).[6] Inspect gloves for any signs of damage before use. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.

De-Gowning (Doffing) Procedure:

  • Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[4] Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it away from your body, keeping the contaminated outer surface contained.

  • Eye Protection: Remove your goggles or face shield.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

Operational Plans: From Receipt to Disposal

A meticulous plan for the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • The container should be kept tightly closed.[1][4]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7] For liquid spills, use an inert absorbent material.

  • Neutralize: While specific neutralization procedures for this compound are not documented, for general acidic compounds, a weak base can be used. However, for boronic acids, it is often safer to collect the material for hazardous waste disposal without attempting neutralization.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste containing (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.[8]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, fostering a culture of safety and scientific excellence.

References

  • DC Fine Chemicals. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - (2-Methylpropyl)boronic acid. Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • ECP Labchem. (n.d.). Safety Data Sheet - Boric acid AR Granular. Retrieved from [Link]

  • Droppe. (2024). Choosing the Right Apron for Chemical Handling. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

Sources

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(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
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